molecular formula C11H11FN2 B2969547 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one CAS No. 1408282-26-7

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Cat. No.: B2969547
CAS No.: 1408282-26-7
M. Wt: 190.221
InChI Key: UESCWFBGROTNIG-UHFFFAOYSA-N
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Description

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one is a useful research compound. Its molecular formula is C11H11FN2 and its molecular weight is 190.221. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-8-10-6(1-2-13-11(8)15)5-14-9(10)4-7/h3-5,14H,1-2H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKDRTXIEZBWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C3C1=CNC3=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856132
Record name 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408282-26-7
Record name 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408282-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one (CAS 1408282-26-7): A Key Intermediate in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, with CAS number 1408282-26-7, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its prominence arises from its role as a key intermediate in the synthesis of Rucaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor. Rucaparib is an important therapeutic agent in oncology, particularly for the treatment of ovarian and prostate cancers associated with specific genetic mutations, such as those in the BRCA genes.

The azepino[5,4,3-cd]indole core structure is a recurring motif in various biologically active molecules, both natural and synthetic. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, detailed synthesis, biological significance, and applications, to support researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1408282-26-7[1][2][3]
Molecular Formula C11H9FN2O[1][2][4]
Molecular Weight 204.20 g/mol [4]
Appearance Off-white to white powder[1]
Purity Typically ≥99.0%[1]
Predicted Boiling Point 526.5 ± 50.0 °C[2]
Predicted Density 1.404 ± 0.06 g/cm³[2]
Storage Sealed in a dry, room temperature environment[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that has been detailed in the patent literature, highlighting its importance in the manufacturing of Rucaparib. A prominent synthetic route is outlined in patent CN108752353B.[5]

Synthetic Pathway Overview

The synthesis begins with a starting compound and proceeds through several intermediate stages involving nitration, Sonogashira coupling, reduction, cyclization, and further reactions to yield the final product. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Synthesis of this compound Compound1 Compound 1 Compound2 Compound 2 Compound1->Compound2 Potassium Nitrate Compound3 Compound 3 Compound2->Compound3 Trimethylsilyl acetylene Compound4 Compound 4 Compound3->Compound4 Hydrogenation Compound5 Compound 5 Compound4->Compound5 Cyclization Compound6 Compound 6 Compound5->Compound6 Nitroethylene FinalProduct This compound Compound6->FinalProduct Hydrogenation

Caption: Synthetic pathway for this compound.

Detailed Step-by-Step Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, as described in patent CN108752353B.[5]

Step 1: Nitration of Compound 1

  • Reactants: Compound 1, Potassium Nitrate

  • Procedure: Compound 1 is dissolved in acetic acid and acetic anhydride. The mixture is cooled, and powdered potassium nitrate is added in portions.

  • Conditions: The reaction is carried out at a temperature of 0-20 °C for 2-6 hours.

  • Product: Compound 2

Step 2: Sonogashira Coupling

  • Reactants: Compound 2, Trimethylsilyl acetylene

  • Catalyst: Bis(triphenylphosphine)palladium dichloride, trifluoromethanesulfonic anhydride, triethylamine

  • Procedure: Compound 2 is reacted with trimethylsilyl acetylene in the presence of the catalyst system.

  • Conditions: The reaction is conducted at 20-80 °C for 0.5-4 hours.

  • Product: Compound 3

Step 3: Hydrogenation

  • Reactant: Compound 3

  • Catalyst: 10% Palladium on carbon

  • Procedure: Compound 3 is hydrogenated in the presence of the palladium catalyst.

  • Conditions: The reaction is performed at 20-80 °C for 2-12 hours.

  • Product: Compound 4

Step 4: Cyclization

  • Reactant: Compound 4

  • Catalyst: Cuprous iodide

  • Procedure: Compound 4 undergoes self-cyclization.

  • Conditions: The reaction temperature is maintained at 40-140 °C for 4-24 hours.

  • Product: Compound 5

Step 5: Reaction with Nitroethylene

  • Reactants: Compound 5, Nitroethylene

  • Procedure: Compound 5 is reacted with nitroethylene.

  • Conditions: The reaction is carried out at 20-80 °C for 6-24 hours.

  • Product: Compound 6

Step 6: Final Hydrogenation

  • Reactant: Compound 6

  • Procedure: Compound 6 is hydrogenated to yield the final product.

  • Conditions: The reaction is performed at 20-80 °C for 6-24 hours under a pressure ranging from normal to 20 atmospheres.

  • Product: this compound

Alternative Synthetic Strategies

Other synthetic approaches to the azepino[5,4,3-cd]indole core have been explored. These include four-component domino reactions and gold-catalyzed post-Ugi dearomatization cascades, offering modular and efficient access to this important scaffold.[6][7] Additionally, methods starting from serotonin derivatives have been reported for the synthesis of related azepino[5,4,3-cd]indole structures.[8]

Mechanism of Action and Biological Significance

The primary biological significance of this compound lies in its role as a precursor to the PARP inhibitor Rucaparib.

The Role of PARP in DNA Repair and Cancer

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. They detect single-strand breaks in DNA and, upon activation, synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage.

PARP Inhibition and Synthetic Lethality

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is deficient. These cancer cells become heavily reliant on PARP-mediated repair of single-strand breaks. Inhibition of PARP in these cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks through homologous recombination results in cell death, a concept known as synthetic lethality.

The azepino[5,4,3-cd]indol-6-one core of Rucaparib is a key structural element that mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This allows Rucaparib to bind to the active site of PARP1 and PARP2, inhibiting their enzymatic activity.

Signaling Pathway Diagram

The following diagram illustrates the principle of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_normal_cell Normal Cell cluster_cancer_cell BRCA-deficient Cancer Cell SSB_normal Single-Strand Break PARP_normal PARP-mediated Repair SSB_normal->PARP_normal DSB_normal Double-Strand Break HR_normal Homologous Recombination DSB_normal->HR_normal Repair_normal DNA Repair PARP_normal->Repair_normal HR_normal->Repair_normal SSB_cancer Single-Strand Break PARP_cancer PARP SSB_cancer->PARP_cancer DSB_cancer Double-Strand Break HR_cancer Deficient Homologous Recombination DSB_cancer->HR_cancer PARP_inhibitor PARP Inhibitor (e.g., Rucaparib) PARP_inhibitor->PARP_cancer Inhibits PARP_cancer->DSB_cancer Unrepaired SSBs lead to DSBs Cell_Death Cell Death HR_cancer->Cell_Death Inability to repair DSBs

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

Applications in Research and Drug Development

The primary application of this compound is as a critical building block in the industrial synthesis of Rucaparib.[3][5] Its availability and well-defined synthesis make it a valuable resource for pharmaceutical manufacturing.

In the realm of research, this compound serves as a versatile starting material for the development of novel PARP inhibitors and other analogues based on the azepino[5,4,3-cd]indole scaffold. The exploration of derivatives could lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. Furthermore, given the diverse biological activities of related indole alkaloids, this core structure holds potential for the discovery of new therapeutic agents for other diseases, including inflammatory and viral infections.[9]

Safety and Handling

This compound is intended for laboratory research and development purposes only. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a well-closed, light-resistant, and airtight container in a cool and dry place.[1] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This compound is a compound of high strategic importance in the synthesis of the anticancer drug Rucaparib. Its well-characterized synthesis and physicochemical properties make it a reliable intermediate for pharmaceutical production. The underlying azepino[5,4,3-cd]indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research may focus on leveraging this core structure to develop next-generation PARP inhibitors with enhanced efficacy or to explore its potential in other therapeutic areas. The modularity of the synthetic routes to this scaffold opens up possibilities for creating diverse chemical libraries for high-throughput screening and drug discovery campaigns.

References

  • CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib - Google Patents.
  • 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS NO.1408282-26-7. LookChem. Available at: [Link]

  • 1408282-26-7 - ChemBK. Available at: [Link]

  • 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo(4,3,2-ef)(2)benzazepin-6-one - PubChem. Available at: [Link]

  • 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one | Pharmaffiliates. Available at: [Link]

  • CN114437085B - Preparation method of rebamipa intermediate... - Google Patents.
  • This compound. Allfluoro. Available at: [Link]

  • Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines - PMC - NIH. Available at: [Link]

  • Rucaparib Impurity 1 | 1408282-26-7 | : Venkatasai Life Sciences. Available at: [Link]

  • European Journal of Medicinal Chemistry - Uniba. Available at: [Link]

  • A Novel Synthesis of 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole Derivatives from Serotonin | Request PDF - ResearchGate. Available at: [Link]

  • Green and modular synthesis of azepino[4,3,2-cd]indoles and diazepino[6,5,4-cd]indoles via hydride transfer-involved cascade cyclization in ethanol - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Access to Polycyclic Azepino[5,4,3- cd]indoles via a Gold-Catalyzed Post-Ugi Dearomatization Cascade - PubMed. Available at: [Link]

Sources

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one

Executive Summary: This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular properties, including its precise molecular weight, and explore its critical role as a key building block in the synthesis of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative scientific principles.

Core Molecular Profile

The foundational step in understanding any chemical entity is to establish its fundamental identity. This section outlines the nomenclature, structure, and essential physicochemical properties of this compound.

Nomenclature and Chemical Identifiers

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The subject compound is cataloged under several names and identifiers, reflecting its complex structure.

  • Systematic Name: this compound

  • CAS Number: 1408282-26-7[1][2][3][4]

  • Common Synonyms:

    • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one[2][5]

    • 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one[6]

    • 6-fluoro-3,10-diazatricyclo[6.4.1.0,13]trideca-1,4(13),5,7-tetraen-9-one[2][6]

Molecular Structure

The molecule features a tetracyclic azepinoindolone core, a privileged scaffold in drug discovery. The fluorine atom at the 8-position is a critical feature, often introduced to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of key quantitative data is essential for experimental design, including solubility studies, formulation, and reaction setup.

PropertyValueSource
Molecular Formula C₁₁H₉FN₂O[3][6]
Molecular Weight 204.20 g/mol [2][3][6]
Exact Mass 204.20399 g/mol [1]
Appearance Off-white to white powder[2]
Predicted Density 1.386 - 1.404 g/cm³[2][7]
Predicted Boiling Point 526.5 - 667.2 °C[2][7]
Predicted pKa 13.98 ± 0.20[7]

Significance in Drug Discovery: A PARP Inhibitor Precursor

The therapeutic relevance of this molecule stems from its utility as a sophisticated intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). Its structure is closely related to the core of several PARP inhibitors.

The Role of PARP in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality. This makes PARP inhibitors a powerful class of targeted cancer therapies.

DNA_Damage DNA Single-Strand Break PARP PARP Enzyme Activation DNA_Damage->PARP Repair DNA Repair Pathway PARP->Repair No_Repair Repair Pathway Blocked PARP->No_Repair Cell_Viability Cell Survival Repair->Cell_Viability Inhibitor PARP Inhibitor (e.g., Rucaparib) Inhibitor->PARP Inhibition Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis

Caption: Mechanism of PARP inhibition leading to cancer cell death.

Connection to Rucaparib

This compound is a documented intermediate in the synthesis of Rucaparib, an FDA-approved PARP inhibitor.[8] Rucaparib is used for the treatment of ovarian and prostate cancers associated with BRCA mutations. The fluorine atom and the tricyclic core of the intermediate are incorporated directly into the final API, making its purity and correct stereochemistry of utmost importance.

Synthesis and Analytical Characterization

The synthesis of complex heterocyclic systems is a non-trivial process. The choice of synthetic strategy is dictated by factors such as yield, purity, scalability, and cost.

Retrosynthetic Approach

A plausible retrosynthetic analysis involves disconnecting the azepino ring to simplify the structure to a more accessible indole precursor. This strategic disconnection is key to designing a viable forward synthesis.

Target Target Molecule (Azepinoindolone) Intermediate1 Functionalized Indole (e.g., with aminoethyl side chain) Target->Intermediate1 Intramolecular Cyclization StartingMaterial Substituted Phenylhydrazine + Carbonyl Compound Intermediate1->StartingMaterial Fischer Indole Synthesis

Caption: A conceptual retrosynthetic pathway for the azepinoindolone core.

Exemplary Synthetic Protocol

While specific proprietary methods may vary, a general, well-established approach involves the construction of the indole ring followed by the formation of the seven-membered azepino lactam ring.

Objective: To synthesize this compound.

Step 1: Fischer Indole Synthesis

  • React a suitable fluorinated phenylhydrazine with a cyclic ketone precursor under acidic conditions.

    • Causality: The Fischer indole synthesis is a robust and reliable method for creating the core indole scaffold from readily available starting materials. The acid catalyst facilitates the key[2][2]-sigmatropic rearrangement.

  • Purify the resulting substituted indole intermediate via column chromatography or recrystallization.

Step 2: Functional Group Manipulation

  • Introduce an aminoethyl side chain at the appropriate position of the indole ring. This often involves alkylation followed by reduction of a nitrile or azide.

    • Causality: This side chain contains the necessary nitrogen and carbon atoms that will form part of the azepino ring in the subsequent cyclization step.

Step 3: Intramolecular Cyclization/Lactamization

  • Activate the carboxylic acid group (or a precursor) on the indole core.

  • Induce intramolecular amide bond formation with the terminal amine of the side chain. This is often achieved using peptide coupling agents (e.g., HATU, EDC) or by heating to high temperatures.

    • Causality: This is the key ring-forming step. The choice of coupling agent is critical to maximizing yield and minimizing side reactions. High-dilution conditions can favor intramolecular over intermolecular reactions.

Step 4: Final Purification

  • Purify the final product, this compound, using recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to achieve high purity (>99%).

    • Causality: Purity is non-negotiable for a pharmaceutical intermediate. Recrystallization is an effective and scalable method for removing minor impurities.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of analytical techniques provides a self-validating system where each method corroborates the others.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and the single fluorine atom. The resulting spectrum should be unique and match the expected structure.

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) should provide a mass that matches the calculated exact mass (204.2040) to within a few parts per million (ppm).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A well-developed HPLC method should show a single major peak, allowing for quantification of purity (e.g., >99.0%).

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Experimental Workflow: Quality Control

A robust quality control (QC) workflow ensures that every batch of the intermediate meets the stringent specifications required for pharmaceutical synthesis.

Start Raw Material Receipt & Quarantine Synthesis Chemical Synthesis Start->Synthesis QC Passed Crude Crude Product Isolation Synthesis->Crude Purification Final Purification (Recrystallization) Crude->Purification Final Final Product (>99% Purity) Purification->Final In-Process Controls Pass Release Batch Release for API Synthesis Final->Release Final QC Specification Met

Caption: A typical quality control workflow for a pharmaceutical intermediate.

Protocol: HPLC Purity Assessment

Objective: To determine the purity of a synthesized batch of this compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.

  • Method Execution:

    • Inject 5-10 µL of the sample solution.

    • Run a gradient elution, for example: 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Trustworthiness: The use of a reference standard, if available, allows for definitive identification by retention time and quantification against a known concentration. The TFA in the mobile phase ensures sharp peak shapes for the basic nitrogen atoms in the molecule.

Conclusion

This compound is more than a chemical with a molecular weight of 204.20 g/mol ; it is a highly valuable and enabling building block in modern pharmaceutical development. Its structural contribution to potent PARP inhibitors like Rucaparib underscores the importance of advanced heterocyclic chemistry in creating next-generation cancer therapeutics. A thorough understanding of its synthesis, properties, and analytical validation is essential for any research or development program aiming to leverage this powerful scaffold. Future work may focus on developing more efficient, greener synthetic routes and exploring the potential of this core structure in developing inhibitors for other enzyme targets.

References

  • Home Sunshine Pharma . 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. [Link]

  • PubChem . 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. [Link]

  • Allfluoro Pharmaceutical Co., Ltd . This compound. [Link]

  • Fluoropharm . 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. [Link]

  • PubMed Central . Discovery and Characterization of Talazoparib, a Novel PARP-1/2 Inhibitor. [Link]

  • Pharmaffiliates . 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. [Link]

Sources

An In-Depth Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one: A Key Intermediate in the Synthesis of Rucaparib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, a fluorinated tricyclic lactam, has emerged as a molecule of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Rucaparib (trade name Rubraca), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1] Rucaparib is an approved therapeutic agent for the treatment of certain types of ovarian and prostate cancers, particularly those with deleterious BRCA gene mutations.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this pivotal intermediate, offering valuable insights for researchers engaged in medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While experimental data for some properties are not widely published, predicted values from computational models provide useful estimates.

PropertyValueSource
CAS Number 1408282-26-7[3]
Molecular Formula C₁₁H₉FN₂O[4]
Molecular Weight 204.20 g/mol [4]
Appearance Off-white to white powder[5]
Purity Typically ≥95-99%[3][6]
Predicted Boiling Point 526.5 ± 50.0 °C[5]
Predicted Density 1.404 ± 0.06 g/cm³[5]
Predicted pKa 13.98 ± 0.20[7]
Storage Temperature 2-8°C, sealed in a dry environment[5][8]
Spectral Data

While specific spectra are proprietary to manufacturers, spectral data are available from various suppliers and are crucial for identity confirmation.[9][10] Key expected spectral features include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the indole and fluoro-substituted benzene rings, as well as aliphatic protons of the azepine ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactam, aromatic carbons, and aliphatic carbons of the seven-membered ring.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the lactam, and C-F stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that has been optimized for efficiency and scalability in the production of Rucaparib. A notable synthetic route is detailed in Chinese patent CN108752353B.[11] This process underscores the strategic chemical transformations required to construct the complex tricyclic core.

Synthetic Pathway Overview

The synthesis commences with a substituted fluoro-indole derivative and proceeds through several key transformations to build the azepinoindolone scaffold. The following diagram illustrates a generalized synthetic workflow based on the patented methodology.

G A Compound 1 (Substituted Indole) B Compound 2 (Nitration) A->B  Potassium Nitrate, Acetic Acid/Anhydride C Compound 3 (Sonogashira Coupling) B->C  Trimethylsilylacetylene, Pd Catalyst D Compound 4 (Reduction) C->D  Hydrogenation (e.g., Pd/C) E Compound 5 (Cyclization) D->E  Copper(I) Iodide F Compound 6 (Michael Addition) E->F  Nitroethylene G Final Product (CAS 1408282-26-7) F->G  Hydrogenation (e.g., Raney Nickel) G A 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-cd]indol-6(3H)-one B Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B  + Side Chain Precursor C Rucaparib (Final API) B->C

Caption: Conversion of the intermediate to the final Rucaparib drug.

The fluorine atom at the 8-position is a critical component of the final drug, contributing to its binding affinity and pharmacokinetic properties. The azepinoindolone core provides the rigid three-dimensional structure necessary for effective interaction with the PARP enzyme's active site.

Safety and Handling

As with any chemical intermediate, proper safety protocols must be followed when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information. [12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood. [13]* Storage: Store in a tightly sealed container in a cool, dry place. [12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [12]

Conclusion

This compound is a sophisticated molecule that plays a vital role in the production of the life-saving cancer therapeutic, Rucaparib. Its synthesis requires a multi-step, carefully controlled process to construct its unique tricyclic architecture. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for scientists and researchers working on the synthesis of Rucaparib and the development of new PARP inhibitors. As research in this area continues, the demand for efficient and scalable syntheses of this key intermediate is likely to grow.

References

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An In-depth Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one, a key chemical intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed information on the compound's structure, properties, synthesis, and handling. A thorough understanding of this intermediate is critical for the efficient and safe production of Rucaparib, an important therapeutic agent in oncology.

Introduction and Significance

This compound (CAS No. 1408282-26-7) is a heterocyclic organic compound featuring a fluorinated azepinoindole core. Its primary significance lies in its role as a late-stage intermediate in the manufacturing of Rucaparib, an FDA-approved drug for the treatment of certain types of ovarian and prostate cancers. The unique tricyclic structure of this compound is a foundational element of Rucaparib's ability to inhibit PARP enzymes, which are crucial for DNA repair in cancer cells. The fluorine substituent on the indole ring also plays a critical role in the pharmacological profile of the final drug. This guide will delve into the essential physical and chemical characteristics of this pivotal intermediate.

Chemical Identity and Structure

The molecular structure of this compound is characterized by a fused ring system consisting of an indole, an azepine, and a lactam ring. The fluorine atom is positioned at the 8th position of the azepinoindole core.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
CAS Number 1408282-26-7[1][2]
Molecular Formula C₁₁H₉FN₂O[1]
Molecular Weight 204.20 g/mol [1]
Appearance Off-white to white powder[1]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this intermediate is essential for its handling, purification, and subsequent reactions.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point Not experimentally determined in available literature.-
Boiling Point (Predicted) 526.5 ± 50.0 °C[1]
Density (Predicted) 1.404 ± 0.06 g/cm³[1]
pKa (Predicted) 13.98 ± 0.20[3]
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Insoluble in water. (Inferred from synthetic protocols)-

Spectroscopic Data

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures are well-defined. Researchers can request specific analytical data, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, from commercial suppliers.[4]

  • ¹H NMR: Expected signals would correspond to the aromatic protons on the indole ring, with characteristic splitting patterns influenced by the fluorine atom, as well as signals for the methylene protons of the azepine ring.

  • ¹³C NMR: Resonances for the eleven carbon atoms, including the carbonyl carbon of the lactam, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 204.07, corresponding to the molecular formula C₁₁H₉FN₂O.

  • Infrared Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the indole and lactam, the C=O stretching of the lactam, and C-F stretching.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is integral to the overall synthesis of Rucaparib. Several synthetic routes have been reported in the scientific literature and patents. A common approach involves the construction of the tricyclic azepinoindole core from appropriately substituted indole precursors.

A generalized synthetic workflow is depicted below:

SynthesisWorkflow Start Substituted Indole Precursor Step1 Ring Formation/Cyclization Start->Step1 e.g., Fischer Indole Synthesis Intermediate Tricyclic Intermediate Step1->Intermediate Step2 Functional Group Manipulation Intermediate->Step2 e.g., Nitration, Reduction Product 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-CD]indol-6(3H)-one Step2->Product

Caption: Generalized synthetic workflow for the target compound.

Exemplary Protocol Insights:

One patented method describes the preparation starting from a substituted indole, followed by a series of reactions including Fischer indole synthesis and subsequent cyclization to form the azepino ring.[5] The choice of reagents and reaction conditions is critical to control regioselectivity and achieve high yields. For instance, the cyclization to form the lactam is often achieved through the reduction of a nitro group to an amine, followed by intramolecular amidation.

Applications in Drug Development

The sole, yet critical, application of this compound is as a direct precursor to Rucaparib. The azepinoindolone core is further functionalized in a subsequent synthetic step, typically through a palladium-catalyzed cross-coupling reaction, to introduce the 4-((methylamino)methyl)phenyl group at the 2-position of the indole ring, yielding the final active pharmaceutical ingredient.

RucaparibSynthesis Intermediate 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-CD]indol-6(3H)-one Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling Reagent Substituted Aryl Halide/ Boronic Acid Reagent->Coupling Rucaparib Rucaparib Coupling->Rucaparib

Caption: Final step in the synthesis of Rucaparib from the title intermediate.

Safety, Handling, and Storage

As a chemical intermediate intended for research and manufacturing, this compound should be handled with appropriate safety precautions in a laboratory or controlled manufacturing setting.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Long-term storage under an inert atmosphere is recommended to prevent degradation.

Conclusion

This compound is a compound of high importance in the pharmaceutical industry due to its indispensable role in the synthesis of the anticancer drug Rucaparib. This guide has provided a detailed overview of its physical and chemical properties, structural characteristics, synthetic approaches, and handling considerations. A thorough understanding of these aspects is crucial for chemists and researchers involved in the synthesis and development of Rucaparib and related compounds.

References

  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]

  • Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib. (n.d.). Google Patents.
  • Preparation method of Rucaparib key intermediate. (n.d.). Google Patents.

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Unveiling the Identity of a Key Pharmaceutical Building Block: A Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among these, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of drugs for treating cancers with specific DNA repair deficiencies. This technical guide focuses on a pivotal, yet often ambiguously referenced, molecule central to the synthesis of the potent PARP inhibitor, Rucaparib. The compound, systematically named 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one , is a cornerstone intermediate whose precise identification and characterization are paramount for researchers and developers in the pharmaceutical field. This document serves to consolidate its nomenclature, structural identifiers, and its crucial role in the synthesis of Rucaparib.

Core Identification and Nomenclature

The compound with the CAS Number 1408282-26-7 is a tricyclic heterocyclic molecule. Its formal IUPAC name is 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one . However, due to the complexities of chemical nomenclature and varied cataloging systems, it is known by a multitude of synonyms. This proliferation of names can create confusion in literature and procurement. The primary objective of this section is to provide a comprehensive and unambiguous list of its identifiers.

One of the most critical contextual identifiers for this molecule is its designation as Rucaparib Intermediate 3 or Rucaparib Impurity 1 .[1] This highlights its direct and vital role in the manufacturing process of Rucaparib, an FDA-approved drug for ovarian and prostate cancer.

Table of Synonyms and Identifiers

For clarity and ease of reference, the various names and chemical identifiers for this compound are summarized below.

Identifier TypeValue
Primary Name This compound
IUPAC Name 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
CAS Number 1408282-26-7[2]
Molecular Formula C₁₁H₉FN₂O[3]
Molecular Weight 204.20 g/mol [4]
Synonym 1 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one[4]
Synonym 2 6-fluoro-3,10-diazatricyclo[6.4.1.0,13]trideca-1,4(13),5,7-tetraen-9-one[5]
Synonym 3 8-fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one[6]
Commercial Name Rucaparib Intermediate 3[1]
Impurity Name Rucaparib Impurity 1
InChI Key XXKDRTXIEZBWPZ-UHFFFAOYSA-N[7]

The Strategic Role in Rucaparib Synthesis

The subject molecule is a linchpin in the synthetic pathway to Rucaparib. Rucaparib's chemical structure is an extension of this core, featuring a substituted phenyl group at the 2-position. The synthesis of Rucaparib from this intermediate involves a palladium-catalyzed coupling reaction.[8]

The diagram below illustrates the pivotal position of our topic compound in the broader synthesis of Rucaparib.

G cluster_0 Synthetic Precursors cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Precursor_A Compound 5 Intermediate_1 Compound 6 Precursor_A->Intermediate_1 Reaction Precursor_B Nitroethylene Precursor_B->Intermediate_1 Target_Intermediate 8-Fluoro-4,5-dihydro-1H- azepino[5,4,3-CD]indol-6(3H)-one (CAS: 1408282-26-7) Intermediate_1->Target_Intermediate Reduction Final_Product Rucaparib Target_Intermediate->Final_Product Palladium-Catalyzed Coupling Coupling_Partner Substituted Boronic Acid or Halide Coupling_Partner->Final_Product G start Compound 1 step1 React with Potassium Nitrate start->step1 compound2 Compound 2 step1->compound2 step2 React with Trimethylsilyl acetylene compound2->step2 compound3 Compound 3 step2->compound3 step3 Hydrogenation compound3->step3 compound4 Compound 4 step3->compound4 step4 Cyclization compound4->step4 compound5 Compound 5 step4->compound5 step5 React with Nitroethylene compound5->step5 compound6 Compound 6 step5->compound6 step6 Hydrogenation (Reduction) compound6->step6 end Target Intermediate (CAS 1408282-26-7) step6->end

Caption: Synthetic workflow for the target intermediate as per patent CN108752353B.

Step-by-Step Methodology (based on patent CN108752353B)

The following protocol is a summary of the steps outlined in the patent for the synthesis of the target intermediate. [9]

  • Nitration: Compound 1 is reacted with potassium nitrate to yield Compound 2. The reaction temperature is maintained between -10 to 20 °C.

  • Sonogashira Coupling: Compound 2 undergoes a coupling reaction with trimethylsilyl acetylene in the presence of a palladium catalyst to form Compound 3.

  • Reduction: Compound 3 is hydrogenated, typically using a palladium on carbon catalyst, to produce Compound 4.

  • Cyclization: Compound 4 is subjected to conditions that promote intramolecular cyclization to form the indole structure of Compound 5.

  • Michael Addition: Compound 5 is reacted with nitroethylene in acetic acid to yield Compound 6.

  • Reductive Cyclization: The final step involves the reduction of the nitro group of Compound 6 with hydrogen over a Raney nickel catalyst, which concurrently facilitates the cyclization to form the azepino ring, yielding the final product: 8-fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.

Physicochemical Properties

While extensive experimental data for this specific intermediate is not widely published, several key physicochemical properties have been predicted through computational models. These predictions are valuable for guiding experimental design, particularly in areas like solubility and reaction conditions.

PropertyPredicted Value
Boiling Point 526.5 ± 50.0 °C [5]
Density 1.404 ± 0.06 g/cm³ [5]
pKa 14.27 ± 0.20 [2]
Appearance Off-white to white powder [5]

It is crucial for researchers to experimentally verify these properties within their own laboratory settings to ensure accuracy and reproducibility.

Conclusion

This compound (CAS: 1408282-26-7) is more than just a chemical compound; it is a critical gateway to the synthesis of Rucaparib, a life-extending medication for cancer patients. A clear and unambiguous understanding of its identity, nomenclature, and synthetic origin is essential for the scientific community. By consolidating its numerous synonyms and detailing its role and synthesis, this guide aims to provide a definitive resource for researchers and developers, thereby facilitating smoother progress in the vital field of oncology drug development.

References

  • ChemBK. (2024, April 9). 1408282-26-7. Retrieved from [Link]

  • Cleanchem. Rucaparib Impurity 1 | CAS No: 1408282-26-7. Retrieved from [Link]

  • Google Patents. CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • Home Sunshine Pharma. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. Retrieved from [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one/1408282-26-7. Retrieved from [Link]

  • Pharmaffiliates. 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. Retrieved from [Link]

  • PubChem. 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. Retrieved from [Link]

  • Conscientia Industrial Co Ltd. 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one | CAS 1408282-26-7. Retrieved from [Link]

  • Pharmaffiliates. 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. Retrieved from [Link]

  • PubChem. Rucaparib. Retrieved from [Link]

  • PubChem. Rucaparib. Retrieved from [Link]

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An In-Depth Technical Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one: Synthesis, Characterization, and Application in PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, a pivotal chemical intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. The document delves into the intricacies of its chemical nomenclature, provides a detailed, field-tested synthesis protocol, and discusses its broader significance within the landscape of modern oncology drug discovery.

Decoding the Identity: The IUPAC Nomenclature

The systematic name, This compound , precisely defines the molecule's complex, fused heterocyclic structure. A breakdown of the name according to the International Union of Pure and Applied Chemistry (IUPAC) conventions reveals the core scaffold and its modifications:

  • azepino[...]indole : This identifies the parent structure as a fusion of an azepine (a seven-membered ring containing a nitrogen atom) and an indole (a bicyclic structure composed of a benzene ring fused to a pyrrole ring).

  • [5,4,3-cd] : This descriptor specifies the fusion pattern between the azepine and indole rings. The letters 'cd' denote the sides of the indole ring involved in the fusion, and the numbers '5,4,3' indicate the corresponding atoms of the azepine ring that are shared with the indole.

  • -6(3H)-one : This indicates the presence of a ketone group (=O) at position 6 of the fused ring system. The '(3H)' specifies that position 3 of the azepine ring bears a hydrogen atom, defining its saturation state.

  • 4,5-dihydro-1H- : These prefixes indicate partial saturation of the azepine ring. '4,5-dihydro' signifies the presence of single bonds between atoms 4 and 5. '1H' indicates that the nitrogen at position 1 of the indole ring is bonded to a hydrogen atom.

  • 8-Fluoro- : This denotes the substitution of a fluorine atom at position 8 of the indole portion of the molecule.

This systematic naming ensures an unambiguous representation of the molecule's intricate architecture, which is fundamental for its role as a key building block in multi-step organic synthesis.

Strategic Importance in Oncology: A Precursor to a Powerful PARP Inhibitor

The primary significance of this compound lies in its role as a key intermediate in the chemical synthesis of Rucaparib (trade name Rubraca®). Rucaparib is a potent inhibitor of the PARP enzyme family, particularly PARP1, PARP2, and PARP3, which are crucial components of the cellular DNA damage repair machinery.[1]

In cancers with specific DNA repair defects, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair their DNA and undergo apoptosis. This targeted therapeutic strategy has proven effective in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.[2]

The azepinoindolone core of the title compound forms the tricyclic heart of the Rucaparib molecule. Its synthesis is a critical and often challenging step in the overall production of the active pharmaceutical ingredient (API). Therefore, a robust and scalable synthesis of this intermediate is of high interest to medicinal and process chemists.

Synthesis Protocol: A Step-by-Step Guide

The following protocol is a composite of methodologies reported in the scientific literature, particularly in the context of Rucaparib's total synthesis.[3][4] This multi-step sequence is designed to be reproducible and scalable, though it requires careful control of reaction conditions and purification procedures.

Overall Synthetic Scheme

The synthesis of this compound (Compound 7 ) can be achieved through a multi-step process starting from simpler, commercially available precursors. A representative synthetic route is outlined below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4 & 5: Michael Addition & Reductive Cyclization Compound 1 Methyl 2-amino-5-fluorobenzoate Compound 2 Methyl 2-amino-5-fluoro-3-nitrobenzoate Compound 1->Compound 2 KNO3, H2SO4 Compound 3 Methyl 2-amino-5-fluoro-3-nitro-iodobenzoate (from Compound 2 via Sandmeyer reaction) Compound 4 Methyl 2-amino-5-fluoro-3-nitro-((trimethylsilyl)ethynyl)benzoate Compound 3->Compound 4 TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N Compound 5 Methyl 2-amino-3-ethynyl-5-fluorobenzoate Compound 4->Compound 5 K2CO3, MeOH Compound 6 Methyl 6-fluoro-1H-indole-4-carboxylate Compound 5->Compound 6 CuI, DMF, heat Intermediate Intermediate Compound 6->Intermediate 1. Nitroethylene 2. Fe, NH4Cl Compound 7 This compound Intermediate->Compound 7 Intramolecular amidation

Caption: Synthetic pathway to the target compound.

Detailed Experimental Procedure

Step 1: Nitration of Methyl 2-amino-5-fluorobenzoate (Compound 1)

  • To a stirred solution of methyl 2-amino-5-fluorobenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield methyl 2-amino-5-fluoro-3-nitrobenzoate (Compound 2 ), which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-amino-3-ethynyl-5-fluorobenzoate (Compound 5)

  • This step often proceeds via a Sandmeyer reaction to introduce an iodine at the 3-position, followed by a Sonogashira coupling.

  • Convert the amino group of Compound 2 to an iodo group via diazotization followed by treatment with potassium iodide.

  • To a solution of the resulting methyl 2-amino-5-fluoro-3-iodo-benzoate in a suitable solvent (e.g., DMF or THF), add trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine (2.5 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude product in methanol and add potassium carbonate (1.5 eq). Stir at room temperature for 1-2 hours to remove the trimethylsilyl protecting group.

  • Remove the solvent, add water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to afford Compound 5 .

Step 3: Intramolecular Cyclization to form the Indole Core (Compound 6)

  • Dissolve methyl 2-amino-3-ethynyl-5-fluorobenzoate (Compound 5 ) in DMF.

  • Add copper(I) iodide (0.2 eq) and heat the mixture to 100-120 °C for 4-6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic phase, dry, and concentrate. Purify by column chromatography to obtain methyl 6-fluoro-1H-indole-4-carboxylate (Compound 6 ).

Step 4: Construction of the Azepino Ring

  • To a solution of Compound 6 in a suitable solvent, add a Michael acceptor such as nitroethylene. This reaction forms an intermediate by adding the indole at the 3-position to the nitroalkene.[4]

  • The resulting nitro compound is then subjected to a reduction (e.g., using iron powder in the presence of ammonium chloride, or catalytic hydrogenation) which reduces the nitro group to an amine.

  • This amine then undergoes a spontaneous or heat-induced intramolecular cyclization (lactamization) with the ester at the 4-position to form the desired seven-membered lactam ring.

  • Purification by crystallization or column chromatography yields the final product, this compound (Compound 7 ).

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Parameter Expected Value/Observation
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Appearance Off-white to white powder
¹H NMR Peaks corresponding to aromatic and aliphatic protons of the azepinoindolone core.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons (some showing C-F coupling), and aliphatic carbons.
Mass Spectrometry [M+H]⁺ at m/z 205.07
Purity (HPLC) ≥98%

A certificate of analysis for a commercially available sample confirms that the ¹H-NMR and mass spectrometry data are consistent with the structure.[3]

Biological Activity and Future Perspectives

Currently, there is limited publicly available data on the intrinsic biological activity of this compound itself. Its primary role is that of a synthetic intermediate. However, as with many complex heterocyclic scaffolds, it is plausible that this core structure could be explored for other biological targets.

The future of this compound is intrinsically linked to the clinical and commercial success of Rucaparib and other potential PARP inhibitors that may utilize a similar synthetic pathway. Research in process chemistry will likely continue to focus on optimizing the synthesis of this key intermediate to improve yields, reduce costs, and enhance the safety and environmental profile of the manufacturing process.[5]

G Start Starting Materials (e.g., 2-amino-5-fluorobenzoate) Synthesis Multi-step Synthesis (Nitration, Coupling, Cyclization) Start->Synthesis Intermediate 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-cd]indol-6(3H)-one Synthesis->Intermediate Final_Steps Further Elaboration (e.g., Suzuki Coupling) Intermediate->Final_Steps API Rucaparib (PARP Inhibitor) Final_Steps->API Application Oncology Drug (e.g., Ovarian Cancer Treatment) API->Application

Caption: Workflow from intermediate to application.

Conclusion

This compound is more than just a complex organic molecule; it is a testament to the enabling power of synthetic chemistry in the development of life-saving medicines. Its challenging synthesis highlights the ingenuity of medicinal and process chemists in constructing intricate molecular architectures. As a cornerstone in the production of Rucaparib, this compound will continue to be of significant interest to the pharmaceutical industry and the researchers who support it. This guide has aimed to provide a thorough, technically sound, and practical overview to aid those working in this critical field of drug discovery and development.

References

  • Park, J., & Cheon, C.-H. (2024). Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. [Link]

  • Pharmaffiliates. (n.d.). Certificate of Analysis: 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. Retrieved from [Link]

  • PubChem. (n.d.). Rucaparib. Retrieved from [Link]

  • Google Patents. (n.d.). CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • National Cancer Institute. (n.d.). Rucaparib Camsylate. Retrieved from [Link]

  • Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817. [Link]

  • Google Patents. (n.d.). US7323562B2 - Method of preparing poly(ADP-ribose) polymerases inhibitors.

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The Strategic Role of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one in the Convergent Synthesis of Rucaparib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rucaparib (Rubraca®) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, pivotal in the treatment of advanced ovarian and prostate cancers, particularly in patients with BRCA mutations.[1] The intricate tricyclic structure of Rucaparib necessitates a sophisticated and efficient synthetic strategy. Central to its manufacturing is the strategic use of the key intermediate, 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one . This technical guide provides an in-depth analysis of the synthesis and functionalization of this core scaffold, elucidating its critical role in a convergent and scalable route to Rucaparib. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and offer insights into the rationale behind the process chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of the Azepinoindolone Core

The chemical architecture of Rucaparib, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, is comprised of a rigid, planar tricyclic azepinoindolone core linked to a flexible, functionalized phenyl side-chain. This structural arrangement is fundamental to its high affinity and inhibitory activity against PARP enzymes.[2]

Early synthetic strategies were often linear, involving the sequential construction of the indole scaffold followed by the installation of necessary substituents. Such approaches, while successful, can be lengthy and result in low overall yields.[3] A more advanced and industrially viable approach hinges on a convergent synthesis, wherein the complex core and the side-chain are prepared separately and then coupled in a late-stage reaction. This is where the intermediate This compound (henceforth referred to as the "core intermediate" or 1 ) becomes the linchpin of the entire synthetic endeavor. Its timely and efficient preparation is paramount to the overall success of the Rucaparib manufacturing process.

Synthesis of the Core Intermediate: A Multi-step Pathway

The construction of the tricyclic azepinoindolone core is a significant synthetic challenge. One of the established routes begins with the commercially available 7-fluoroindole. This pathway involves a zinc reduction of a nitro group followed by lactamization to form the seven-membered ring.

Pathway Overview

The synthesis initiates with the formation of an indole derivative which undergoes reduction and subsequent cyclization to form the lactam ring of the azepinoindolone system. This core is then functionalized to prepare it for coupling with the side chain.

Rucaparib_Core_Synthesis cluster_0 Core Intermediate Synthesis Start 7-Fluoroindole Step1 Reaction with 1-acetoxy-2-nitroethane Start->Step1 Intermediate_A Indole Nitroalkene Derivative (17) Step1->Intermediate_A Step2 Zinc Reduction & Lactamization Intermediate_A->Step2 Core_Intermediate_1 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-cd]indol-6(3H)-one (1) Step2->Core_Intermediate_1

Caption: Synthesis of the core azepinoindolone intermediate.

Experimental Protocol: Synthesis of Intermediate (1)

The following protocol is a synthesis of established methodologies.

Step 1: Synthesis of 7-Fluoro-3-(2-nitroethyl)-1H-indole (Intermediate A)

  • To a solution of 7-fluoroindole in refluxing xylenes, add catalytic tert-butylcatechol.

  • Slowly add a solution of 1-acetoxy-2-nitroethane to the mixture.

  • Maintain the reaction at reflux until starting material is consumed (monitoring by TLC or LC-MS).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the nitroethyl-indole derivative.

  • Expert Insight: The use of tert-butylcatechol acts as a polymerization inhibitor for the nitroalkene intermediate that forms in situ. Refluxing xylenes provide the necessary thermal energy for the reaction to proceed efficiently.

Step 2: Zinc Reduction and Lactamization to form Intermediate (1)

  • Suspend the 7-fluoro-3-(2-nitroethyl)-1H-indole in a suitable solvent system (e.g., ethanol/methanol mixture).

  • Add zinc dust and an acid (e.g., acetic acid or ammonium chloride solution) portion-wise, maintaining the temperature.

  • The reduction of the nitro group to an amine is followed by spontaneous intramolecular lactamization to form the seven-membered ring.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove zinc residues.

  • Concentrate the filtrate and purify the product by crystallization or column chromatography to afford This compound (1) .

  • Trustworthiness: This one-pot reduction and cyclization is highly efficient. The reaction progress should be carefully monitored as the intermediate amine is prone to oxidation. The rate of addition of the acid is critical to control the exotherm. A reported yield for this two-step process (from the indole nitroalkene derivative) is approximately 73%.

Functionalization of the Core and Convergent Coupling

With the core intermediate (1) in hand, the next phase involves its functionalization to enable the crucial C-C bond formation with the phenyl side-chain. This is elegantly achieved through a bromination followed by a palladium-catalyzed Suzuki coupling reaction.

Strategic Bromination

The indole nucleus of the core intermediate is electron-rich, making it susceptible to electrophilic substitution. Selective bromination at the C2 position is the key to installing a handle for the subsequent cross-coupling reaction.

Rucaparib_Final_Steps cluster_1 Final Assembly of Rucaparib Core_Intermediate_1 Core Intermediate (1) Step3 Bromination (e.g., Pyridinium Tribromide) Core_Intermediate_1->Step3 Intermediate_B 2-Bromo-8-fluoro-azepino [5,4,3-cd]indol-6(3H)-one (2) Step3->Intermediate_B Step4 Suzuki Coupling with 4-formylphenylboronic acid Intermediate_B->Step4 Intermediate_C Aldehyde Intermediate (3) Step4->Intermediate_C Step5 Reductive Amination with Methylamine Intermediate_C->Step5 Rucaparib Rucaparib Step5->Rucaparib

Caption: Convergent synthesis of Rucaparib from the core intermediate.

Experimental Protocol: From Core to Rucaparib

Step 3: Bromination to 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one (2)

  • Dissolve the core intermediate (1) in a suitable solvent like tetrahydrofuran (THF).

  • Cool the solution (e.g., to 0 °C).

  • Add a brominating agent, such as pyridinium tribromide, portion-wise.[4]

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by crystallization to obtain the bromo-intermediate (2) .

  • Expertise: The C2 position of the indole is the most nucleophilic, leading to high regioselectivity in this electrophilic aromatic substitution. Pyridinium tribromide is a solid, easy-to-handle source of bromine that allows for controlled addition.

Step 4: Suzuki Coupling to Aldehyde Intermediate (3)

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the bromo-intermediate (2) , 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).[1][5]

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the mixture to the required temperature (typically 80-110 °C) and stir until the coupling is complete.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography or crystallization to yield 4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde (3) . A reported yield for this transformation is approximately 77%.

  • Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance, making it ideal for late-stage functionalization in pharmaceutical synthesis.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and purity and must be optimized for scale.

Step 5: Reductive Amination to Rucaparib

  • Dissolve the aldehyde intermediate (3) in a suitable solvent, such as methanol or dichloromethane.

  • Add a solution of methylamine (often as a solution in THF or water).

  • Stir for a period to allow for the formation of the intermediate imine.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[6]

  • Stir the reaction until the imine is fully reduced.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product, wash, dry, and concentrate.

  • Purify the final product, Rucaparib, typically by crystallization of a salt form (e.g., phosphate or camsylate) to achieve high pharmaceutical purity. A reported yield for this final step is around 68%.

  • Self-Validating System: Reductive amination is a robust and widely used method for forming C-N bonds.[6] The reaction conditions are generally mild, and the use of hydride reducing agents is highly effective. The final crystallization step is critical for removing any process-related impurities and ensuring the product meets stringent pharmaceutical standards.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsReported Yield
2Indole Nitroalkene (17)Core Intermediate (1)Zn, Acid~73% (for 2 steps)
4Bromo-intermediate (2)Aldehyde (3)4-formylphenylboronic acid, Pd catalyst, Base~77%
5Aldehyde (3)RucaparibMethylamine, NaBH₃CN~68%

Conclusion

The synthesis of Rucaparib is a testament to modern synthetic organic chemistry, where a convergent strategy significantly enhances efficiency and scalability. The core intermediate, This compound , stands as the central building block in this approach. Its successful synthesis via a reduction-lactamization cascade and its subsequent functionalization through bromination allows for a highly effective, late-stage Suzuki coupling. This key C-C bond formation, followed by a reliable reductive amination, completes the synthesis of the potent PARP inhibitor. Understanding the nuances of this synthetic pathway, from the rationale behind reagent selection to the execution of the protocols, provides valuable insights for professionals in the field of drug development and manufacturing.

References

  • Cheng, C., Zuo, X., Tu, D., Wan, B., & Zhang, Y. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters, 22(13), 4985–4989. [Link]

  • Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817. [Link]

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  • Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. PubMed. [Link]

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  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]

  • Cheng, C., Zuo, X., Tu, D., Wan, B., & Zhang, Y. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination: Development and Total Synthesis of Rucaparib. PubMed. [Link]

  • Cheng, C., Zuo, X., Tu, D., Wan, B., & Zhang, Y. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. ResearchGate. [Link]

  • Fem-Chemie. (n.d.). 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Azepinoindolone Compounds

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" serve as versatile templates for engaging with a multitude of biological targets. Among these, the azepinoindolone core—a sophisticated fusion of an indole and a seven-membered azepine ring—has captured the attention of synthetic and medicinal chemists alike.[1][2][3] This is not merely due to its prevalence in a range of bioactive natural products, but because of the remarkable pharmacological diversity exhibited by its synthetic derivatives.[3][4]

This guide provides a comprehensive exploration of the azepinoindolone scaffold, from its origins in nature to the cutting-edge synthetic strategies that have unlocked its therapeutic potential. We will delve into the causality behind key experimental choices, dissect the mechanisms of action, and present the validated protocols that underpin modern research in this field. The narrative is designed for researchers, scientists, and drug development professionals, offering both a foundational understanding and field-proven insights into this significant class of N-heterocyclic compounds.

Section 1: Unveiling the Azepinoindolone Core: From Natural Alkaloids to Synthetic Design

The journey of azepinoindolones begins in the natural world. Azepinoindole alkaloids are a class of naturally occurring compounds found in diverse sources, including plants, fungi, and marine organisms.[5] These natural products are broadly classified based on their biosynthetic origins into monoterpenoid and non-monoterpenoid types.[5] The initial discovery and structural elucidation of these molecules relied on classical alkaloid chemistry, involving extraction from natural sources, purification, and spectroscopic analysis to determine their complex, three-dimensional structures.[6][7][8]

The inherent bioactivity of these natural alkaloids spurred the development of synthetic routes to access the core azepinoindolone structure and its analogues. The non-planar, flexible seven-membered azepinone ring fused to the rigid, aromatic indole system creates a unique conformational landscape, making it an ideal starting point for designing molecules that can interact with complex biological targets.[4]

The Architectural Blueprint

The fundamental structure is a tricyclic system where an azepine (a seven-membered nitrogen-containing ring) is fused to an indole nucleus. The precise mode of fusion gives rise to various isomers, such as azepino[4,5-b]indoles and azepino[5,4,3-cd]indoles, each presenting a unique vectoral arrangement of functional groups in three-dimensional space.[5]

Caption: Generalized structure of an azepinoindolone scaffold.

Section 2: Strategic Synthesis - Building the Core

The construction of the azepinoindolone framework is a significant challenge due to the entropic penalty associated with forming a seven-membered ring. Chemists have devised several elegant strategies that overcome this barrier, often employing powerful rearrangement and cyclization reactions.

Key Synthetic Strategy: The Aza-Cope Rearrangement

The aza-Cope rearrangement is a powerful[9][9]-sigmatropic rearrangement of nitrogen-containing 1,5-dienes.[10][11] It proceeds through a thermally allowed, suprafacial, six-membered chair-like transition state to form the seven-membered azepine ring with high stereospecificity.[10][12] A particularly effective variant is the tandem aza-Cope/Mannich reaction , where the rearrangement generates an iminium ion and an enol, which are perfectly positioned to undergo an irreversible intramolecular Mannich cyclization.[10][12] This thermodynamic "sink" drives the reaction forward, making it a highly efficient method for constructing complex polycyclic systems.[12]

Aza_Cope_Mannich cluster_0 Aza-Cope Rearrangement / Mannich Cyclization Start Amino Alcohol Precursor Heat Heat / Acid (Forms Iminium Ion) Start->Heat Initiation AzaCope [3,3] Aza-Cope Rearrangement Heat->AzaCope Generates Substrate Intermediate Iminium/Enol Intermediate AzaCope->Intermediate Forms Key Intermediate Mannich Intramolecular Mannich Cyclization (Irreversible) Intermediate->Mannich Thermodynamic Driving Force Product Azepinoindolone Core Mannich->Product Final Product

Caption: Workflow for the tandem Aza-Cope/Mannich reaction.

Another powerful approach involves the rhodium-catalyzed formal aza-[4+3] cycloaddition. This one-pot reaction between 3-diazoindolin-2-imines and 1,3-dienes first forms an iminyl vinyl cyclopropane intermediate, which then thermally converts to the final azepinoindole product via an aza-Cope rearrangement.[13]

Key Synthetic Strategy: The Aza-Prins Cyclization

The aza-Prins cyclization is another cornerstone in the synthesis of nitrogen-containing heterocycles, including the tetrahydroazepine ring of azepinoindolones.[14][15] The reaction is initiated by the condensation of a homoallylamine with an aldehyde under acidic conditions, forming a key N-homoallyliminium ion.[16] This electrophilic intermediate then undergoes a C-C bond-forming cyclization with the pendant alkene. The choice of acid catalyst (Brønsted or Lewis) and reaction conditions allows for precise control over the reaction pathway and stereochemical outcome.[14][17]

Aza_Prins_Workflow cluster_workflow Aza-Prins Cyclization Workflow Reactants Homoallylamine + Aldehyde Acid Lewis or Brønsted Acid Catalyst Reactants->Acid Iminium N-Homoallyliminium Ion Formation Acid->Iminium Cyclization Intramolecular Cyclization (C-C Bond Formation) Iminium->Cyclization Key Step Termination Termination Step (e.g., Nucleophilic Attack by H2O) Cyclization->Termination Product Functionalized Tetrahydroazepine Ring Termination->Product

Caption: Logical flow of the Aza-Prins cyclization reaction.

Protocol: Iron(III)-Catalyzed Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis

This protocol is adapted from methodologies developed for the synthesis of seven-membered unsaturated azacycles, which are directly applicable to azepinoindolone precursors.[14] The use of iron(III) salts provides a sustainable and mild catalytic system.

Objective: To synthesize a substituted tetrahydroazepine ring via a silyl aza-Prins cyclization.

Materials:

  • 1-Amino-3-triphenylsilyl-4-pentene derivative (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • TLC plates for reaction monitoring

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-amino-3-triphenylsilyl-4-pentene derivative (0.1 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM to a concentration of 0.1 M.

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: Add the aldehyde (0.15 mmol, 1.5 equiv) to the cooled solution, followed by the addition of anhydrous FeCl₃ (0.1 mmol, 1.0 equiv).

  • Initial Reaction: Stir the mixture vigorously at -20 °C for 2 hours. Monitor the reaction progress by TLC.

    • Causality Note: The low temperature is crucial for controlling the initial formation of the iminium ion and preventing side reactions. FeCl₃ acts as a Lewis acid to activate the aldehyde and facilitate iminium formation.

  • Catalyst Boost & Warming: After 2 hours, add an additional portion of FeCl₃ (0.03 mmol, 0.3 equiv) and remove the cooling bath, allowing the reaction to warm to room temperature.

    • Causality Note: The second addition of catalyst and warming provides the energy needed to drive the cyclization and subsequent Peterson-type elimination, which forms the endocyclic double bond.

  • Final Reaction: Stir the reaction mixture at room temperature for 30 minutes or until TLC analysis indicates completion of the reaction.

  • Quenching: Quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired tetrahydroazepine.

Section 3: Biological Activity & Mechanism of Action

The pharmacological importance of azepinoindolones stems from their ability to modulate a wide array of biological targets, leading to diverse therapeutic effects.[1][2] Accumulating evidence shows this scaffold is active in medicinal chemistry as an anti-Alzheimer, anticancer, anti-inflammatory, antidiabetic, and antileishmanial agent.[2][4][18]

Primary Molecular Targets

The cytotoxic effects of many azepinoindolone derivatives are attributed to their interaction with key cellular machinery involved in cell growth, proliferation, and maintenance.[1][2]

  • Kinase Inhibition: They are well-known inhibitors of crucial cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).[4]

  • Tubulin Polymerization Inhibition: By interfering with microtubule dynamics, these compounds can arrest cell division, a hallmark of potent anticancer agents.[1][3]

  • Topoisomerase I Inhibition: Stabilizing the Topoisomerase I-DNA complex leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2][3]

  • Mitochondrial Malate Dehydrogenase (mMDH) Inhibition: This represents a novel anticancer mechanism, targeting cellular metabolism.[1][3][4]

  • DNA Minor Groove Binding: Some derivatives can directly interact with DNA, interfering with replication and transcription.[1][2][3]

MOA cluster_targets Cellular Targets & Mechanisms cluster_outcomes Pharmacological Outcomes Azepinoindolone Azepinoindolone Scaffold Kinase Kinase Inhibition (CDK, GSK-3) Azepinoindolone->Kinase Tubulin Tubulin Polymerization Inhibition Azepinoindolone->Tubulin Topo Topoisomerase I Inhibition Azepinoindolone->Topo mMDH mMDH Inhibition Azepinoindolone->mMDH DNA DNA Minor Groove Binding Azepinoindolone->DNA CellCycle Cell Cycle Arrest Kinase->CellCycle Tubulin->CellCycle DNA_Damage DNA Damage Topo->DNA_Damage Metabolism Metabolic Disruption mMDH->Metabolism DNA->DNA_Damage Apoptosis Apoptosis CellCycle->Apoptosis Outcome Anticancer / Cytotoxic Effects CellCycle->Outcome Apoptosis->Outcome Metabolism->Outcome DNA_Damage->Apoptosis DNA_Damage->Outcome

Caption: Key mechanisms of action for azepinoindolone compounds.

Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into clinical candidates. For azepinoindolones, SAR has revealed how specific substitutions on the core scaffold influence potency and selectivity.

Position of SubstitutionType of ModificationObserved Effect on Biological ActivityReference
Indole N1 Alkylation, ArylationOften crucial for activity. Bulky groups can modulate selectivity between different kinase targets.[19]
Azepine Ring Introduction of alkyl or aryl groupsCan enhance potency. For example, an isopropyl group on a pyrazolo[3,4-d]azepine scaffold was key for dual 5-HT₇/₂ antagonism.[19]
Indole C5/C6 Halogenation (F, Cl, Br)Frequently improves antiproliferative activity, likely by enhancing binding affinity or altering metabolic stability.[20]
Lactone/Amide Moiety Variation of substituentsIn penindolone derivatives, modifications at this position led to a significant increase in potency against small cell lung cancer cells.[20]

Section 4: Future Outlook and Conclusion

The azepinoindolone scaffold continues to be a fertile ground for drug discovery.[1][2] The ongoing expansion of synthetic methodologies, particularly in asymmetric and diversity-oriented synthesis, provides unprecedented access to novel chemical space.[9][21] This allows for the fine-tuning of pharmacological profiles, aiming for enhanced potency, improved selectivity, and better drug-like properties.

Future research will likely focus on:

  • Novel Target Identification: Exploring the full range of biological targets for this versatile scaffold.

  • Stereochemically Pure Compounds: Leveraging asymmetric synthesis to develop single-enantiomer drugs, which often have superior therapeutic indices.[9]

  • Drug Conjugates and Delivery: Using the azepinoindolone core as a vehicle for targeted drug delivery.[4][18]

References

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Spectroscopic and Structural Elucidation of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. This molecule, of interest to researchers in medicinal chemistry and drug development, presents a unique structural framework. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and further investigation into its biological activity. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, providing a holistic view of its molecular architecture.

Molecular Structure and Significance

This compound is a fluorinated derivative of a complex azepino-indole scaffold. The presence of a fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target in drug discovery programs. The rigid, tricyclic core provides a defined orientation of functional groups for potential interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The predicted chemical shifts are influenced by the aromatic rings, the electron-withdrawing fluorine atom, and the amide functionality.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
10.85s-1HH-1 (Indole NH)
8.21t5.81HH-3 (Amide NH)
7.45dd8.5, 2.51HH-7
7.18dd8.5, 4.51HH-9
6.95td8.5, 2.51HH-8
3.50t6.22HH-4
2.98dt6.2, 5.82HH-3

The downfield singlet at 10.85 ppm is characteristic of the indole N-H proton, deshielded by the aromatic system. The triplet at 8.21 ppm corresponds to the amide proton, with its multiplicity arising from coupling to the adjacent methylene group (H-3). The aromatic region displays three distinct signals. The doublet of doublets at 7.45 ppm is assigned to H-7, ortho to the fluorine atom, showing coupling to both H-8 and the fluorine. The signal for H-9 at 7.18 ppm appears as a doublet of doublets due to coupling with H-8 and the fluorine. H-8, at 6.95 ppm, is expected to be a triplet of doublets, coupling to H-7, H-9, and the fluorine. The aliphatic region shows two triplets. The signal at 3.50 ppm is assigned to the H-4 methylene protons adjacent to the indole ring, while the signal at 2.98 ppm, slightly upfield, corresponds to the H-3 methylene protons adjacent to the amide nitrogen.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
172.5C-6 (C=O)
158.2 (d, ¹JCF = 245 Hz)C-8
138.1C-9a
125.4C-5a
121.8 (d, ³JCF = 12 Hz)C-7
118.5C-9b
112.3 (d, ²JCF = 25 Hz)C-9
105.6 (d, ²JCF = 28 Hz)C-7a
45.3C-4
38.7C-3

The carbonyl carbon (C-6) of the amide is observed at a characteristic downfield shift of 172.5 ppm. The most downfield aromatic signal at 158.2 ppm is assigned to C-8, directly attached to the fluorine, exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz. The other aromatic carbons show smaller couplings to the fluorine atom. The aliphatic carbons, C-4 and C-3, appear in the upfield region at 45.3 and 38.7 ppm, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Predicted Mass Spectrometry Data

Ion[M+H]⁺[M+Na]⁺
Calculated m/z 205.0724227.0543

High-resolution mass spectrometry (HRMS) is expected to show a protonated molecular ion ([M+H]⁺) at an m/z of 205.0724, consistent with the molecular formula C₁₁H₁₀FN₂O. The presence of a sodium adduct ([M+Na]⁺) at m/z 227.0543 is also anticipated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional Group
3350-3450Medium, SharpN-H Stretch (Indole)
3250-3350Medium, BroadN-H Stretch (Amide)
1660-1680Strong, SharpC=O Stretch (Amide I)
1580-1620MediumC=C Stretch (Aromatic)
1200-1300StrongC-F Stretch

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the indole and amide groups in the region of 3250-3450 cm⁻¹. A strong, sharp peak around 1670 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. Aromatic C=C stretching vibrations are expected in the 1580-1620 cm⁻¹ region. A strong absorption between 1200 and 1300 cm⁻¹ will be due to the C-F bond stretch.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 3 seconds, and 1024 scans.

  • Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water (1:1) with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

Infrared Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and accumulate 32 scans.

Visualization of Molecular Structure and Workflow

cluster_mol Molecular Structure cluster_analysis Spectroscopic Analysis Workflow cluster_elucidation Structural Elucidation mol This compound NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) H_NMR Proton Environment Connectivity NMR->H_NMR C_NMR Carbon Framework NMR->C_NMR Mol_Weight Molecular Weight Elemental Formula MS->Mol_Weight Func_Groups Functional Groups IR->Func_Groups Data_Integration Data Integration and Interpretation H_NMR->Data_Integration C_NMR->Data_Integration Mol_Weight->Data_Integration Func_Groups->Data_Integration Final_Structure Verified Molecular Structure Data_Integration->Final_Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

biological potential of fluorinated azepinoindolones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Unlocking the Biological Potential of Fluorinated Azepinoindolones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of indole and azepine rings creates the azepinoindolone scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] These activities span from anticancer and anti-inflammatory to anti-Alzheimer's effects.[2][3] Concurrently, the strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5] This guide synthesizes these two powerful concepts, providing a technical exploration of the design, synthesis, and biological evaluation of fluorinated azepinoindolones. We will delve into the mechanistic rationale for their synthesis, provide actionable experimental protocols, and present a framework for evaluating their therapeutic potential, thereby offering a roadmap for researchers aiming to develop next-generation therapeutics based on this promising molecular architecture.

The Strategic Imperative for Fluorination in Azepinoindolone Scaffolds

The azepinoindolone core is a versatile platform. Its derivatives have been shown to exert cytotoxic effects through multiple mechanisms, including the inhibition of kinases, topoisomerase I, mitochondrial malate dehydrogenase (mMDH), and tubulin polymerization.[2][3] However, like many promising scaffolds, lead compounds can be hampered by suboptimal drug-like properties, such as poor metabolic stability or off-target effects. Fluorination offers a scientifically grounded strategy to overcome these limitations.

Causality Behind Fluorine Incorporation:
  • Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong. Introducing a fluorine atom at a site susceptible to oxidative metabolism (a "metabolic soft spot") can effectively block this process, thereby increasing the compound's half-life and bioavailability.[4] For an azepinoindolone, strategic fluorination on the aromatic indole ring or the flexible azepine ring can prevent unwanted hydroxylation.

  • Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the local electronic environment.[4][6]

    • pKa Alteration: Placing a fluorine atom near a basic nitrogen in the azepine ring can lower its basicity (pKa). This subtle tuning can be critical for optimizing cell permeability and avoiding unwanted interactions with ion channels.

    • Lipophilicity Enhancement: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[4][6] This is crucial for reaching intracellular targets like kinases or tubulin.

  • Conformational Control and Binding Affinity: The seven-membered azepine ring possesses significant conformational flexibility.[7] Introducing fluorine can create specific stereoelectronic effects and gauche effects that favor a particular conformation.[7] This "conformational locking" can pre-organize the molecule into a bioactive conformation that binds more tightly and selectively to its protein target, enhancing potency and reducing off-target toxicities.[6][7]

Synthetic Strategy: A Workflow for Accessing Fluorinated Azepinoindolones

The synthesis of these target molecules requires a logical, multi-step approach. A robust strategy involves the initial synthesis of a fluorinated building block, followed by the construction of the fused heterocyclic system. The following workflow illustrates a generalized and reliable pathway.

G A Start: Select Fluorinated Precursor (e.g., Fluoro-substituted Aniline) B Step 1: Synthesis of Fluorinated Indole Core (e.g., Fischer Indole Synthesis) A->B Reagents: Phenylhydrazine, Acid Catalyst C Step 2: Functionalization for Cyclization (e.g., N-alkylation with a halo-ester) B->C Reagents: Ethyl 4-bromobutyrate, Base (NaH) D Step 3: Intramolecular Cyclization (e.g., Dieckmann Condensation or Friedel-Crafts) C->D Reagents: Strong Base (t-BuOK) or Lewis Acid (AlCl3) E Step 4: Reduction & Final Modification D->E Reagents: Reducing Agent (LiAlH4) F End Product: Fluorinated Azepinoindolone E->F

Caption: Generalized workflow for the synthesis of fluorinated azepinoindolones.

Detailed Experimental Protocol: Synthesis of a Representative 9-Fluoro-azepino[3,4-b]indol-1(2H)-one

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, which is critical for the success of multi-step organic synthesis.

Objective: To synthesize a model fluorinated azepinoindolone.

Materials:

  • 4-Fluoroaniline

  • Ethyl 2-oxocyclohexanecarboxylate

  • Polyphosphoric acid (PPA)

  • Sodium azide (NaN₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM), Methanol (MeOH)

  • Standard laboratory glassware and safety equipment

Methodology:

  • Step 1: Synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1H-carbazol-4-one

    • In a 250 mL round-bottom flask, combine 4-fluoroaniline (10 mmol) and ethyl 2-oxocyclohexanecarboxylate (10 mmol).

    • Heat the mixture at 100°C for 2 hours with stirring.

    • Allow the mixture to cool to 80°C and carefully add polyphosphoric acid (50 g).

    • Increase the temperature to 140°C and maintain for 30 minutes. The mixture will become viscous.

    • Cool the reaction to room temperature and carefully quench by adding crushed ice.

    • The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

    • Validation: Purify the crude product by recrystallization from ethanol. Obtain ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data to confirm the structure and purity (>95%).

  • Step 2: Schmidt Rearrangement to form 9-Fluoro-azepino[3,4-b]indol-1(2H)-one

    • Caution: This reaction produces hydrazoic acid in situ, which is highly toxic and explosive. Perform in a well-ventilated fume hood with a blast shield.

    • To a solution of the carbazolone from Step 1 (5 mmol) in dichloromethane (50 mL), add concentrated sulfuric acid (10 mL) dropwise at 0°C.

    • Add sodium azide (7.5 mmol) portion-wise over 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Validation: Purify the crude product via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient). Confirm the final structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Framework for Biological Evaluation

A logical, tiered approach is essential for efficiently evaluating the biological potential of newly synthesized compounds. The workflow below prioritizes high-throughput screening initially, followed by more complex, mechanism-focused assays for promising hits.

G A Compound Library (Fluorinated Azepinoindolones) B Tier 1: Primary Screening (Cell Viability Assay, e.g., MTT/SRB) Against a panel of cancer cell lines A->B C Identify 'Hits' (Compounds with IC50 < 10 µM) B->C Data Analysis D Tier 2: Mechanistic Assays (e.g., Kinase Inhibition Panel, Tubulin Polymerization Assay, Topoisomerase Assay) C->D Prioritize Potent Hits E Tier 3: In-Cell Target Engagement & Downstream Effects (e.g., Western Blot for phospho-proteins, Cell Cycle Analysis) D->E Validate Mechanism F Tier 4: ADME/Tox Profiling (Metabolic Stability, Permeability, Cytotoxicity in normal cells) E->F Assess Drug-like Properties G Lead Candidate F->G

Caption: Tiered workflow for the biological evaluation of novel compounds.

Illustrative Data: Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogs

To illustrate the potential advantages of fluorination, the following table presents hypothetical yet realistic data for a parent azepinoindolone (AZI-001) and its fluorinated derivative (AZI-001-F).

Compound IDSubstitutionCell Viability IC₅₀ (µM)¹Kinase X IC₅₀ (nM)²Microsomal Stability (t½, min)³
AZI-001H8.515015
AZI-001-F9-Fluoro1.2 25 > 60

¹Data from Sulforhodamine B (SRB) assay on HCT116 colon cancer cell line after 72h incubation. ²Data from an in vitro biochemical assay measuring inhibition of a representative cyclin-dependent kinase. ³Half-life determined by incubation with human liver microsomes.

This illustrative data showcases how a single fluorine atom can potentially lead to a ~7-fold increase in cellular potency, a 6-fold increase in target enzyme inhibition, and a >4-fold improvement in metabolic stability.

Mechanistic Insights and Target Validation

Based on existing literature for the parent scaffold, fluorinated azepinoindolones are prime candidates for targeting protein kinases, which are frequently dysregulated in cancer.[2][3]

Hypothesized Mechanism of Action: Kinase Inhibition

Many kinases have a hydrophobic pocket near the ATP-binding site. A fluorine atom on the azepinoindolone scaffold can enhance hydrophobic interactions within this pocket, leading to increased binding affinity and potency.[6] Furthermore, it may form specific electrostatic or hydrogen-bond interactions that are not possible with the non-fluorinated analog.[6]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Fluorinated Azepinoindolone Inhibitor->RAF Inhibition

Caption: Potential mechanism: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and common method for quantifying kinase inhibition.

Objective: To determine the IC₅₀ value of a fluorinated azepinoindolone against a target kinase.

Materials:

  • Target kinase (e.g., CDK2/CycA)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phosphopeptide antibody (TR-FRET donor)

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

  • Test compound (10 mM stock in DMSO)

  • 384-well low-volume black plates

  • Plate reader capable of TR-FRET detection

Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute this series into the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of the 384-well plate.

    • Add 2.5 µL of a 4x kinase/substrate peptide mixture.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be at the Km value for the specific kinase.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the terbium-labeled antibody solution (detection mix).

    • Incubate for 60 minutes to allow antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

    • Calculate the emission ratio (520/495).

  • Validation & Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Include positive (no inhibitor) and negative (no kinase) controls to ensure assay validity. The Z'-factor should be ≥ 0.5 for a robust assay.

Conclusion and Future Directions

The strategic fluorination of the azepinoindolone scaffold represents a compelling and logical progression in the quest for novel therapeutics. By leveraging the unique properties of fluorine to enhance metabolic stability, modulate physicochemical characteristics, and improve target affinity, researchers can potentially transform this privileged scaffold into highly potent and selective clinical candidates. The workflows and protocols outlined in this guide provide a validated framework for the synthesis and evaluation of these compounds. Future work should focus on building small, diverse libraries of fluorinated azepinoindolones, exploring various fluorination patterns, and screening them against a wide range of biological targets to fully unlock their therapeutic potential.

References

  • Kadagathur, M., Patra, S., Sigalapalli, D. K., Shankaraiah, N., & Tangellamudi, N. D. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry, 19(4), 738–764. [Link]

  • ResearchGate. (n.d.). Syntheses and Medicinal Chemistry of Azepinoindolones: A Look Back to Leap Forward | Request PDF. Retrieved from [Link]

  • PubMed. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Retrieved from [Link]

  • R Discovery. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

Sources

Navigating the Safety Profile of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one, a complex heterocyclic molecule, is a compound of interest within medicinal chemistry and drug discovery, often synthesized as an intermediate for more complex pharmaceutical agents.[1] Its structural motif, an azepinoindolone core, is featured in various biologically active compounds. Given its role in synthetic chemistry, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of the hazards, handling protocols, and emergency procedures associated with this compound, based on available safety data.

Chemical and Physical Properties

A foundational aspect of safe handling is the understanding of a compound's physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency responses.

PropertyValueSource
CAS Number 1408282-26-7[2][3][4][5]
Molecular Formula C₁₁H₉FN₂O[2][4]
Molecular Weight 204.20 g/mol [4][5]
Appearance Off-white to white powder[6]
Purity ≥95% - 97%[3][4]
Predicted Boiling Point 526.5 ± 50.0 °C[6]
Predicted Density 1.404 ± 0.06 g/cm³[6]
Storage Temperature Room Temperature or 2-8°C[6]

Hazard Identification and Risk Assessment

As of the latest available data, a comprehensive toxicological profile for this compound has not been fully established. Standard practice for novel or under-characterized compounds dictates treating them with a high degree of caution, assuming potential hazards until proven otherwise. The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, and eye contact.

Based on the Safety Data Sheet for a closely related structural analog, the following hazard classifications under the Globally Harmonized System (GHS) should be anticipated:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

GHS_Hazards cluster_GHS GHS Hazard Classification node_main { This compound | CAS: 1408282-26-7} node_hazards H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation node_main->node_hazards node_pictograms Pictograms node_p1 GHS07 Exclamation Mark

Caption: GHS Hazard Overview.

Safe Handling and Storage Protocol

The causality behind stringent handling protocols is to minimize aerosol generation and prevent direct contact. The fine, powdered nature of this compound increases the risk of inhalation, necessitating specific engineering controls and personal protective equipment (PPE).

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered. Verify that the fume hood's airflow is optimal.

  • Personal Protective Equipment (PPE): Don appropriate PPE. This includes:

    • Gloves: Nitrile or neoprene gloves are required. Double-gloving is recommended when handling significant quantities.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles if there is a risk of splashing or significant aerosolization.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect against skin exposure.

    • Respiratory Protection: If handling outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator is necessary.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds.

    • If creating solutions, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.

Storage Requirements:

Store the compound in a tightly sealed container.[6] Many suppliers recommend refrigeration at 2-8°C for long-term stability. The storage area should be dry and well-ventilated.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow start Start prep Prepare Workspace (Chemical Fume Hood) start->prep ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handle Handle Compound (Weighing, Transfer) ppe->handle cleanup Decontaminate Workspace and Equipment handle->cleanup dispose Dispose of Waste Properly cleanup->dispose end End dispose->end

Caption: General workflow for safely handling the compound.

Emergency Procedures

A self-validating safety protocol includes robust and clearly defined emergency procedures. All laboratory personnel must be familiar with these steps and the location of safety equipment.

First-Aid Measures:
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal. Avoid creating dust.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Emergency_Response_Tree cluster_emergency Emergency Response Decision Tree exposure {Exposure Event} inhalation Inhalation Move to fresh air Seek medical attention exposure->inhalation Inhaled skin Skin Contact Remove clothing Flush with water (15 min) exposure->skin Skin eye Eye Contact Flush with water (15 min) Seek medical attention exposure->eye Eyes ingestion Ingestion Do NOT induce vomiting Seek medical attention exposure->ingestion Ingested

Caption: Decision tree for first-aid response to exposure.

References

  • This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fbe8f]
  • 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. [URL: https://www.chem-cd.com/cas/1408282-26-7.html]
  • This compound , 97% , 1408282-26-7. [URL: https://www.bldpharm.com/products/1408282-26-7.html]
  • This compound - CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/10-F331350/8-FLUORO-4-5-DIHYDRO-1H-AZEPINO-5-4-3-CD-INDOL-6-3H-ONE]
  • This compound - Allfluoro. [URL: https://www.allfluoro.com/index.php/product/show/id/11181.html]
  • 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one | Pharmaffiliates. [URL: https://www.
  • This compound - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/search/8-fluoro-4-5-dihydro-1h-azepino-5-4-3-cd-indol-6-3h-one-1408282-26-7]
  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11181678.htm]
  • 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS NO.1408282-26-7. [URL: https://www.lookchem.com/8-Fluoro-1-3-4-5-tetrahydro-azepino-5-4-3-cd-indol-6-one-cas-1408282-26-7/]
  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7 - Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/intermediate/8-fluoro-1-3-4-5-tetrahydro-azepino-5-4-3-cd-indol-6-one-cas-1408282-26-7.html]
  • 1408282-26-7(8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one) - ChemicalBook. [URL: https://www.chemicalbook.com/ProductList_US_CB11181678.htm]
  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one - Innopharmchem. [URL: https://www.innopharmchem.com/products/8-fluoro-1-3-4-5-tetrahydro-azepino-5-4-3-cd-indol-6-one-cas-1408282-26-7]

Sources

Technical Guide for the Handling and Storage of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and quality control of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS No. 1408282-26-7). This document is intended for researchers, scientists, and drug development professionals who work with this fluorinated heterocyclic compound. The guide synthesizes known data with established best practices for handling analogous chemical structures to ensure scientific integrity and laboratory safety. Protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step. All recommendations should be supplemented by a thorough review of the supplier-provided Safety Data Sheet (SDS) and an institution-specific risk assessment prior to commencing any work.

Introduction and Compound Profile

This compound is a fluorinated, polycyclic amide containing an azepinoindolone core. The incorporation of a fluorine atom can significantly influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it a molecule of interest in medicinal chemistry and drug discovery.[1][2] The azepinoindolone scaffold itself is recognized for its broad pharmacological potential.[3] Given its specific structural motifs, this compound requires careful handling to ensure its stability and to mitigate potential hazards.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. It is critical to note that some of these values are computationally predicted and should be confirmed with experimental data where possible.

PropertyValueSource
CAS Number 1408282-26-7[4][5][6]
Molecular Formula C₁₁H₉FN₂O[4]
Molecular Weight 204.20 g/mol [5]
Appearance Off-white to white powder[7]
Purity (Typical) ≥95% - 99%[5][7]
Predicted Boiling Point 526.5 ± 50.0 °C
Predicted Density 1.404 ± 0.06 g/cm³
Predicted pKa 13.98 ± 0.20

Hazard Identification and Safety Precautions

As a matter of principle, all novel compounds with limited toxicological data should be handled as potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

GHS and NFPA Classifications (Anticipated)

While a specific GHS classification may not be publicly available, based on its structure as a fluorinated heterocyclic amine, a preliminary hazard assessment is prudent. The definitive classification will be provided on the supplier's Safety Data Sheet (SDS).

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. The long-term toxicological properties have not been fully investigated.

  • Physical Hazards: The compound is a solid powder. Dust explosion potential should be considered if handled in large quantities.

  • Environmental Hazards: The environmental fate and effects are unknown. Fluorinated organic compounds can be persistent in the environment.

Researchers should consult the NFPA 704 diamond and HMIS ratings on the supplier's documentation for quick hazard reference, though these systems are not a substitute for a full GHS review.

Personal Protective Equipment (PPE)

The following PPE constitutes the minimum requirement for handling this compound.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. For extended handling or when using solvents, consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling neat material.

  • Body Protection: A flame-resistant laboratory coat must be worn at all times. For larger quantities, a chemical-resistant apron is advised.

  • Respiratory Protection: For weighing and transferring small quantities, a certified chemical fume hood is sufficient. If engineering controls are inadequate or for larger-scale work, a NIOSH-approved respirator with appropriate cartridges should be used.

Receiving, Inventory, and Tracking

A systematic approach to inventory management is crucial for both safety and research integrity.

Initial Receipt and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.

  • Ensure that a copy of the supplier's Safety Data Sheet (SDS) is readily accessible, either as a physical copy or digitally.

Inventory Management Workflow

A robust chemical inventory system should be implemented to track the compound from receipt to disposal. This system should be accessible to all laboratory personnel.

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

Spill and Waste Management

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, contain the spill with an absorbent material (for solutions) or by gently covering with a damp paper towel (for powder, to avoid dust).

  • Neutralize/Clean: Wear appropriate PPE. For powders, carefully wipe up the material. For solutions, absorb with a chemical absorbent. Decontaminate the area with a suitable solvent and then with soap and water.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Waste Disposal
  • Solid Waste: Unused compound and contaminated materials (gloves, weighing paper, etc.) must be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

All waste disposal must be in accordance with local, state, and federal regulations.

References

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-27. [Link]

  • Chembase.cn. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. Retrieved January 7, 2026, from [Link]

  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(29), 17768-17797. [Link]

  • Hypha Discovery. (n.d.). Breaking C-F bonds in drugs. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(10), 5057-5085. [Link]

  • Genemod. (2024). 5 Steps To Manage Chemical Inventory In Your Lab. Retrieved January 7, 2026, from [Link]

  • Daneshyari. (2018). Fluorine-containing indoles. Retrieved January 7, 2026, from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved January 7, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. Retrieved January 7, 2026, from [Link]

  • EHS Daily Advisor. (2014). GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems. Retrieved January 7, 2026, from [Link]

  • University of Nebraska-Lincoln. (n.d.). Comparison of Hazardous Classification Systems. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Syntheses and Medicinal Chemistry of Azepinoindolones: A Look Back to Leap Forward. Retrieved January 7, 2026, from [Link]

  • NFPA. (2021). Hazardous Materials Identification. Retrieved January 7, 2026, from [Link]

  • EFlex Recruiting. (n.d.). HazCom—Understanding NFPA & GHS. Retrieved January 7, 2026, from [Link]

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Methodological & Application

Synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis involves a multi-step sequence starting from commercially available 5-fluoroindole, proceeding through key intermediates obtained via Vilsmeier-Haack formylation, a Henry nitroaldol reaction, and subsequent reductions, culminating in a final reductive cyclization to yield the target tricyclic lactam.

Scientific Background and Rationale

The azepino[5,4,3-cd]indole scaffold is a privileged structure in medicinal chemistry, forming the core of several bioactive molecules. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets.

The synthetic strategy outlined herein is designed to be robust and scalable. The choice of each reaction is underpinned by established chemical principles to ensure high efficiency and purity of the intermediates and the final product.

  • Vilsmeier-Haack Reaction: This reaction is a reliable method for the formylation of electron-rich aromatic compounds like indoles. The regioselectivity is directed to the 4-position due to the electronic nature of the 5-fluoroindole.

  • Henry Reaction: The Henry (nitroaldol) reaction provides a classic and efficient means of carbon-carbon bond formation by reacting the synthesized aldehyde with nitromethane to introduce the nitroethyl precursor.[1][2]

  • Reductive Cyclization: The final ring closure is achieved through a catalytic hydrogenation. This transformation efficiently reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the thermodynamically stable seven-membered lactam. Catalytic hydrogenation is a widely used and clean reduction method in organic synthesis.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below.

Synthetic Pathway start 5-Fluoroindole intermediate1 5-Fluoro-1H-indole-4-carbaldehyde start->intermediate1 Vilsmeier-Haack (POCl3, DMF) intermediate2 5-Fluoro-4-(2-nitrovinyl)-1H-indole intermediate1->intermediate2 Henry Reaction (CH3NO2, NH4OAc) intermediate3 Methyl 2-(5-fluoro-1H-indol-4-yl)acetate intermediate2->intermediate3 Reduction & Esterification intermediate4 Methyl 2-(5-fluoro-4-(2-nitroethyl)-1H-indol-3-yl)acetate intermediate3->intermediate4 Michael Addition (Nitroethylene) product This compound intermediate4->product Reductive Cyclization (H2, Pd/C)

Caption: Overall synthetic scheme for the target molecule.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Fluoro-1H-indole-4-carbaldehyde (Intermediate 1)

Principle: The Vilsmeier-Haack reaction is employed to introduce a formyl group at the C4 position of the 5-fluoroindole ring. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF) and acts as the electrophile.

Protocol:

  • To a stirred solution of dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphoryl chloride (POCl₃, 1.2 equivalents).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-fluoroindole (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford 5-Fluoro-1H-indole-4-carbaldehyde as a crystalline solid.

Reagent/SolventMolar Eq.PuritySupplier (Example)
5-Fluoroindole1.0>98%Sigma-Aldrich
Phosphoryl Chloride1.2>99%Acros Organics
Dimethylformamide~3.0AnhydrousFisher Scientific
Part 2: Synthesis of 5-Fluoro-4-(2-nitrovinyl)-1H-indole (Intermediate 2)

Principle: A Henry (nitroaldol) reaction between 5-fluoro-1H-indole-4-carbaldehyde and nitromethane, catalyzed by a base, forms a β-nitroalcohol intermediate which readily dehydrates to yield the nitrovinyl derivative. Ammonium acetate serves as a convenient catalyst for this condensation and dehydration sequence.

Protocol:

  • To a solution of 5-fluoro-1H-indole-4-carbaldehyde (1 equivalent) in nitromethane (5-10 equivalents), add ammonium acetate (NH₄OAc, 2-3 equivalents).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-Fluoro-4-(2-nitrovinyl)-1H-indole as a yellow solid.

Reagent/SolventMolar Eq.PuritySupplier (Example)
5-Fluoro-1H-indole-4-carbaldehyde1.0>98%Synthesized in Part 1
Nitromethane5-10>96%Sigma-Aldrich
Ammonium Acetate2-3>98%Alfa Aesar
Part 3: Synthesis of 5-Fluoro-4-(2-nitroethyl)-1H-indole (Intermediate 3)

Principle: The nitrovinyl group is selectively reduced to a nitroethyl group using sodium borohydride (NaBH₄). The double bond of the nitrovinyl moiety is susceptible to nucleophilic attack by the hydride, leading to the desired saturated product.

Protocol:

  • Suspend 5-fluoro-4-(2-nitrovinyl)-1H-indole (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 2-3 equivalents) portion-wise to the stirred suspension.

  • Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute hydrochloric acid (1M HCl) to a pH of ~2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give 5-Fluoro-4-(2-nitroethyl)-1H-indole.

Reagent/SolventMolar Eq.PuritySupplier (Example)
5-Fluoro-4-(2-nitrovinyl)-1H-indole1.0>95%Synthesized in Part 2
Sodium Borohydride2-3>98%Sigma-Aldrich
Tetrahydrofuran-AnhydrousJ.T. Baker
Methanol-AnhydrousEMD Millipore
Part 4: Synthesis of this compound (Final Product)

Principle: The final step is a reductive cyclization of the nitroethyl indole intermediate. Catalytic hydrogenation with palladium on carbon (Pd/C) simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the seven-membered lactam ring.

Experimental Workflow setup Reactor Setup: - Add Intermediate 3, Methanol, and Pd/C - Seal the reactor purge Purging: - Purge with Nitrogen - Purge with Hydrogen setup->purge reaction Reaction: - Pressurize with H2 (50 psi) - Heat to 50 °C with stirring purge->reaction monitoring Monitoring: - Monitor H2 uptake - TLC analysis reaction->monitoring workup Work-up: - Cool and vent the reactor - Filter through Celite monitoring->workup Upon completion purification Purification: - Concentrate the filtrate - Recrystallize from Ethanol workup->purification product Final Product: This compound purification->product

Caption: Workflow for the final reductive cyclization step.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 5-fluoro-4-(2-nitroethyl)-1H-indole (1 equivalent) in methanol.

  • Carefully add palladium on carbon (10% Pd/C, 10-20% w/w) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Heat the reaction mixture to 50 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake and by TLC analysis of aliquots.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[3][4][5]

Reagent/SolventMolar Eq./LoadingPuritySupplier (Example)
5-Fluoro-4-(2-nitroethyl)-1H-indole1.0>95%Synthesized in Part 3
Palladium on Carbon10-20% w/w10%Johnson Matthey
Methanol-ACS GradeVWR
Hydrogen GasExcessHigh PurityAirgas

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR Peaks corresponding to aromatic and aliphatic protons of the azepinoindole core.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the indole ring.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₁₁H₉FN₂O.
Infrared (IR) Characteristic absorption bands for N-H and C=O stretching of the lactam.
Melting Point A sharp melting point range, indicating high purity.
Purity (HPLC) >95% purity as determined by High-Performance Liquid Chromatography.[4]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Nitromethane is flammable and toxic.

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

References

  • Wang, Z. et al. H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios.
  • Allfluoro. This compound. [Link]

  • Piscitelli, F. et al.
  • Štrukil, V. et al.
  • Kumar, S. et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Wikipedia. Henry reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Xu, F. et al. Ruthenium(II)-Catalyzed Enantioselective γ-Lactams Formation by Intramolecular C–H Amidation of 1,4,2-Dioxazol-5-ones. Journal of the American Chemical Society.
  • Hong, S. Y. et al.
  • Professor Dave Explains. Henry Reaction. YouTube.
  • Arnold, K. et al. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • Ahlsten, N. Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • Chem-Space. 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. [Link]

  • ResearchGate. New practical synthesis of 5‐formylindole. [Link]

  • Liyan, D. et al.
  • Kumar, S. et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Google Patents.
  • PubChem. 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. [Link]

  • MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]

  • PubChem. 5-fluoro-2-nitro-1H-indole. [Link]

  • Pharmaffiliates. 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. [Link]

  • Cardiff University. Safe use of Nitromethane for Aldol Reactions in Flow. [Link]

  • Semantic Scholar. 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. [Link]

  • Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]

  • ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

  • Chem-Impex. 5-Fluoro-3-(2-nitrovinyl)indole. [Link]

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Application Note: Comprehensive NMR Analysis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Verification

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one (CAS 1408282-26-7) is a complex heterocyclic scaffold utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its intricate, fused-ring system and the presence of a fluorine atom necessitate unambiguous structural confirmation to ensure the integrity of downstream discovery and development processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing precise insights into the molecular framework, connectivity, and electronic environment.

This guide provides a comprehensive protocol and analysis framework for the complete structural assignment of this molecule. We will address the unique challenges presented by the fluorine substituent, which significantly influences both ¹H and ¹³C NMR spectra, and detail a multi-dimensional NMR strategy (¹H, ¹³C, COSY, HSQC) to overcome these complexities. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural elucidation.

Part 1: The Mechanistic Influence of Fluorine in NMR Spectroscopy

The analysis of organofluorine compounds by NMR is not trivial and requires a nuanced understanding of fluorine's electronic effects.[3] Unlike standard protonated organics, the presence of the highly electronegative ¹⁹F nucleus (100% natural abundance, spin I=½) introduces specific complexities that must be anticipated and correctly interpreted.[4]

  • ¹³C-⁹F Scalar Coupling: Standard ¹³C NMR spectra are typically acquired with broadband proton decoupling, rendering most carbon signals as singlets.[5] However, this does not remove coupling to fluorine. The result is that carbon signals are split into multiplets due to ¹³C-¹⁹F J-coupling.[6] These coupling constants are often large and span multiple bonds:

    • One-bond coupling (¹J_CF): Typically very large, ranging from 160 to 285 Hz.[7] This can split the signal of the carbon directly attached to the fluorine into a broad doublet, which may be difficult to distinguish from baseline noise if the signal-to-noise ratio is low.[5]

    • Two-bond and three-bond coupling (²J_CF, ³J_CF): These long-range couplings are also significant (typically 5-30 Hz) and will split the signals of carbons two and three bonds away from the fluorine atom.[8] This complex splitting pattern can make direct spectral interpretation challenging and requires a systematic approach for assignment.[9]

  • Chemical Shift Perturbations: The strong inductive effect of fluorine withdraws electron density, generally causing a downfield (deshielding) shift for the directly attached carbon and nearby protons.[10] However, fluorine can also donate electron density through resonance (π-donation) in aromatic systems, a competing effect that can complicate empirical predictions of chemical shifts.[3]

Understanding these fundamental principles is critical for moving beyond simple peak identification to a robust and mechanistically sound structural assignment.

Part 2: Experimental Design and Protocols

A successful NMR analysis begins with meticulous sample preparation and a logically structured data acquisition plan. The following protocols are designed to yield high-quality, high-resolution data suitable for full structural elucidation.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[11] This protocol ensures a homogenous, contaminant-free sample at an optimal concentration.

Materials:

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[12]

  • Glass Pasteur pipette and cotton wool

  • Small vial

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. This amount is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments.[13]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[14] CDCl₃ is a common first choice for many organic molecules. If the compound exhibits poor solubility, DMSO-d₆ is an excellent alternative. Gently agitate the vial to fully dissolve the solid.

  • Filtration and Transfer: Prepare a filter by stuffing a small piece of cotton wool into a Pasteur pipette. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and spectral resolution.[14]

  • Transfer to NMR Tube: Using the filter pipette, transfer the clear solution into the NMR tube. The final sample height should be approximately 4-5 cm to ensure it is correctly positioned within the spectrometer's detection coil.[11]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Protocol: NMR Data Acquisition Workflow

The following workflow outlines a logical sequence of experiments. The initial 1D spectra provide the foundational data, while the 2D experiments establish the critical correlations needed for a definitive assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1_NMR ¹H NMR (Proton Environment) SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Backbone & C-F Coupling) H1_NMR->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC Assign Assign Signals HSQC->Assign Correlate Correlate Data (COSY, HSQC) Assign->Correlate Confirm Confirm Structure Correlate->Confirm

Caption: Workflow for NMR-based structural elucidation.

Recommended Spectrometer Parameters (500 MHz):

Experiment Key Parameters Purpose
¹H NMR Scans: 8-16, Relaxation Delay (d1): 2s To observe all proton signals, their chemical shifts, integrations, and splitting patterns.
¹³C{¹H} NMR Scans: 1024-4096, d1: 2s To observe all unique carbon environments and the characteristic splitting from C-F coupling.
¹H-¹H COSY Scans per increment: 4, Increments: 256 To identify protons that are coupled to each other (typically through 2-3 bonds), revealing the spin systems within the molecule.[15][16]

| ¹H-¹³C HSQC | Scans per increment: 8, Increments: 256 | To correlate each proton signal with the signal of the carbon it is directly attached to (one-bond correlation).[17] |

Part 3: Predictive Spectral Analysis and Interpretation

Based on the known structure and fundamental NMR principles, we can predict the expected spectral data. This predictive analysis serves as a guide for interpreting the experimental results.

Chemical structure of this compound with atom numbering
Expected ¹H NMR Spectrum

The proton spectrum can be divided into aromatic and aliphatic regions.

  • Aromatic Region (δ 6.5-8.0 ppm):

    • The indole N-H proton (H1) is expected to be a broad singlet, typically downfield (> δ 8.0 ppm), though its chemical shift can be highly dependent on solvent and concentration.

    • The two aromatic protons on the fluoro-substituted ring (H7, H9) will form an AX or AB system. Due to the fluorine at position 8, H7 will likely appear as a doublet of doublets (coupling to H9 and ¹⁹F), and H9 will also be a doublet of doublets (coupling to H7 and ¹⁹F).

  • Aliphatic Region (δ 2.5-4.5 ppm):

    • The protons on the azepino ring (H3, H4, H5) form a complex spin system.

    • The two sets of methylene protons (CH₂ at C4 and C5) are diastereotopic and will likely appear as complex multiplets.

    • The CH₂ protons at C3, adjacent to the amide nitrogen, are expected to be shifted downfield relative to the other aliphatic protons.

    • COSY data will be essential to trace the H3-H4-H5 connectivity.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will provide a count of the unique carbon environments.

  • Carbonyl Carbon (C6): Expected to be the most downfield signal (δ > 165 ppm).

  • Aromatic Carbons (δ 100-150 ppm):

    • C8 (Fluorine-bearing): This signal will be a large doublet (¹J_CF ≈ 240-260 Hz) and will be the most downfield of the aromatic carbons due to the direct attachment of the electronegative fluorine.

    • C7, C9, C9a, C9b: These carbons will show smaller doublet or triplet splittings due to two- and three-bond coupling to fluorine (²J_CF, ³J_CF).

    • The remaining aromatic carbons of the indole system will appear as singlets.

  • Aliphatic Carbons (δ 20-60 ppm):

    • C3, C4, and C5 will appear in the typical aliphatic region. C3 will likely be the most downfield of this group due to its proximity to the amide nitrogen.

Confirmation via 2D NMR Correlations

2D NMR is indispensable for assembling the molecular puzzle.

  • COSY: Will confirm the connectivity within the aliphatic spin system, showing cross-peaks between H3↔H4 and H4↔H5. It will also show a cross-peak between the aromatic protons H7↔H9.

  • HSQC: Provides the definitive link between the proton and carbon skeletons. For example, the proton signal assigned as H5 will show a correlation cross-peak to the carbon signal assigned as C5. This experiment is the most reliable way to assign the carbon signals for all protonated carbons.

Caption: Key expected COSY (solid red) and HSQC (dashed blue) correlations.

Part 4: Summary of Predicted Data

The following tables summarize the anticipated NMR data for the compound dissolved in CDCl₃.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom # Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H1 > 8.0 br s -
H9 ~7.2 dd J_HH ≈ 8.5, J_HF ≈ 5.0
H7 ~6.8 dd J_HH ≈ 8.5, J_HF ≈ 9.0
H5 ~3.8 m -
H3 ~3.5 t J ≈ 6.0

| H4 | ~3.0 | m | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom # Predicted δ (ppm) Multiplicity (due to ¹⁹F) Coupling Constant (J_CF, Hz)
C6 ~170 s -
C8 ~158 d ~250
C9b ~138 d ~10
C6a ~135 s -
C9a ~125 s -
C5a ~120 d ~3
C9 ~115 d ~25
C7 ~105 d ~25
C3 ~45 s -
C5 ~35 s -

| C4 | ~25 | s | - |

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and multi-faceted NMR approach. By combining high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be made. A thorough understanding of the influence of the fluorine substituent on coupling constants and chemical shifts is paramount for an accurate interpretation of the data. The protocols and predictive analyses provided in this note serve as a robust framework for researchers, ensuring the structural integrity of this important chemical intermediate.

References

  • Chemcas. (n.d.). 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing. Retrieved from [Link]

  • Fenn, T. D., & Goger, M. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH Public Access. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • ResearchGate. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Retrieved from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Reddit. (2022). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • ScienceDirect. (2020). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

Sources

13C NMR spectrum of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one using 13C NMR Spectroscopy

Introduction

This compound is a complex heterocyclic molecule that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique polycyclic structure, incorporating a fluorinated indole core fused with an azepinone ring, presents a significant challenge for unambiguous structural characterization. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon skeleton of a molecule. This application note provides a comprehensive guide to the acquisition and interpretation of the 13C NMR spectrum of this compound, offering insights for researchers in organic synthesis and pharmaceutical development.

Molecular Structure and Carbon Numbering

A precise assignment of each carbon resonance is fundamental to the structural verification. The structure of this compound is shown below with a systematic numbering of the carbon atoms, which will be used for the assignment of the 13C NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of Compound add_solvent Add 0.6-0.7 mL Deuterated Solvent dissolve->add_solvent transfer Transfer to NMR Tube add_solvent->transfer load_sample Insert Sample into Spectrometer transfer->load_sample setup_exp Set Up Experiment (Pulse Program, Temp) load_sample->setup_exp acquire Acquire Data (zgpg30, NS=2048) setup_exp->acquire ft Fourier Transformation acquire->ft phase_base Phasing & Baseline Correction ft->phase_base reference Reference to TMS/Solvent phase_base->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for 13C NMR spectroscopy.

Advanced Techniques for Structural Confirmation

For an unambiguous assignment of all carbon signals, especially the quaternary carbons, advanced NMR experiments are highly recommended:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ groups. In this molecule, DEPT-135 would show positive signals for CH groups (C7, C9) and negative signals for CH₂ groups (C4, C5), while quaternary and carbonyl carbons would be absent.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), providing definitive assignments for protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is invaluable for assigning quaternary carbons by observing their correlations to nearby protons.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural elucidation of complex molecules like this compound. By carefully analyzing the chemical shifts and, particularly, the C-F coupling patterns, a complete and confident assignment of the carbon skeleton can be achieved. The protocol and predictive analysis provided in this note serve as a robust guide for researchers, ensuring accurate characterization of this and related fluorinated heterocyclic compounds, which are of growing importance in modern drug development.

References

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ChemSrc. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

  • Fengchen Technology. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. Retrieved from [Link]

  • Wysocki, R. J., et al. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 575-584. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Ott, M. A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 18(33), 6483-6490. Retrieved from [Link]

  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved from [Link]

  • Ott, M. A., et al. (2020). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 18(33), 6483-6490. Retrieved from [Link]

  • Allfluoro Pharmaceutical Co. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

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Application Note: Mass Spectrometry of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one is a novel heterocyclic compound of significant interest in pharmaceutical development due to its complex, fused-ring structure incorporating a fluoro-substituent.[1][2] The precise and accurate characterization of such molecules is paramount for drug discovery, metabolism studies, and quality control.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of such small molecules.[3][4][5] This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing protocols for both qualitative and quantitative assessment.

Compound Profile:

PropertyValueSource
IUPAC Name This compound
CAS Number 1408282-26-7[2][6]
Molecular Formula C₁₁H₉FN₂O[7]
Molecular Weight 204.20 g/mol [6][7]
Appearance Off-white to white powder[2]

Part 1: Qualitative Analysis by High-Resolution Mass Spectrometry

The initial characterization of a novel compound like this compound involves confirming its elemental composition and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap or TOF mass analyzer, is the tool of choice for this purpose.

Sample Preparation

A stock solution of this compound should be prepared in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For direct infusion analysis, this stock solution is further diluted to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate ionization.

Instrumentation and Method

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. ESI is a soft ionization technique that is well-suited for polar, medium molecular weight compounds like the one , often yielding an intact protonated molecule [M+H]⁺.[8][9]

Table 1: Suggested HRMS Parameters

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of nitrogen atoms in the heterocyclic rings makes the molecule amenable to protonation.
Capillary Voltage 3.5 kVOptimal for generating a stable spray and efficient ionization.
Source Temperature 120 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hrTo efficiently remove solvent droplets and enhance ion desolvation.
Mass Range m/z 50-500To cover the expected molecular ion and its fragments.
Resolution > 60,000 FWHMTo enable accurate mass measurements for elemental composition determination.
Expected Mass Spectrum and Fragmentation

The full scan mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 205.0775. The high-resolution measurement allows for the confirmation of the elemental formula (C₁₁H₁₀FN₂O⁺) with high accuracy.

Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. By selecting the precursor ion (m/z 205.0775) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of indole alkaloids and related heterocyclic systems often involves the cleavage of the ring systems.[10][11][12] For this compound, the fragmentation is likely to be influenced by the lactam functionality and the fluorine substituent.

dot

fragmentation_pathway M_H [M+H]⁺ m/z 205.0775 frag1 Loss of CO m/z 177.0826 M_H->frag1 - CO frag2 Loss of C₂H₄ m/z 149.0670 frag1->frag2 - C₂H₄ frag3 Loss of F m/z 129.0691 frag2->frag3 - HF frag4 Indole core fragment m/z 116.0491 frag2->frag4 - HCN

Caption: Predicted Fragmentation Pathway of [M+H]⁺.

Interpretation of Key Fragments:

  • m/z 177.0826: Loss of a neutral carbon monoxide (CO) molecule from the lactam ring is a common fragmentation pathway for such structures.[13]

  • m/z 149.0670: Subsequent loss of ethylene (C₂H₄) from the azepino ring.

  • m/z 129.0691: Loss of a fluorine radical, though less common, can occur. Alternatively, a neutral loss of HF from a fragment ion is plausible.[14]

  • m/z 116.0491: A fragment corresponding to the core indole structure.

Part 2: Quantitative Analysis by LC-MS/MS

For quantitative analysis, such as in pharmacokinetic studies or impurity profiling, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity.[15][16]

LC-MS/MS System and Conditions

A triple quadrupole mass spectrometer is ideal for quantitative LC-MS/MS analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

dot

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_pump LC Pump Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile autosampler Autosampler Injection Volume: 5 µL column C18 Column 2.1 x 50 mm, 1.8 µm autosampler->column esi_source ESI Source Positive Ion Mode column->esi_source q1 Q1 Precursor Ion Selection esi_source->q1 q2 Q2 Collision Cell (CID) q1->q2 q3 Q3 Product Ion Selection q2->q3 detector Detector q3->detector

Caption: LC-MS/MS Experimental Workflow.

Table 2: Suggested LC-MS/MS Parameters

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI+
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
Method Validation

A robust quantitative method requires thorough validation according to regulatory guidelines.[17][18][19][20]

Table 3: Key Method Validation Parameters

ParameterAcceptance Criteria
Linearity r² > 0.99
Accuracy 85-115% of nominal concentration
Precision RSD < 15%
Limit of Quantitation (LOQ) Signal-to-noise ratio > 10
Specificity No interference at the retention time of the analyte
Matrix Effect Assessed and minimized
Sample Protocol for Quantitative Analysis in Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Conclusion

The mass spectrometric methods outlined in this application note provide a robust framework for both the qualitative and quantitative analysis of this compound. The use of high-resolution mass spectrometry enables confident structural confirmation, while a validated LC-MS/MS method offers the sensitivity and selectivity required for demanding quantitative applications in pharmaceutical development.

References

  • Yahyazadeh, M., Selmar, D., & Jerz, G. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]

  • Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • ChemSrc. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Pardal, F., et al. (2011). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 22, 1435-1443. [Link]

  • Patel, K., et al. (2015). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Journal of Chemical and Pharmaceutical Research, 7(12), 859-866. [Link]

  • Kaisar, M. A., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Phytochemistry Letters, 5(1), 139-143. [Link]

  • Pardal, F., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(15), 2263-2272. [Link]

  • International Journal of Pharmaceutical Erudition. (2011). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES-AN OVERVIEW. [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 389A-394A. [Link]

  • Yahyazadeh, M., Selmar, D., & Jerz, G. (2025). Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 30(10), 2115. [Link]

  • Taylor, P. J. (2015). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

  • Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Bioanalysis Zone. (2025, August 25). Advancing bioanalytical method development and validation for small molecules [Video]. YouTube. [Link]

  • Home Sunshine Pharma. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. Retrieved from [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • Miller, J. M. (1977). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. Journal of the Chemical Society, Dalton Transactions, (12), 1201-1205. [Link]

  • Reva, I., & Fausto, R. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(19), 6543. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. [Link]

  • Fluoropharm. (n.d.). 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. Retrieved from [Link]

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The Versatile Building Block: 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of molecular scaffolds that provide a framework for the development of potent and selective drugs. One such scaffold of growing importance is the azepinoindolone core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key derivative, 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one , as a versatile building block in the synthesis of biologically active molecules, most notably as a crucial intermediate in the production of the PARP inhibitor Rucaparib.[1]

This document will delve into the physicochemical properties of this compound, provide detailed protocols for its synthesis and subsequent functionalization, and explore its applications in medicinal chemistry, thereby offering a comprehensive resource for its effective utilization in drug discovery programs.

Introduction to the Azepinoindolone Scaffold

Nitrogen-containing heterocyclic compounds are prevalent in a vast number of pharmaceuticals.[2] Among these, indole-fused azepines, known as azepinoindolones, have emerged as a "privileged scaffold" in medicinal chemistry.[2] This is due to their rigid, three-dimensional structure which allows for precise orientation of substituents to interact with biological targets. Compounds containing the azepinoindolone core have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2] Their mechanism of action often involves the inhibition of key enzymes such as kinases and topoisomerases.[2]

The subject of this guide, this compound, incorporates a fluorine atom at the 8-position. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This makes the fluoro-substituted azepinoindolone an even more attractive starting point for the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1408282-26-7[3][4][5]
Molecular Formula C₁₁H₉FN₂O[6]
Molecular Weight 204.20 g/mol [4][6]
Appearance Off-white to white powder[3]
Predicted Boiling Point 526.5 ± 50.0 °C[3]
Predicted Density 1.404 ± 0.06 g/cm³[3]
Predicted pKa 13.98 ± 0.20[7]
InChI Key XXKDRTXIEZBWPZ-UHFFFAOYSA-N[4]

A related and synthetically useful derivative is 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS: 283173-80-8).[8] This brominated analog serves as a key intermediate for introducing diversity at the 2-position of the azepinoindolone core through various cross-coupling reactions.

PropertyValueSource
Molecular Formula C₁₁H₈BrFN₂O[8]
Molecular Weight 283.10 g/mol [8]
Predicted XLogP3 2.5[8]

Synthesis of the Core Building Block

The synthesis of this compound can be achieved through a multi-step sequence, as outlined in Chinese patent CN108752353B.[9] The following protocol is a detailed interpretation of this patented route, providing experimental details for laboratory-scale synthesis.

Synthesis_of_Azepinoindolone_Core cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Reductive Cyclization cluster_4 Step 5 & 6: Annulation and Final Cyclization A Starting Material (e.g., 4-Fluoro-2-methylaniline) B Compound 2 (Nitrated Intermediate) A->B KNO₃, H₂SO₄ C Compound 3 (Iodo-nitro Intermediate) B->C 1. NaNO₂, HCl 2. KI D Compound 4 (Alkynyl Intermediate) C->D Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N E Compound 5 (Indole Intermediate) D->E H₂, Pd/C F Compound 6 (Nitroethyl Intermediate) E->F Nitroethylene G Final Product (8-Fluoro-azepinoindolone) F->G H₂, Raney Ni

Figure 1: Synthetic pathway to the azepinoindolone core.

Protocol 1: Synthesis of this compound

Step 1: Nitration

  • To a stirred solution of the starting aniline in concentrated sulfuric acid at 0 °C, add potassium nitrate portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash with cold water until the filtrate is neutral and dry the solid under vacuum.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

  • Suspend the nitrated aniline from Step 1 in a mixture of acetic acid and hydrochloric acid.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Add a solution of potassium iodide in water dropwise to the diazonium salt solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Sonogashira Coupling

  • To a solution of the iodo-nitro intermediate from Step 2 in a suitable solvent such as THF or DMF, add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 50-70 °C for 4-6 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.

Step 4: Reductive Cyclization

  • Dissolve the alkynyl intermediate from Step 3 in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate to obtain the indole intermediate.

Step 5: Reaction with Nitroethylene

  • Dissolve the indole intermediate from Step 4 in acetic acid.

  • Add nitroethylene and heat the mixture at 80 °C for 24 hours.[9]

  • Cool the reaction mixture and pour it into water. Collect the precipitate by filtration and dry.

Step 6: Final Reductive Cyclization

  • Dissolve the nitroethyl intermediate from Step 5 in a suitable solvent such as methanol or ethanol.

  • Add Raney Nickel as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature.

  • Filter the catalyst and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.

Functionalization of the Azepinoindolone Scaffold

The utility of this compound as a building block lies in its potential for further functionalization at several key positions. The indole nitrogen, the lactam nitrogen, and the aromatic ring are all amenable to chemical modification, allowing for the generation of a diverse library of compounds.

Functionalization_of_Azepinoindolone cluster_N1 N-1 Functionalization cluster_C2 C-2 Functionalization cluster_Aromatic Aromatic Ring Functionalization cluster_Lactam Lactam Modification Core 8-Fluoro-azepinoindolone Core N1_Alkylation N-Alkylation (e.g., with alkyl halides) Core->N1_Alkylation N1_Arylation N-Arylation (e.g., Buchwald-Hartwig) Core->N1_Arylation C2_Coupling Cross-Coupling (from 2-bromo analog) Core->C2_Coupling EAS Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) Core->EAS Lactam_Reduction Reduction to Amine Core->Lactam_Reduction Lactam_Alkylation N-Alkylation of Lactam Core->Lactam_Alkylation

Figure 2: Potential sites for functionalization.

Protocol 2: N-Alkylation of the Indole Nitrogen

Direct alkylation of the indole nitrogen can be achieved using a suitable base and an alkyl halide.

  • To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent such as DMF or THF, add a base like sodium hydride (1.2 equiv) or potassium carbonate (2.0 equiv) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.1 equiv) and allow the reaction to warm to room temperature.

  • Stir the reaction until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: C-2 Arylation via Buchwald-Hartwig Amination (from 2-bromo analog)

The 2-bromo derivative is a versatile handle for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions.

  • In a microwave vial, combine 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one (1.0 equiv), the desired aryl or heteroaryl amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (5 mol%), a phosphine ligand like XPhos (10 mol%), and a base such as sodium tert-butoxide (2.5 equiv).[10]

  • Add an anhydrous solvent like toluene or dioxane.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-150 °C for 10-30 minutes.[10][11]

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Electrophilic Aromatic Substitution

The indole nucleus is generally susceptible to electrophilic aromatic substitution, with the C-2 and C-3 positions being the most reactive.[12][13][14] However, in this fused system, the reactivity will be influenced by the electronic effects of the fused rings and the fluorine substituent.

Example: Bromination at C-2

  • Dissolve this compound in a suitable solvent like dichloromethane or acetic acid.

  • Cool the solution to 0 °C and add a solution of bromine (1.0 equiv) in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product, wash, dry, and purify as described in previous protocols.

Application in the Synthesis of Rucaparib

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, approved for the treatment of ovarian and prostate cancers.[15]

The synthesis involves a palladium-catalyzed coupling reaction between the 2-bromo derivative of the azepinoindolone core and a suitable boronic acid or organotin reagent, or a direct C-H arylation. A more direct approach involves the coupling of the unsubstituted azepinoindolone with an appropriate aryl halide.

Protocol 5: Synthesis of a Rucaparib Precursor

This protocol is based on a reported palladium-catalyzed coupling reaction.

  • In a reaction vial under an inert atmosphere, combine this compound (1.0 equiv), 4-bromo-N-methylbenzylamine (2.0 equiv), cesium carbonate (2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.013 equiv), and copper(II) nitrate trihydrate (0.3 equiv).

  • Add anhydrous DMA as the solvent.

  • Heat the reaction mixture at 160 °C with stirring for 24 hours.

  • After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., DCM:MeOH 95:5) to yield the Rucaparib precursor.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, fluorinated tricyclic core provides an excellent starting point for the synthesis of a wide range of derivatives. The protocols outlined in this application note provide a practical guide for the synthesis of the core scaffold and its subsequent functionalization, enabling researchers to explore the chemical space around the azepinoindolone nucleus. The successful application of this building block in the synthesis of the approved drug Rucaparib highlights its significance and potential for the development of future therapeutic agents.

References

  • Chakraborty, A., Ankita, Kumari, N., & Kumar, R. (2023). Synthesis of azepinoindolone derivative using Larock's heteroannulation as key step. RESEARCH REVIEW International Journal of Multidisciplinary, 8(3), 52–64.
  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. (n.d.). Retrieved January 7, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega.
  • CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib. (2020).
  • 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Diversity-Oriented Synthesis of Azepinoindoles through sp3 C–H Functionalization and Skeletal Remodeling. (2025). Organic Letters.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • Electrophilic Aromatic Substitution. (n.d.). LabXchange. Retrieved January 7, 2026, from [Link]

  • Electrophilic aromatic substitution. (2023, December 27). In Wikipedia. [Link]

  • 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. (n.d.). Pharmaffiliates. Retrieved January 7, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

  • Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. (2021). Organic & Biomolecular Chemistry, 19(4), 738-764.
  • Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega.
  • Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(7), 4813–4817.
  • Curtin, N. J. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 597.
  • Rucaparib. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Retrosynthetic analysis of the first-generation synthesis of rucaparib (1). (2022).
  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021).
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2022). Journal of the American Chemical Society.
  • 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. (2021, March 4). [Video]. YouTube. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2016). Molecules, 21(11), 1533.

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Application Notes and Protocols for the Functionalization of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one scaffold is a key heterocyclic structure with significant potential in medicinal chemistry and drug discovery. Its rigid, tricyclic core, combined with the electronic properties imparted by the fluorine substituent, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the domain of oncology, such as PARP inhibitors.[1][2] Functionalization of this core structure is crucial for modulating its pharmacological properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, represent the state-of-the-art for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively.[3][4] These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making them indispensable tools in modern pharmaceutical synthesis.[5][6]

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of the 8-bromo analogue of the title compound. Additionally, general guidance for performing a Suzuki-Miyaura coupling on the same substrate is presented. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of this important azepinoindolone scaffold.

Core Principles of Palladium-Catalyzed Cross-Coupling

The success of both the Buchwald-Hartwig and Suzuki-Miyaura reactions hinges on a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states. The choice of ligand, base, and solvent is critical for the efficiency and selectivity of these transformations.

Buchwald-Hartwig Amination: The Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates.[3] The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 8-bromo-azepinoindolone) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[7]

Bulky, electron-rich phosphine ligands are often essential to facilitate the reductive elimination step and prevent undesired side reactions.[3]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of a representative secondary amine, morpholine, with 8-bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. This procedure can be adapted for other primary and secondary amines with appropriate optimization.

Materials and Equipment
Reagent/EquipmentGrade/Specification
8-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-oneSubstrate (1.0 equiv)
MorpholineCoupling Partner (1.2 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst (2.5 mol%)
XantphosLigand (5 mol%)
Cesium Carbonate (Cs₂CO₃)Base (1.5 equiv)
Anhydrous TolueneSolvent
Schlenk flask or microwave vialReaction Vessel
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for work-up and purification
Analytical instruments (TLC, LC-MS, NMR)
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 8-bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (1.0 equiv), Cesium Carbonate (1.5 equiv), and Xantphos (5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Reagents: Under a positive pressure of inert gas, add Pd₂(dba)₃ (2.5 mol%). Then, add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 8-(morpholin-4-yl)-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one.

Visualization of the Workflow and Catalytic Cycle

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Substrate, Base, Ligand prep2 Establish Inert Atmosphere prep1->prep2 prep3 Add Catalyst, Solvent, Amine prep2->prep3 react Heat and Stir (110 °C) prep3->react monitor Monitor (TLC/LC-MS) react->monitor workup1 Cool and Filter monitor->workup1 workup2 Extract and Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product product purify->product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-Br Ar-Pd(II)(L)₂-Br Pd(0)L₂->Ar-Pd(II)(L)₂-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)₂(Amine) Ar-Pd(II)(L)₂(Amine) Ar-Pd(II)(L)₂-Br->Ar-Pd(II)(L)₂(Amine) Amine Coordination Ar-Pd(II)(L)₂(Amido)⁻ Ar-Pd(II)(L)₂(Amido)⁻ Ar-Pd(II)(L)₂(Amine)->Ar-Pd(II)(L)₂(Amido)⁻ Deprotonation (+ Base) Ar-Pd(II)(L)₂(Amido)⁻->Pd(0)L₂ Reductive Elimination (Ar-Amine) Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-Br Ar-Pd(II)(L)₂-Br Pd(0)L₂->Ar-Pd(II)(L)₂-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)(L)₂-Br->Ar-Pd(II)(L)₂-Ar' Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)(L)₂-Ar'->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The protocols and principles outlined in these application notes provide a comprehensive framework for the derivatization of the this compound scaffold using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer reliable and versatile strategies for the synthesis of novel analogues with potential therapeutic applications. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • PARP inhibitor compounds, compositions and methods of use. (2009). Google Patents.
  • Process for the preparation of rucaparib and novel synthesis intermediates. (2019). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for preparing PARP inhibitor, crystalline forms, and uses thereof. (2017). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Application of the palladium-catalyzed borylation/Suzuki coupling (BSC) reaction to the synthesis of biologically active biaryl lactams. (n.d.). PubMed. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Retrieved from [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. Retrieved from [Link]

  • Lactams as inhibitors of rock. (n.d.). Google Patents.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Method for the preparation of α-Bromo-Lactam derivatives. (2000). Google Patents.
  • Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. (2025). ResearchGate. Retrieved from [Link]

  • PROCESS FOR THE SYNTHESIS OF LACTAMS. (n.d.). Google Patents.

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scale-up synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scalable Synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

This compound, identified by CAS Number 1408282-26-7, is a structurally complex tricyclic lactam of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Its primary importance lies in its role as a key intermediate in the synthesis of Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) used in the treatment of advanced ovarian cancer.[4][5] The azepino[5,4,3-cd]indole core is a privileged scaffold in drug discovery, and efficient access to this key building block is critical for the manufacturing of the final active pharmaceutical ingredient (API).[6]

This document provides a detailed overview of a scalable synthetic route to this intermediate, based on methodologies disclosed in the public domain, particularly patent literature.[4] The focus is on providing researchers and process chemists with a practical and scientifically grounded protocol, highlighting key transformations and considerations for potential scale-up. We will delve into the causality behind the chosen synthetic strategy, offering insights to ensure reproducibility and efficiency.

Overall Synthetic Strategy: A Multi-Step Approach to a Complex Scaffold

The synthesis of the target molecule is a multi-step sequence designed to construct the intricate tricyclic ring system methodically. The strategy begins with a simple, commercially available starting material and proceeds through a series of transformations including nitration, cross-coupling, reductions, and cyclizations to build the indole and azepine rings.

A preparation method has been outlined that involves a six-step sequence starting from a substituted aniline derivative.[4] This pathway is advantageous as it builds the molecular complexity in a controlled manner. The overall workflow is depicted below.

G cluster_0 Synthetic Workflow A Compound 1 (Starting Material) B Compound 2 (Nitration) A->B KNO₃ C Compound 3 (Sonogashira Coupling) B->C Trimethylsilylacetylene D Compound 4 (Reduction) C->D H₂ E Compound 5 (Intramolecular Cyclization) D->E Self-cyclization F Compound 6 (Michael Addition) E->F Nitroethylene G Final Product (CAS 1408282-26-7) (Reductive Cyclization) F->G H₂, Raney Ni

Figure 1: High-level overview of the synthetic pathway to the target intermediate.

Detailed Protocols and Scientific Rationale

The following sections provide a step-by-step protocol for the synthesis. The quantities and conditions are based on patent-disclosed examples and should be optimized and validated for specific laboratory or plant conditions.[4]

Step 1: Nitration of the Starting Material
  • Reaction: Electrophilic aromatic substitution to install a nitro group.

  • Rationale: The introduction of the nitro group is a strategic step to facilitate the subsequent indole ring formation. The nitro group acts as a precursor to the amine required for the cyclization.

  • Protocol:

    • Charge a suitable reactor with the starting material, Compound 1.

    • Add a solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C.

    • Slowly add potassium nitrate (KNO₃) in portions, maintaining the internal temperature below 10 °C. The controlled addition is crucial on a larger scale to manage the exothermic nature of the nitration reaction.

    • Stir the reaction mixture at low temperature for a specified time until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, HPLC).

    • Carefully quench the reaction by pouring the mixture over ice water.

    • Isolate the product, Compound 2, by filtration, wash with water until neutral, and dry under vacuum.

Step 2: Sonogashira Coupling
  • Reaction: Palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne.

  • Rationale: This step introduces the two-carbon unit required for the formation of the indole ring. The use of trimethylsilylacetylene is common as the TMS group protects the terminal alkyne and can be easily removed.

  • Protocol:

    • To a solution of Compound 2 in a suitable solvent (e.g., THF/water), add trimethylsilylacetylene.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

    • Add a base (e.g., triethylamine) to neutralize the HX generated during the catalytic cycle.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

    • Upon completion, cool the mixture, perform an extractive work-up, and purify the resulting Compound 3, typically by column chromatography on a small scale or recrystallization on a larger scale.

Step 3: Reduction of the Nitro Group and Alkyne
  • Reaction: Catalytic hydrogenation to simultaneously reduce the nitro group to an amine and the alkyne to an alkane.

  • Rationale: This transformation generates the aniline precursor necessary for the indole synthesis. The reduction of the alkyne at this stage simplifies the subsequent cyclization step.

  • Protocol:

    • Dissolve Compound 3 in a suitable solvent such as methanol or ethanol in a hydrogenation reactor.

    • Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas (H₂) to the desired pressure.

    • Stir the reaction at a controlled temperature. Hydrogenation is exothermic and requires careful thermal management at scale.

    • Monitor the reaction by hydrogen uptake and/or analytical chemistry.

    • Once complete, carefully filter the catalyst and concentrate the solvent under reduced pressure to yield Compound 4.

Step 4: Intramolecular Cyclization (Fischer Indole Synthesis Variant)
  • Reaction: Formation of the indole ring.

  • Rationale: The generated aminoethyl-substituted aniline (Compound 4) undergoes a spontaneous or acid-catalyzed cyclization to form the indole core, resulting in Compound 5. This is a variation of the classic Fischer indole synthesis.

  • Protocol:

    • Often, this cyclization occurs upon heating the isolated Compound 4, sometimes with the addition of a mild acid catalyst.

    • The reaction progress is monitored until the formation of the indole ring is complete.

    • The product, Compound 5, is then isolated and purified.

Step 5: Michael Addition with Nitroethylene
  • Reaction: Conjugate addition of the indole nitrogen to nitroethylene.

  • Rationale: This step adds the side chain that will be used to construct the seven-membered azepine ring in the final step. Nitroethylene is a highly reactive Michael acceptor.

  • Protocol:

    • Dissolve Compound 5 in a suitable aprotic solvent.

    • Cool the solution and add a base to deprotonate the indole nitrogen, forming the nucleophile.

    • Slowly add a solution of nitroethylene. This reagent is highly reactive and requires careful handling and controlled addition.

    • Allow the reaction to proceed at a controlled temperature.

    • After completion, quench the reaction and perform an extractive work-up to isolate Compound 6.

Step 6: Reductive Cyclization to Form the Final Product
  • Reaction: Reduction of the nitro group on the side chain to an amine, followed by spontaneous intramolecular lactamization.

  • Rationale: This final key step closes the seven-membered ring to form the desired azepino[5,4,3-CD]indol-6(3H)-one core. Raney Nickel is an effective catalyst for the reduction of the nitro group in the presence of other functional groups.

  • Protocol:

    • Dissolve Compound 6 (15.5g, 0.059mol) in methanol (150mL) in a high-pressure hydrogenation vessel.[4]

    • Add Raney Nickel (1.5g, 10% by mass) as the catalyst.[4]

    • Pressurize the vessel with hydrogen gas to 10 atm and heat to 50 °C.[4]

    • Maintain the reaction for approximately 12 hours.[4]

    • After cooling and venting, filter off the catalyst.

    • Remove the solvent under reduced pressure to obtain a solid.

    • Recrystallize the crude product to yield the final, off-white solid, 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one (10.1g).[4]

Process Data Summary

The following table summarizes the key parameters for the final, critical step of the synthesis as described in the reference patent.[4]

ParameterValue
Starting MaterialCompound 6
ReagentsHydrogen (H₂), Raney Nickel
SolventMethanol
Temperature50 °C
Pressure10 atm
Reaction Time12 hours
ProductThis compound
AppearanceOff-white to white powder[7]

Key Scale-Up Considerations

  • Thermal Safety: Nitration (Step 1) and hydrogenation (Steps 3 and 6) are highly exothermic reactions. On a larger scale, proper heat management through reactor cooling jackets and controlled reagent addition is critical to prevent thermal runaways.

  • Catalyst Handling: Handling of pyrophoric catalysts like Raney Nickel and Palladium on Carbon requires an inert atmosphere and specialized procedures to prevent fires. Catalyst filtration and recovery are also key considerations in a manufacturing environment.

  • Reagent Safety: Nitroethylene (Step 5) is a toxic and unstable reagent. Its use at scale may require specialized handling procedures or the development of an alternative synthetic route using a more stable C2-synthon.

  • Purification: While lab-scale purifications may rely on chromatography, scalable processes will require the development of robust crystallization or extraction procedures to ensure high purity of the final intermediate.

Conclusion

The synthesis of this compound is a challenging yet achievable multi-step process. The route described, based on established chemical transformations, provides a reliable pathway to this crucial pharmaceutical intermediate.[4] For researchers and drug development professionals, successful scale-up of this synthesis will depend on careful process optimization, rigorous safety assessment, and the implementation of robust engineering controls. The strategies and protocols outlined herein serve as a foundational guide for further development and large-scale production.

References

  • ACS Publications. (2025). Diversity-Oriented Synthesis of Azepinoindoles through sp3 C–H Functionalization and Skeletal Remodeling. Organic Letters. Available from: [Link]

  • Google Patents. CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • Home Sunshine Pharma. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. Available from: [Link]

  • Chakraborty, A., et al. (2023). Synthesis of azepinoindolone derivative using Larock's heteroannulation as key step. RESEARCH REVIEW International Journal of Multidisciplinary. Available from: [Link]

  • Allfluoro pharmaceutical co .ltd. This compound. Available from: [Link]

  • ResearchGate. (2023). Synthesis of azepinoindolone derivative using Larock's heteroannulation as key step. Available from: [Link]

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analytical techniques for azepinoindolone intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Azepinoindolone Intermediates

Authored by: A Senior Application Scientist

Abstract

Azepinoindolones represent a privileged heterocyclic scaffold in modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide range of pharmacologically active agents, including treatments for cancer and neurodegenerative diseases.[1] The structural complexity and synthetic novelty of these molecules necessitate a robust, multi-technique analytical approach to ensure their identity, purity, and stereochemistry. This guide provides an in-depth exploration of the core analytical techniques and validated protocols essential for the successful characterization of azepinoindolone intermediates, designed for researchers and scientists in pharmaceutical development.

The Analytical Imperative for Azepinoindolone Intermediates

The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints. For azepinoindolone intermediates, this is particularly critical. The synthetic routes can generate a complex mixture of products, including structural isomers, diastereomers, and enantiomers, alongside process-related impurities.[2] An uncharacterized intermediate can lead to downstream synthetic failures, incorrect biological data, and significant delays in the drug development pipeline.

Therefore, a successful analytical strategy does not merely quantify the desired product; it provides a complete chemical picture. This involves:

  • Unambiguous Structural Confirmation: Ensuring the correct atomic connectivity and stereochemistry.

  • Comprehensive Purity Assessment: Identifying and quantifying all significant impurities.

  • Precise Chiral Evaluation: Determining the enantiomeric excess (e.e.) of chiral intermediates.

This guide outlines an integrated workflow employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Separation techniques to achieve these goals.

Integrated Analytical Workflow

The characterization of an azepinoindolone intermediate is not a linear process but an integrated workflow where techniques are used synergistically. The output from one technique informs the application of the next, creating a self-validating analytical cascade.

Analytical_Workflow cluster_0 Synthesis & Monitoring cluster_1 Isolation & Purity cluster_2 Structural & Chiral Confirmation Synthesis Chemical Synthesis ReactionMonitoring In-Process Monitoring (TLC, LC-MS) Synthesis->ReactionMonitoring Track Conversion Purification Work-up & Purification ReactionMonitoring->Purification Reaction Complete Purity Purity & Assay (RP-HPLC) Purification->Purity Impurity Impurity Profiling (LC-MS) Purity->Impurity Investigate Unknowns Structure Definitive Structure (NMR, HRMS) Purity->Structure Confirm Main Peak Impurity->Structure Characterize Impurities Chiral Enantiomeric Purity (Chiral HPLC/SFC) Structure->Chiral If Chiral Center Exists Final Fully Characterized Intermediate Structure->Final Chiral->Final

Caption: Integrated workflow for azepinoindolone intermediate characterization.

Chromatographic Techniques for Purity and Profiling

Chromatography is the cornerstone of purity assessment, separating the target intermediate from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse method for determining the purity and assay of azepinoindolone intermediates due to its robustness and wide applicability to moderately polar organic molecules.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the universal starting point. Its nonpolar nature effectively retains the typically hydrophobic core of the azepinoindolone scaffold, allowing for separation based on subtle differences in polarity.

  • Mobile Phase: A gradient of water and a polar organic solvent (typically acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower UV cutoff and lower viscosity, resulting in lower backpressure.[3] An acid modifier, such as 0.1% formic acid or trifluoroacetic acid, is crucial. It protonates residual silanols on the silica backbone, minimizing peak tailing, and ensures that acidic or basic functional groups on the analyte are in a single protonation state, leading to sharp, symmetrical peaks.

  • Detection: UV detection is standard. The indole chromophore within the azepinoindolone structure provides strong UV absorbance, typically between 220-280 nm, offering excellent sensitivity.[4]

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the intermediate in 1 mL of diluent (e.g., 50:50 acetonitrile:water). Filter through a 0.22 or 0.45 µm syringe filter to remove particulates.[4]

  • Chromatographic System Setup:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Data Acquisition & Analysis:

    • Integrate all peaks detected.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • System Suitability Test (SST): Before sample analysis, inject a standard solution multiple times (n=5) to verify system performance (e.g., retention time RSD < 1%, peak area RSD < 2%).

Table 1: Typical Starting Conditions for RP-HPLC Analysis

ParameterTypical SettingRationale
Column C18, 150 mm x 4.6 mm, 3-5 µmGeneral-purpose nonpolar phase for retaining organic molecules.[3]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; good UV transparency and elution strength.
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B and re-equilibrate for 5 min.A broad gradient is effective for separating unknown mixtures of varying polarity.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.[5]
Column Temp. 25-30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV-Vis or Photodiode Array (PDA) Detector at 254 nm or wavelength of maximum absorbance.Indole moiety provides strong absorbance for high sensitivity.[4]
Injection Vol. 5 µLA small volume prevents peak distortion and column overload.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for confirming the molecular weight of the target intermediate and identifying unknown peaks observed in the HPLC chromatogram. It couples the separation power of LC with the mass-resolving capability of a mass spectrometer.[6][7]

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is the most common technique for these molecules. It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ in positive mode, directly providing molecular weight information with minimal fragmentation.

  • Acquisition Mode: Analysis is typically performed in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). For trace impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity.[6]

  • Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring the concentration is suitable for MS detection (typically 10-100 µg/mL).

  • LC Method: Use the same or a very similar LC method as the primary HPLC purity method to allow for direct correlation of peaks.

  • MS Detector Setup:

    • Ionization Source: ESI, Positive Mode.

    • Mass Range: Set a range that encompasses the expected molecular weight of the intermediate and potential impurities/dimers (e.g., m/z 100-1200).[8]

    • Capillary Voltage/Gas Flows: Optimize using an infused solution of the intermediate or a similar standard to maximize signal intensity.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the [M+H]⁺ of the expected product.

    • Verify that the mass spectrum of the main peak shows the correct molecular ion.

    • Examine the mass spectra of impurity peaks to propose potential structures (e.g., unreacted starting material, by-products from side reactions).

Spectroscopic Techniques for Structural Elucidation

While LC-MS confirms molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural proof.[9] It maps the carbon-hydrogen framework of the molecule, revealing atom connectivity and stereochemical relationships.[10]

Causality Behind Experiment Choices:

  • 1D NMR (¹H, ¹³C): ¹H NMR provides information on the number of different types of protons and their neighboring environments (through spin-spin coupling). ¹³C NMR shows the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.[11]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is key for connecting different fragments of the molecule.

  • Sample Preparation:

    • Dissolve 5-10 mg of the highly purified intermediate in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube.[12] The choice of solvent is critical to fully dissolve the sample without interfering with key signals.

    • Filter the solution if any solid is present to improve spectral quality.

  • Data Acquisition:

    • Acquire a standard suite of 1D and 2D NMR spectra on a spectrometer (e.g., 400-600 MHz).

  • Data Analysis:

    • Step 1: Assign obvious signals in the ¹H spectrum (e.g., aromatic protons, amide NH).

    • Step 2: Use the HSQC spectrum to assign the carbons directly attached to these protons.

    • Step 3: Use the COSY spectrum to "walk" along the proton spin systems, establishing connectivity within molecular fragments.

    • Step 4: Use the HMBC spectrum to piece the fragments together by identifying long-range H-C correlations across quaternary carbons and heteroatoms.

    • Step 5: Confirm all assignments are consistent across all spectra.

Table 2: Key NMR Experiments for Structure Elucidation

ExperimentPurposeInformation Gained
¹H NMR To determine the number and environment of protons.[12]Chemical shift, integration (proton count), multiplicity (neighboring protons).
¹³C NMR To determine the number and environment of carbons.Chemical shift of each unique carbon atom.
COSY To identify proton-proton spin coupling networks.[11]Shows which protons are on adjacent carbons (J-coupling).
HSQC To correlate protons to their directly attached carbons.Provides direct ¹H-¹³C one-bond correlations.
HMBC To identify long-range (2-3 bond) proton-carbon correlations.[11]Crucial for connecting molecular fragments across non-protonated atoms.
NOESY To identify protons that are close in space (through-space coupling).Used to determine stereochemistry and 3D conformation.

Chiral Separation: A Critical Step in Drug Development

Many azepinoindolone intermediates are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, regulatory agencies mandate the development of single-enantiomer drugs.[13][14] Therefore, a method to separate and quantify the enantiomers is essential.

Causality Behind Method Choices:

  • Chiral Stationary Phases (CSPs): Enantiomers cannot be separated on standard C18 columns. Separation requires a CSP, which creates a chiral environment. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used due to their broad applicability and ability to resolve a wide range of chiral compounds through interactions like hydrogen bonding, dipole-dipole, and steric hindrance.[15]

  • Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol) is often used with polysaccharide CSPs. The choice of solvent and additives can dramatically influence selectivity and resolution.

  • Column Screening: Screen a set of 3-4 different polysaccharide-based CSPs under both normal-phase and polar organic conditions.

  • Mobile Phase Optimization:

    • For the most promising CSP, systematically vary the ratio of the mobile phase components (e.g., change the percentage of alcohol modifier in hexane).

    • Evaluate the effect of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to improve peak shape and resolution.

  • Method Validation: Once baseline separation is achieved, validate the method for specificity, linearity, and precision according to ICH guidelines.[16]

  • Enantiomeric Excess (e.e.) Calculation:

    • % e.e. = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100

Method Validation: The Foundation of Trust

All analytical methods used to release intermediates must be validated to ensure they are suitable for their intended purpose.[17][18] This is a regulatory requirement and the foundation of data integrity. Validation demonstrates that the method is accurate, precise, specific, and robust.[16][19]

Table 3: Key Validation Parameters (ICH Q2(R1))

ParameterQuestion Answered
Accuracy How close are the measured results to the true value?[19]
Precision How close are repeated measurements to each other (repeatability, reproducibility)?[19]
Specificity Can the analyte be detected unequivocally in the presence of other components?[16]
Linearity Is the method's response directly proportional to the analyte concentration?[20]
Range What is the concentration interval where the method is accurate and precise?[20]
LOD/LOQ What are the lowest concentrations that can be detected and reliably quantified?[19]

Conclusion

The analytical characterization of azepinoindolone intermediates is a multifaceted process that underpins successful pharmaceutical development. A strategy that intelligently integrates HPLC, LC-MS, NMR, and chiral separation techniques provides the comprehensive data required to confidently advance a candidate molecule. The protocols and logical frameworks presented in this guide offer a robust starting point for researchers, ensuring that intermediates are assessed with the scientific rigor necessary to build quality and safety into the final drug product.

References

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  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln.
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  • Semantics Scholar. (2025). Preparation of Azepinoindole Derivatives via Oxidative Palladium Couplings.
  • SciELO. (n.d.). Dereplication of Sclerotiorin-Like Azaphilones Produced by Penicillium meliponae Using LC-MS/MS Analysis and Molecular Networking.
  • National Institutes of Health. (n.d.). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. PMC.
  • National Institutes of Health. (n.d.). A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma.
  • Spectros. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
  • Dergipark. (n.d.). Development and Validation of a New RP-HPLC Method for the Analysis of Triamcinolone in Human Plasma.
  • National Institutes of Health. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PMC.
  • Al-Mustansiriyah Journal of Science. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method.

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Application Notes and Protocols for the Synthesis of Azepino[5,4,3-cd]indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azepino[5,4,3-cd]indole Scaffold

The azepino[5,4,3-cd]indole framework is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. This tricyclic system, featuring an indole ring fused with a seven-membered azepine ring, is a cornerstone in the development of therapeutics targeting a range of diseases. Notably, this scaffold is the core of the FDA-approved PARP inhibitor Rucaparib, used in the treatment of ovarian cancer, and is also present in other bioactive molecules like Aurantioclavine and Hyrtiazepine.[1] The unique three-dimensional structure of the azepinoindole core allows for specific interactions with biological targets, making it an area of intense interest for researchers in medicinal chemistry and drug discovery.[2][3]

This guide provides an in-depth exploration of various synthetic strategies for the construction of the azepino[5,4,3-cd]indole system, offering detailed protocols and mechanistic insights to aid researchers in this field.

Strategic Approaches to Azepino[5,4,3-cd]indole Construction

The synthesis of the azepino[5,4,3-cd]indole core can be achieved through several elegant and efficient strategies, each with its own advantages in terms of substrate scope, stereocontrol, and operational simplicity. This document will detail the following key methodologies:

  • Palladium-Catalyzed Domino Reactions: A convergent approach for the rapid assembly of the tricyclic system.

  • Multi-Component Domino Reactions: A highly efficient one-pot strategy for generating molecular complexity.

  • Metal-Catalyzed Annulation Reactions: Leveraging the reactivity of metal carbenes for ring formation.

  • Classical Cyclization Strategies: Employing well-established reactions like the Bischler-Napieralski cyclization for the final ring closure.

  • Modern Photochemical and Electrocatalytic Methods: Utilizing light and electricity to forge challenging bonds under mild conditions.

Palladium-Catalyzed Domino Reaction for 3,4-Fused Tricyclic Azepino[5,4,3-cd]indoles

This powerful strategy enables the construction of the azepino[5,4,3-cd]indole skeleton from readily available starting materials through a palladium-catalyzed domino heterocyclization/Heck reaction.[4] The reaction proceeds with high regioselectivity and offers a broad substrate scope.

Mechanistic Rationale

The reaction is initiated by the palladium-catalyzed coupling of 2-alkynylanilines, isocyanides, and α,β-unsaturated acids. This is followed by an intramolecular cyclization and a subsequent Heck reaction to furnish the final tricyclic product. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

G cluster_0 Palladium-Catalyzed Domino Reaction 2-Alkynylaniline 2-Alkynylaniline Domino_Reaction Domino Heterocyclization/ Heck Reaction 2-Alkynylaniline->Domino_Reaction Isocyanide Isocyanide Isocyanide->Domino_Reaction alpha,beta-Unsaturated_Acid alpha,beta-Unsaturated_Acid alpha,beta-Unsaturated_Acid->Domino_Reaction Pd(II)_Catalyst Pd(II)_Catalyst Pd(II)_Catalyst->Domino_Reaction Azepino_Indole Azepino[5,4,3-cd]indole Domino_Reaction->Azepino_Indole G cluster_1 Four-Component Domino Reaction Arylglyoxal Arylglyoxal Microwave_Heating Microwave_Heating Arylglyoxal->Microwave_Heating Pyrazol-5-amine Pyrazol-5-amine Pyrazol-5-amine->Microwave_Heating Aromatic_Amine Aromatic_Amine Aromatic_Amine->Microwave_Heating p-TsOH p-TsOH p-TsOH->Microwave_Heating Pyrazolo_Azepino_Indole Pyrazolo[4',3':6,7]azepino [5,4,3-cd]indole Microwave_Heating->Pyrazolo_Azepino_Indole G cluster_2 Bischler-Napieralski Approach Start 3-(4-Aminopyrazol-5-yl)indole Acylation Acylation Start->Acylation Intermediate 3-(4-Acylaminopyrazol-5-yl)indole Acylation->Intermediate Cyclization Bischler-Napieralski Cyclization (POCl₃) Intermediate->Cyclization Product Pyrazolo-fused Azepino[5,4,3-cd]indole Cyclization->Product

Sources

Application Notes and Protocols: The Strategic Role of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. This key synthetic intermediate is pivotal in the construction of highly potent therapeutic agents, most notably in the field of oncology. We will explore its significance, synthesis, and application in the development of targeted therapies, with a focus on the underlying scientific principles and practical laboratory protocols.

Introduction: A Scaffold of Therapeutic Promise

The tricyclic core of this compound represents a privileged scaffold in medicinal chemistry. Its rigid, yet three-dimensional, structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups. The fluorine substitution at the 8-position is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable electronic interactions. While this compound itself is not the final active pharmaceutical ingredient (API), its true value lies in its role as a key building block for more complex molecules. A prime example of its application is in the synthesis of Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1]

The PARP Inhibition Paradigm: A Key Application

The most prominent application of the 8-fluoro-azepinoindolone scaffold is in the development of PARP inhibitors. PARP enzymes are crucial components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death.[1]

Rucaparib, which is synthesized from the title compound, is a clinical-stage PARP inhibitor used for the treatment of ovarian and prostate cancers.[1] The azepinoindolone core of Rucaparib serves as the foundational structure that positions the key pharmacophoric elements for optimal interaction with the PARP active site.

Mechanism of Action: Synthetic Lethality in BRCA-Mutant Cancers

The following diagram illustrates the principle of synthetic lethality achieved by PARP inhibitors in BRCA-deficient cancer cells.

synthetic_lethality cluster_0 Normal Cell cluster_1 BRCA-Mutant Cancer Cell cluster_2 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb Single-Strand Break (SSB) dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse parp PARP-mediated Repair ssb->parp primarily hr Homologous Recombination (HR) (BRCA active) dsb->hr efficient repair ssb_cancer Single-Strand Break (SSB) dsb_cancer Double-Strand Break (DSB) ssb_cancer->dsb_cancer replication fork collapse parp_cancer PARP-mediated Repair ssb_cancer->parp_cancer hr_cancer Defective Homologous Recombination (BRCA inactive) dsb_cancer->hr_cancer inefficient repair ssb_treated Single-Strand Break (SSB) dsb_treated Double-Strand Break (DSB) ssb_treated->dsb_treated replication fork collapse parp_inhibited PARP Inhibited ssb_treated->parp_inhibited blocked hr_treated Defective Homologous Recombination (BRCA inactive) dsb_treated->hr_treated inefficient repair cell_death Cell Death (Apoptosis) dsb_treated->cell_death leads to

Caption: Synthetic lethality in BRCA-mutant cancer cells.

Synthesis and Derivatization Protocols

The following protocols provide a general framework for the synthesis of the title compound and its subsequent elaboration into a more complex, biologically active molecule.

Protocol 1: Synthesis of this compound

This protocol is a conceptual representation based on common synthetic strategies for related heterocyclic systems.

Workflow Diagram:

synthesis_workflow start Starting Material (e.g., substituted indole) step1 Multi-step synthesis to construct the azepino ring start->step1 step2 Cyclization to form the tricyclic core step1->step2 step3 Purification (e.g., chromatography) step2->step3 product 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-CD]indol-6(3H)-one step3->product

Caption: General synthetic workflow.

Step-by-Step Procedure:

  • Starting Material Selection: The synthesis would likely commence from a commercially available substituted indole, such as a 5-fluoroindole derivative.

  • Ring Construction: A series of reactions, potentially involving Friedel-Crafts acylation followed by reduction and subsequent cyclization steps, would be employed to build the seven-membered azepino ring onto the indole core. The specific reagents and conditions would need to be optimized.

  • Cyclization: An intramolecular cyclization reaction would be the key step to form the final tricyclic azepinoindolone system. This could be achieved through various methods, such as a Pictet-Spengler type reaction or an intramolecular Heck reaction, depending on the specific precursors.

  • Purification: The crude product would be purified using standard techniques such as flash column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Protocol 2: Derivatization to a PARP Inhibitor (Rucaparib Analogue)

This protocol outlines the conceptual steps to convert the intermediate into a Rucaparib-like molecule.

Workflow Diagram:

derivatization_workflow start 8-Fluoro-azepinoindolone Intermediate step1 Halogenation at C2 position start->step1 step2 Suzuki or Stille Coupling with a boronic acid/stannane step1->step2 step3 Functional group manipulation of the coupled side chain step2->step3 step4 Final Purification (e.g., HPLC) step3->step4 product Final PARP Inhibitor (e.g., Rucaparib analogue) step4->product

Caption: Derivatization workflow to a PARP inhibitor.

Step-by-Step Procedure:

  • Activation of the C2 Position: The C2 position of the indole core would be activated for cross-coupling, likely through bromination or iodination.

  • Palladium-Catalyzed Cross-Coupling: A Suzuki or Stille coupling reaction would be performed to introduce the aryl or heteroaryl side chain. For a Rucaparib analogue, this would involve coupling with a suitably protected (4-aminomethyl)phenylboronic acid derivative.

  • Deprotection and Functionalization: Any protecting groups on the side chain would be removed, and further functionalization, such as methylation of the amine, would be carried out.

  • Final Purification: The final active molecule would be purified to a high degree of purity (>98%) using preparative HPLC.

  • Salt Formation (Optional): For improved solubility and bioavailability, the final compound may be converted to a pharmaceutically acceptable salt, such as a camsylate or phosphate salt.

Biological Evaluation of Derivatives

Once a library of compounds has been synthesized based on the 8-fluoro-azepinoindolone scaffold, their biological activity needs to be assessed. The following are key assays for evaluating potential PARP inhibitors.

Protocol 3: In Vitro PARP Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.

Step-by-Step Procedure:

  • Assay Principle: A colorimetric or fluorometric assay is typically used, which measures the incorporation of NAD+ onto histone proteins, a key function of PARP.

  • Reagents: Recombinant PARP1 or PARP2 enzyme, activated DNA, histones, NAD+, and a detection reagent.

  • Procedure: a. A series of dilutions of the test compound are prepared. b. The test compound is incubated with the PARP enzyme, activated DNA, and histones. c. The reaction is initiated by the addition of NAD+. d. After a set incubation period, the reaction is stopped, and the amount of PARP activity is quantified using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce PARP activity by 50%) is calculated by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Assay for PARP Inhibition (PARylation Assay)

This assay measures the inhibition of PARP activity within whole cells.

Step-by-Step Procedure:

  • Cell Line Selection: A suitable cancer cell line, such as HeLa or a BRCA-mutant line, is chosen.

  • Procedure: a. Cells are treated with a range of concentrations of the test compound. b. DNA damage is induced using an agent like hydrogen peroxide to activate PARP. c. Cells are lysed, and the level of poly(ADP-ribosyl)ation (PAR) is measured, typically by Western blot or an ELISA-based method.

  • Data Analysis: The EC₅₀ value (the effective concentration to inhibit PARylation by 50% in cells) is determined.

Protocol 5: Cell Viability Assay in BRCA-Mutant vs. Wild-Type Cells

This assay assesses the synthetic lethality of the compound.

Step-by-Step Procedure:

  • Cell Lines: A pair of isogenic cell lines, one with functional BRCA (wild-type) and one with deficient BRCA (mutant), are used.

  • Procedure: a. Both cell lines are treated with a range of concentrations of the test compound for a prolonged period (e.g., 5-7 days). b. Cell viability is measured using a standard assay such as MTT, MTS, or a cell counting method.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated for both cell lines. A potent PARP inhibitor will show significantly greater cytotoxicity in the BRCA-mutant cell line.

Data Summary and Interpretation

The data generated from the biological assays should be compiled and analyzed to guide further drug development efforts.

Table 1: Physicochemical and Biological Activity Data for a Hypothetical Series of 8-Fluoro-azepinoindolone Derivatives

Compound IDR-Group at C2Molecular WeightLogPPARP1 IC₅₀ (nM)Cell Viability GI₅₀ (nM) (BRCA-mutant)Cell Viability GI₅₀ (nM) (BRCA-wild-type)
Lead-01 Phenyl296.323.1580>10,000>10,000
Lead-02 4-Aminophenyl311.332.51505,200>10,000
Lead-03 4-(Methylaminomethyl)phenyl339.392.82.1158,500
Rucaparib 4-((Methylamino)methyl)phenyl323.362.61.4107,800

Data is hypothetical for illustrative purposes.

The data in Table 1 illustrates a typical structure-activity relationship (SAR) study, where modifications to the C2 substituent of the 8-fluoro-azepinoindolone core lead to significant improvements in potency and selectivity.

Conclusion

This compound is a highly valuable synthetic intermediate in medicinal chemistry. Its structural features make it an ideal starting point for the development of targeted therapies, particularly PARP inhibitors for the treatment of cancers with DNA repair deficiencies. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the effective utilization of this powerful scaffold in their drug discovery programs.

References

  • Chemical Information: Details on 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and related compounds can be found in chemical supplier databases and scientific data aggreg
  • Rucaparib (PubChem CID: 9931954): National Center for Biotechnology Information. PubChem Compound Summary for CID 9931954, Rucaparib. Available from: [Link][1]

  • Talazoparib (a PARP inhibitor): Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. Available from: [Link][2]

  • Saruparib (a PARP1 selective inhibitor): AstraZeneca Clinical Trials. Saruparib (AZD5305) plus Camizestrant compared with CDK4/6 Inhibitor Plus Endocrine Therapy or Plus Camizestrant in HR-Positive, HER2-Negative (IHC 0, 1+, 2+/ ISH non-amplified), BRCA1, BRCA2, or PALB2m Advanced Breast Cancer - EvoPAR-BR01. Available from: [Link][3]

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Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Optimizing the Synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one. This molecule represents a privileged scaffold in modern medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2] This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the fundamental chemistry underpinning each step. We aim to empower you, our fellow researchers, to diagnose issues, optimize conditions, and significantly improve the yield and purity of this valuable azepinoindolone derivative.

The synthesis of this complex, fused-ring system often culminates in a critical intramolecular cyclization step. Our experience indicates that this final ring closure is frequently the primary bottleneck for achieving high yields. Therefore, this guide will focus heavily on a common and effective strategy for this transformation: the Intramolecular Friedel-Crafts Acylation .

Proposed Synthetic Pathway: An Overview

A robust method to construct the azepino[5,4,3-cd]indol-6-one core involves the cyclization of an N-acylated tryptamine derivative. The general workflow is depicted below. The key transformation is the Lewis acid-mediated intramolecular electrophilic aromatic substitution, where the acyl group attacks the electron-rich indole nucleus to form the seven-membered azepino ring.[3][4]

G cluster_0 Preparation of Precursor cluster_1 Key Cyclization Step Start 4-Fluoro-1H-indole-3-ethanamine (Tryptamine Derivative) Acylation Acylation with 3-chloropropionyl chloride Start->Acylation Base (e.g., Et3N) DCM, 0 °C to rt Precursor N-(2-(4-Fluoro-1H-indol-3-yl)ethyl)-3-chloropropanamide (Cyclization Precursor) Acylation->Precursor Cyclization Intramolecular Friedel-Crafts Acylation Precursor->Cyclization Lewis Acid (e.g., AlCl3) Inert Solvent (e.g., CS2, DCE) Product This compound (Target Molecule) Cyclization->Product

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting Guide: Intramolecular Cyclization

This section addresses the most common challenges encountered during the yield-critical Friedel-Crafts cyclization step.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Low conversion is a frequent issue in Friedel-Crafts reactions, often pointing to problems with the catalyst, reaction conditions, or the substrate itself.

  • Potential Cause A: Inactive Lewis Acid Catalyst

    • Expertise & Experience: Lewis acids like aluminum chloride (AlCl₃) or polyphosphoric acid (PPA) are extremely hygroscopic. Moisture contamination hydrolyzes the catalyst, rendering it inactive and halting the reaction. The causality is straightforward: the catalyst's role is to coordinate with the acyl chloride, generating a highly electrophilic acylium ion.[5] Water will preferentially coordinate with the Lewis acid, preventing this crucial activation step.

    • Troubleshooting Steps:

      • Use Fresh Catalyst: Always use a freshly opened bottle of the Lewis acid or a properly stored (desiccated) portion.

      • Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened Sure/Seal™ bottle.

      • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Potential Cause B: Insufficient Electrophilicity or Nucleophilicity

    • Expertise & Experience: The reaction is a delicate balance. The indole nucleus must be nucleophilic enough to attack the acylium ion. The 8-fluoro substituent on the target molecule originates from a 4-fluoroindole precursor. This fluorine atom is electron-withdrawing, which deactivates the benzene portion of the indole ring, making the electrophilic substitution more difficult compared to an unsubstituted indole.[6]

    • Troubleshooting Steps:

      • Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the catalyst because the product ketone can form a complex with the Lewis acid, sequestering it.[5] Incrementally increase the amount of Lewis acid from 1.1 equivalents up to 3.0 equivalents.

      • Increase Temperature: Gently warming the reaction can provide the necessary activation energy. Monitor carefully by TLC, as higher temperatures can also promote side reactions.

      • Screen Stronger Catalysts: If AlCl₃ is ineffective, consider more potent Lewis acids. A summary of options is provided below.

Lewis Acid Typical Solvent Relative Activity & Notes
AlCl₃ CS₂, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Strong, general-purpose. Most common starting point.
FeCl₃ DCM, DCEMilder than AlCl₃, can sometimes reduce side reactions.
PPA (Polyphosphoric Acid) No solvent (reagent is the medium)Strong acid and dehydrating agent. Requires higher temperatures (80-150 °C).
Eaton's Reagent (P₂O₅ in MeSO₃H) No solventVery powerful cyclizing agent, often effective when others fail.
  • Data Presentation: Table of common Lewis acids for intramolecular cyclization.

Q2: The reaction works, but I'm getting a complex mixture of products and a low yield of the desired compound. How can I improve selectivity?

Formation of side products is typically due to competing reaction pathways or product degradation.

  • Potential Cause A: Intermolecular Polymerization

    • Expertise & Experience: For an intramolecular reaction to be favored, the reactive ends of the molecule must find each other before they find another molecule. At standard concentrations (e.g., 0.1 M), intermolecular reactions can compete, leading to oligomers or polymers, which often appear as a baseline streak on TLC.

    • Troubleshooting Steps:

      • Employ High-Dilution Conditions: The key is to keep the instantaneous concentration of the substrate very low. This is achieved by slowly adding a solution of the precursor to a larger volume of the solvent containing the Lewis acid over several hours.

      • Syringe Pump Addition: Utilize a syringe pump for a slow, consistent addition rate (e.g., 1-2 mL/hour). This is a trustworthy and reproducible method to ensure high dilution.

G cluster_0 High-Dilution Setup cluster_1 Reaction Pathways Syringe Syringe Pump (Precursor Solution) Flask Reaction Flask (Solvent + Lewis Acid) Syringe->Flask Slow Addition (e.g., 4-8 hours) Intra Intramolecular Cyclization (Desired Product) Flask->Intra Favored Inter Intermolecular Reaction (Polymerization) Flask->Inter Minimized

Caption: High-dilution conditions favor the desired intramolecular pathway.

  • Potential Cause B: Product or Substrate Degradation

    • Expertise & Experience: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition.[7] The desired product, once formed, might also be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. While this will slow the reaction rate, it can significantly improve the final yield by preventing degradation.

      • Screen Milder Lewis Acids: As mentioned previously, switching from AlCl₃ to FeCl₃ or ZnCl₂ can provide the necessary activation without causing decomposition.

      • Careful Work-up: Quench the reaction by pouring it slowly onto crushed ice and water. This rapidly neutralizes the Lewis acid and dissipates the heat of quenching, protecting the product.

Q3: I have successfully formed the product, but purification is challenging. How can I effectively isolate it?

Purification issues often arise from similar polarities of the product and impurities or from product instability on the purification medium.

  • Potential Cause A: Co-elution of Impurities

    • Expertise & Experience: Unreacted starting material or non-polar side products can have similar Rf values to the desired product, making separation by standard column chromatography difficult.

    • Troubleshooting Steps:

      • Optimize Chromatography: Systematically screen different solvent systems. A small amount of a polar modifier like methanol or a chelating agent like triethylamine can dramatically alter selectivity.

      • Recrystallization: This is a powerful technique for purifying crystalline solids. Screen various solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile, Ethanol) and solvent pairs (e.g., Ethyl Acetate/Hexanes, DCM/Methanol) to find conditions that yield high-purity crystals.

Solvent System (v/v) Typical Application
Hexanes / Ethyl Acetate (Gradient) Standard starting point for moderately polar compounds.
DCM / Methanol (Gradient) For more polar compounds. Start with 100% DCM and slowly increase MeOH.
Toluene / Acetone (Gradient) Offers different selectivity compared to ester-based systems.
Add 0.5% Triethylamine (Et₃N) Add to the mobile phase to prevent streaking of basic compounds (like indoles) on silica gel.
  • Data Presentation: Table of suggested solvent systems for column chromatography.

  • Potential Cause B: Instability on Silica Gel

    • Expertise & Experience: The acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules.

    • Troubleshooting Steps:

      • Use Neutralized Silica: Slurry the silica gel with a solvent containing 1-2% triethylamine, then pack the column as usual. This deactivates acidic sites.

      • Switch Stationary Phase: Consider using neutral alumina, which is less acidic than silica.

      • Alternative Purification: Techniques like preparative HPLC or size-exclusion chromatography can be effective for challenging separations.[8]

Frequently Asked Questions (FAQs)

  • FAQ 1: How critical is the purity of the N-acylated tryptamine precursor?

    • Answer: Absolutely critical. Impurities from the acylation step, such as unreacted tryptamine or di-acylated products, can introduce side reactions during the Friedel-Crafts step.[6] It is highly recommended to purify the precursor by column chromatography or recrystallization before subjecting it to the cyclization conditions.

  • FAQ 2: Can I use a palladium-catalyzed reaction for this cyclization instead?

    • Answer: Yes, intramolecular palladium-catalyzed reactions, such as an oxidative Heck cyclization, are a powerful alternative for forming such ring systems and often proceed under milder conditions.[9][10] This strategy would involve a different precursor (e.g., an N-alkenyl indole derivative) but can be an excellent option if the Friedel-Crafts route proves problematic.[11]

  • FAQ 3: How should I properly quench a reaction containing a large excess of AlCl₃?

    • Answer: The quench must be done slowly and with extreme caution, as it is highly exothermic. The best practice is to cool the reaction vessel in an ice-water bath and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water. Alternatively, you can slowly add ice to the reaction vessel itself. Never add water directly to the reaction mixture without cooling, as this can cause a violent, uncontrolled exotherm.

Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation

This protocol is a representative example and must be adapted based on empirical observations.

  • Preparation: Under an inert atmosphere of Argon, add anhydrous 1,2-dichloroethane (DCE, 200 mL) to a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Catalyst Addition: Cool the solvent to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in portions.

  • Substrate Addition (High Dilution): Dissolve the precursor, N-(2-(4-Fluoro-1H-indol-3-yl)ethyl)-3-chloropropanamide (1.0 equivalent), in anhydrous DCE (50 mL). Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Add the precursor solution to the stirred AlCl₃ suspension at 0 °C via the syringe pump over a period of 4 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice (300 g) in a 1 L beaker.

  • Extraction: After the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate.

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
  • Benchchem. 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Indole Cyclization Reactions. Benchchem.
  • CymitQuimica. This compound. CymitQuimica.
  • ChemicalBook. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7. ChemicalBook.
  • Allfluoro. This compound. Allfluoro.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

  • MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available from: [Link]

  • MDPI. Intramolecular Cyclization. Encyclopedia MDPI. Available from: [Link]

  • National Institutes of Health. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • Home Sunshine Pharma. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7. Home Sunshine Pharma. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. PMC - PubMed Central. Available from: [Link]

  • ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available from: [Link]

  • ChemInform. Preparation of Azepinoindole Derivatives via Oxidative Palladium Couplings. ChemInform. Available from: [Link]

  • Diaion. Separation and Purification of Pharmaceuticals and Antibiotics. Diaion. Available from: [Link]

  • PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Available from: [Link]

  • ResearchGate. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-. ResearchGate. Available from: [Link]

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Technical Support Center: Synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-cd]indol-6(3H)-one. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this and related azepinoindolone compounds. Our approach is grounded in established chemical principles to provide you with a robust framework for identifying and mitigating common byproducts and synthetic issues.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key intermediate in pharmaceutical development, typically proceeds via a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. This critical cyclization step, while powerful, is often the source of various impurities and byproducts that can complicate purification and impact final yield and purity. This guide will focus on troubleshooting this key transformation and addressing issues arising from starting materials.

Troubleshooting Guide: A Question-and-Answer Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.

Issue 1: My final product shows a second major peak in the HPLC with the same mass as my target molecule. What could it be?

Answer: This is a classic indication of the formation of a regioisomeric byproduct. In the context of the intramolecular Friedel-Crafts acylation of a 3-(6-fluoro-1H-indol-3-yl)propanoic acid precursor, the most likely culprit is an alternative cyclization on the indole ring.

  • The Chemistry Behind the Issue: The indole nucleus has multiple nucleophilic positions. While the C-4 position is the target for this specific cyclization, electrophilic attack can also occur at other positions, most notably the C-2 and C-7 positions. The fluorine atom at the 6-position is a weakly deactivating, ortho-, para-director. This electronic effect, combined with the steric environment, influences the regioselectivity of the cyclization. While the desired cyclization occurs at the C-4 position, a competing cyclization at the C-2 or C-7 position can lead to the formation of isomeric azepinoindolones.

  • Likely Isomeric Byproducts:

    • 7-Fluoro-isomer: Cyclization at the C-2 position of the indole ring.

    • 9-Fluoro-isomer: Cyclization at the C-7 position of the indole ring.

  • How to Confirm:

    • NMR Spectroscopy: Careful analysis of 1H and 13C NMR, along with 2D NMR techniques (COSY, HMBC, NOESY), can help distinguish between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each regioisomer.

    • LC-MS/MS: While the mass will be the same, the fragmentation pattern in the MS/MS spectrum may differ between the isomers, providing clues to their identity.

  • Mitigation Strategies:

    • Choice of Cyclizing Agent: Strong Lewis acids like AlCl3 can sometimes lead to lower regioselectivity. Consider using milder cyclizing agents such as polyphosphoric acid (PPA) or Eaton's reagent (P2O5 in methanesulfonic acid), which can offer better control.

    • Temperature Control: Running the reaction at lower temperatures can often favor the thermodynamically more stable product and reduce the formation of kinetic byproducts.

    • Protecting Groups: In some cases, transient protection of the indole nitrogen can influence the electron density of the ring and improve regioselectivity.

Issue 2: My reaction is sluggish, and I'm getting a significant amount of starting material back, along with some polymeric material. What's happening?

Answer: This issue often points to problems with the activation of the carboxylic acid precursor or side reactions that consume the starting material without leading to the desired product.

  • The Chemistry Behind the Issue: Intramolecular Friedel-Crafts acylation requires the in-situ formation of a highly reactive acylium ion from the propanoic acid side chain. If this activation is inefficient, the cyclization will not proceed effectively. Furthermore, indoles are susceptible to polymerization under strong acidic conditions, especially at elevated temperatures.

  • Potential Causes and Solutions:

Potential Cause Explanation Mitigation Strategies
Insufficiently Strong Cyclizing Agent The chosen acid catalyst (e.g., a weak Lewis acid) may not be potent enough to generate the acylium ion in sufficient concentration.Use a stronger dehydrating/cyclizing agent like fresh Polyphosphoric Acid (PPA), Eaton's reagent, or convert the carboxylic acid to the more reactive acid chloride before cyclization with a Lewis acid.
Acid-Catalyzed Polymerization The electron-rich indole nucleus can be protonated under strongly acidic conditions, initiating intermolecular reactions that lead to polymer formation.Maintain a lower reaction temperature, use the minimum effective amount of acid catalyst, and ensure a shorter reaction time. High dilution conditions can also disfavor intermolecular polymerization.
Deactivation of Catalyst Water in the reaction mixture can hydrolyze the acylium ion intermediate and deactivate the Lewis acid catalyst.Ensure all reagents and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: I'm observing a byproduct with a mass corresponding to the addition of a water molecule to my starting material. What is this?

Answer: This is likely due to the hydrolysis of an activated intermediate or a starting material anhydride.

  • The Chemistry Behind the Issue: If you are using an acylating agent like succinic anhydride to introduce the propanoic acid side chain in a previous step, any unreacted anhydride can be hydrolyzed to succinic acid during workup or subsequent steps.[1] Succinic acid itself can be an impurity in the anhydride starting material.[2]

  • Identification and Mitigation:

    • Identification: This byproduct can often be removed by a simple aqueous base wash (e.g., with sodium bicarbonate solution) during the workup, as the succinic acid will form a water-soluble salt.

    • Mitigation:

      • Use high-purity succinic anhydride.

      • Ensure the reaction goes to completion to consume all the anhydride.

      • Incorporate a basic wash step in your purification protocol for the intermediate before the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this synthesis?

A1: Impurities can arise from several sources:

  • Starting Materials: Impurities in the initial 6-fluoroindole or the acylating agent can be carried through the synthesis.[3] For example, the synthesis of 6-fluoroindole via the Fischer indole method can sometimes yield regioisomeric indole impurities.[3]

  • Intermediates: Incomplete reactions can lead to the presence of unreacted intermediates in the final product.

  • Byproducts: These are formed from side reactions occurring during the synthesis, such as the isomeric cyclization products discussed above.

  • Degradation Products: The final product or intermediates may degrade under harsh reaction or workup conditions.

Q2: How does the fluorine substituent at the 6-position influence the reaction?

A2: The fluorine atom at the 6-position has two main effects on the intramolecular Friedel-Crafts acylation:

  • Electronic Effect: Fluorine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted indole. However, it also has lone pairs of electrons that can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the case of 6-fluoroindole, this would direct to the 5- and 7-positions. The preferred cyclization at the 4-position is a result of the overall electronic and steric landscape of the molecule.

  • Regioselectivity: The directing effect of the 6-fluoro substituent, combined with the inherent reactivity of the indole ring (C3 > C2 > C4 > C7 > C6 > C5 for electrophilic attack), leads to a complex regiochemical outcome. While cyclization at C4 is desired, the potential for cyclization at other positions to form isomeric byproducts is a key consideration.

Q3: What analytical techniques are best suited for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for determining the purity of the product and detecting the presence of byproducts. Developing a good HPLC method is crucial for monitoring the reaction progress and guiding purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for the peaks observed in the HPLC chromatogram, which is critical for identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR techniques are the most powerful tools for unambiguous structure elucidation of the desired product and any isolated byproducts, particularly for distinguishing between isomers.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile impurities, GC-MS can be a useful analytical tool.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and a key isomeric byproduct, the following reaction pathway diagrams are provided.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction A 3-(6-Fluoro-1H-indol-3-yl)propanoic acid B Acylium Ion Intermediate A->B PPA or other cyclizing agent C This compound (Desired Product) B->C Intramolecular Friedel-Crafts Acylation (C-4 attack) D Acylium Ion Intermediate E Isomeric Azepinoindolone (e.g., C-2 attack) D->E Alternative Cyclization

Caption: Desired vs. Side Reaction Pathways.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation

This is a general guideline and may require optimization for your specific substrate and scale.

  • To a flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (PPA) (10 equivalents by weight to the starting material).

  • Heat the PPA to 60-70 °C with stirring until it is a homogenous, mobile liquid.

  • Add the 3-(6-fluoro-1H-indol-3-yl)propanoic acid precursor portion-wise to the hot PPA, ensuring the temperature does not exceed 80 °C.

  • Stir the reaction mixture at 70-80 °C for 2-4 hours, monitoring the progress by HPLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Assessment

This is a starting point and should be optimized for your specific analytical system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a 95:5 ratio of A:B, ramp to 5:95 over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Retrieved from [Link]

  • MDPI (2024). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Retrieved from [Link]

  • MDPI (n.d.). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Retrieved from [Link]

  • University of North Dakota Scholarly Commons (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]

  • Google Patents (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Royal Society of Chemistry (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • Quora (2022). What is the process of removing the acid from succinic anhydride?. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • PubMed (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Retrieved from [Link]

  • National Institutes of Health (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI (n.d.). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Retrieved from [Link]

  • ResearchGate (2009). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Retrieved from [Link]

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  • Western Oregon University (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • PubMed (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. Retrieved from [Link]

  • ResearchGate (2023). Bench‐Stable Electrophilic Reagents for the Direct Di‐ and Trifluoroethylthiolation of Indoles. Retrieved from [Link]

  • National Institutes of Health (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

  • ResearchGate (1996). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

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  • ResearchGate (2015). Is it possible to NMR to distinguish between the different isomers of chlorogenic acdis?. Retrieved from [Link]

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  • Wikipedia (n.d.). Succinic anhydride. Retrieved from [Link]

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Technical Support Center: Troubleshooting Azepinoindolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of azepinoindolones. This scaffold is a cornerstone in many pharmacologically active compounds, making its efficient synthesis critical for researchers in drug development.[1] However, constructing this fused heterocyclic system presents unique challenges, from low reaction yields to difficulties in purification and stereocontrol.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven, actionable solutions to streamline your synthetic workflow.

Core Synthetic Strategies: An Overview

The construction of the azepinoindolone core is most frequently approached via intramolecular cyclization reactions. The specific strategy often depends on the desired substitution pattern and available starting materials. Key methodologies include:

  • Intramolecular Friedel-Crafts Reactions: Cyclization of an activated indole precursor onto an electrophilic center to form the seven-membered azepine ring.[2]

  • Pictet-Spengler Reaction: A powerful method involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the azepino-indole skeleton.[3][4][5]

  • Fischer Indole Synthesis: While primarily used for indole formation, variations can be adapted to build the fused system, though this route can be challenging.[6][7]

  • Modern Catalytic Methods: Including transition-metal-catalyzed annulations and asymmetric cycloadditions that offer high levels of stereochemical control.[8][9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Yield & Efficiency
Q1: My reaction is resulting in very low yield, or I'm recovering only starting material. What are the primary factors to investigate?

This is the most common issue in complex heterocyclic synthesis. A systematic approach is essential for diagnosis.

A: Causality & Solution Framework:

  • Reagent Purity and Stability:

    • The Problem: Starting materials, especially arylhydrazines (for Fischer-Indole routes) or tryptamine derivatives, can degrade upon storage. Impurities can act as catalyst poisons or introduce competing side reactions.[6]

    • The Solution: Always verify the purity of your starting materials via NMR or LC-MS before starting a reaction. If necessary, repurify them by recrystallization or column chromatography. For sensitive reagents, store them under an inert atmosphere and at the recommended temperature.

  • Sub-Optimal Reaction Conditions:

    • The Problem: Azepinoindolone syntheses, particularly acid-catalyzed cyclizations like the Pictet-Spengler or Fischer-Indole, are highly sensitive to the reaction environment.[6][7] Incorrect acid strength, temperature, or solvent polarity can halt the reaction or favor undesired pathways.

    • The Solution: A systematic optimization is crucial. Set up a small-scale reaction array to screen key parameters.

    Table 1: Reaction Condition Optimization Screen

    Parameter Low Medium High Rationale
    Temperature Room Temp 50 °C 80 °C Excessive heat can cause degradation, while insufficient heat may prevent activation.[7]
    Acid Catalyst 10 mol% TFA 1.1 eq. PPA 1.1 eq. ZnCl₂ Brønsted vs. Lewis acids can dramatically alter the reaction pathway and yield.[7]
    Solvent Toluene Dichloromethane Acetonitrile Solvent polarity affects the stability of intermediates (e.g., iminium ions) and reagent solubility.[11]

    | Concentration | 0.05 M | 0.1 M | 0.5 M | Intramolecular reactions are often favored at lower concentrations to minimize intermolecular side reactions. |

  • Atmospheric Contamination:

    • The Problem: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. Failure to maintain an inert atmosphere can lead to catalyst deactivation or hydrolysis of key intermediates.

    • The Solution: Ensure all glassware is oven- or flame-dried. Use dry solvents and perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

Section 2: Product Purity & Side Reactions
Q2: My TLC and LC-MS analyses show a complex mixture of products, making purification by column chromatography extremely difficult. What are the likely side reactions, and how can I mitigate them?

A: Understanding and Preventing Common Side Reactions:

The formation of multiple products often points to competing reaction pathways or product degradation.

  • N-N Bond Cleavage (Fischer Indole Synthesis):

    • The Mechanism: This is a classic failure mode. If the key ene-hydrazine intermediate is too stabilized by electron-donating groups on the carbonyl component, heterolytic cleavage of the N-N bond can become kinetically favorable over the desired-sigmatropic rearrangement.[6][12][13] This leads to aniline derivatives and other byproducts instead of the indole.

    • Mitigation Strategy: Switch to a stronger Lewis acid catalyst (e.g., ZnCl₂, BF₃) which can better promote the-sigmatropic rearrangement over the cleavage pathway.[12] Alternatively, consider a different synthetic route if the substrate is inherently prone to this issue.

  • Formation of Regioisomers (Pictet-Spengler & Friedel-Crafts):

    • The Mechanism: If the indole ring has multiple potential sites for electrophilic attack, a mixture of regioisomers can form. For instance, cyclization onto the C4 or C6 position of the indole can compete.

    • Mitigation Strategy: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. The choice of catalyst is also critical; bulkier catalysts may favor one position over another due to steric hindrance.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose yield-related issues in your synthesis.

G Start Low or No Yield Check_Purity Verify Starting Material Purity (NMR, LC-MS) Start->Check_Purity Check_Purity->Start Impure -> Purify Check_Conditions Reaction Conditions Correct? Check_Purity->Check_Conditions Pure Optimize Systematically Optimize: - Catalyst - Temperature - Solvent Check_Conditions->Optimize No Inert_Atmosphere Is Reaction Atmosphere Inert & Dry? Check_Conditions->Inert_Atmosphere Yes Optimize->Inert_Atmosphere Setup_Inert Use Dry Solvents & Inert Gas (Ar/N2) Inert_Atmosphere->Setup_Inert No Consider_Route Consider Alternative Synthetic Route Inert_Atmosphere->Consider_Route Yes, Still Fails Setup_Inert->Optimize

Caption: A decision tree for troubleshooting low-yield reactions.

Section 3: Stereochemistry & Asymmetric Synthesis
Q3: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is poor. How can I improve stereoselectivity?

A: Achieving High Stereocontrol:

Low stereoselectivity indicates that the transition states leading to the different stereoisomers are too close in energy. The goal is to increase this energy difference.

  • Catalyst and Ligand Choice:

    • The Principle: In asymmetric catalysis, the chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) creates a chiral environment around the reactants, favoring one approach over the other.[14][15] For Pictet-Spengler reactions, chiral BINOL-derived phosphoric acids are highly effective, forming a chiral ion pair with the iminium intermediate that directs the cyclization.[11]

    • The Solution: Screen a panel of chiral ligands or catalysts. For metal-catalyzed reactions, subtle changes in the ligand's electronic or steric properties can have a profound impact. For organocatalyzed reactions, consider catalysts with different hydrogen-bonding motifs.

  • Solvent and Temperature Effects:

    • The Principle: The choice of solvent can significantly influence the rate and enantioselectivity of the reaction.[11] Polar solvents may stabilize one transition state over another, while non-polar solvents may enforce a more rigid, organized transition state. Lowering the temperature generally increases selectivity by making the reaction more sensitive to small differences in activation energy.

    • The Solution: Run the reaction in a variety of solvents (e.g., DCM, toluene, THF). Once a promising solvent is identified, perform a temperature screen (e.g., RT, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

Simplified Pictet-Spengler Mechanism

This diagram illustrates the key steps in the formation of the azepino-indole core via a Pictet-Spengler reaction.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Tryptamine Indole-ethylamine Derivative Iminium Iminium Ion Intermediate Tryptamine->Iminium Aldehyde Aldehyde/ Ketone Aldehyde->Iminium Cyclization Electrophilic Attack on Indole Ring Iminium->Cyclization [H+] catalyst Product Azepinoindolone Core Cyclization->Product

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

Section 4: Multi-Step Synthesis & Protecting Groups
Q4: I'm using a protecting group for the indole nitrogen, but I'm facing issues with its stability or removal. What should I consider?

A: Strategic Use of Protecting Groups:

Protecting groups are essential for masking reactive functionalities to prevent unwanted side reactions during a multi-step synthesis.[16]

  • Choosing the Right Protecting Group:

    • The Principle: The ideal protecting group is easily installed, stable to the reaction conditions of subsequent steps, and cleanly removed at the end of the synthesis without affecting the rest of the molecule (orthogonality).[17]

    • Common Choices for Indole Nitrogen:

      • Boc (tert-Butoxycarbonyl): Stable to many nucleophilic and basic conditions. Removed with strong acid (e.g., TFA). A common choice in Fmoc solid-phase peptide synthesis.[18]

      • Tosyl (Ts): Very robust and stable to both acidic and basic conditions. Often requires harsh conditions for removal (e.g., Na/liquid ammonia, Mg/MeOH).

      • SEM (2-(Trimethylsilyl)ethoxymethyl): Removed under milder acidic conditions or with fluoride sources (TBAF).

  • Troubleshooting Cleavage:

    • Incomplete Deprotection: If you observe incomplete removal, increase the reaction time, temperature, or the equivalents of the deprotection reagent.

    • Product Degradation: If the target molecule is degrading under the cleavage conditions, the protecting group is not suitable. You must redesign the synthesis with a more orthogonal protecting group that can be removed under milder conditions. For example, if your molecule is acid-sensitive, a Boc group is a poor choice, and a fluoride-labile group might be better.

Key Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol is designed to efficiently screen multiple reaction parameters in parallel.

  • Preparation: Arrange a set of labeled 1-dram vials with magnetic stir bars.

  • Reagent Addition: To each vial, add the limiting starting material (e.g., 0.1 mmol).

  • Variable Addition: Add the variable being tested (e.g., different catalysts, solvents) to each respective vial. Use stock solutions for accuracy.

  • Initiation: Add the final reagent to initiate the reactions. Seal the vials under an inert atmosphere if required.

  • Reaction: Place the vials in a heating block set to the desired temperature and stir for a predetermined time (e.g., 12 hours).

  • Monitoring: At the end of the reaction time, take a small aliquot from each vial, quench appropriately, and analyze by TLC or LC-MS to determine the relative conversion and product formation.

  • Analysis: Compare the results to identify the optimal set of conditions for a larger-scale reaction.

Protocol 2: Representative Asymmetric Pictet-Spengler Reaction

This protocol is a starting point based on common literature procedures for chiral phosphoric acid catalysis.[11]

  • Setup: To an oven-dried vial under an argon atmosphere, add the tryptamine derivative (1.0 eq) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%).

  • Solvent: Add dry dichloromethane (to 0.1 M concentration).

  • Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) using a cryocooler.

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at this temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched azepinoindolone.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.[19]

References

  • Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction - PMC - NIH. ()
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. ()
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. ()
  • Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction - RSC Publishing. ()
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
  • Technical Support Center: Optimization of Fischer Indole Synthesis - Benchchem. ()
  • Non-monoterpenoid azepinoindole alkaloids | Request PDF - ResearchG
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ()
  • Uncovering the Mechanism of Azepino‐Indole Skeleton Formation via Pictet–Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investig
  • Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet-Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investig
  • Synthesis of Azepinoindoles via Pd-Catalyzed C(sp2)
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  • Why Do Some Fischer Indoliz
  • Problems with Fischer indole synthesis : r/Chempros - Reddit. ()
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  • Why do some Fischer indoliz
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  • Aza-Henry and Aza-Knoevenagel Reactions of Nitriles for the Synthesis of Pyrido[1,2-a]indoles | Request PDF - ResearchG
  • Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)
  • Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. ()
  • Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communic
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. ()
  • The Pictet-Spengler Reaction Upd
  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group - PMC - PubMed Central. ()
  • Advances in Analytical Techniques for Drug Discovery and Development. ()
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ()
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. ()
  • Organocatalytic aza‐Henry reaction of 3H‐indole 1 a with 1‐nitropropane 2 b.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. ()
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  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - Beilstein Journals. ()
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  • Overcoming purification challenges in antibody therapeutics manufacturing with subdomain-specific affinity solutions - Thermo Fisher Scientific. ()
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Technical Support Center: 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS: 1408282-26-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this complex heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

The azepinoindolone scaffold is of significant interest in medicinal chemistry.[1][2] However, its unique structural features, including a lactam ring fused to an indole system and a fluorine substituent, can present stability challenges. This guide offers a proactive approach to identifying and mitigating these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses common questions regarding the stability of this compound, drawing upon general principles of chemical stability and experience with related fluorinated and indole-containing compounds.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of any chemical compound is influenced by a combination of environmental and intrinsic factors. For this compound, the key factors to consider are:

  • pH: The lactam and indole moieties are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3][4]

  • Light: Indole-containing compounds can be photosensitive, leading to oxidative degradation or dimerization.[3]

  • Oxidizing Agents: The electron-rich indole nucleus is prone to oxidation.

  • Solvent Choice: The choice of solvent can influence degradation rates and pathways.

Q2: How should I properly store this compound?

A2: Proper storage is crucial for maintaining the integrity of the compound. Based on best practices for fluorinated and heterocyclic compounds, the following storage conditions are recommended:[5]

  • Temperature: Store in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (-20°C) or freezing is advisable. Some suppliers recommend cold-chain transportation.[6]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For maximum stability, especially if the compound is in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

  • Container: Use tightly sealed containers to prevent moisture absorption.

Q3: What are the potential degradation pathways for this molecule?

  • Lactam Hydrolysis: The seven-membered lactam ring can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield an amino acid derivative.

  • Indole Oxidation: The indole ring is susceptible to oxidation, which can lead to a variety of degradation products. The presence of the fluorine atom can influence the electron density of the ring and thus its susceptibility to oxidation.

  • Photodegradation: Exposure to UV light can lead to the formation of reactive intermediates and subsequent degradation products.

Below is a diagram illustrating these potential degradation points.

G cluster_0 Potential Degradation Pathways Compound This compound Degradation_Point_1 Lactam Hydrolysis (Acid/Base Catalyzed) Compound->Degradation_Point_1 pH extremes Degradation_Point_2 Indole Oxidation (Oxidizing Agents, Light) Compound->Degradation_Point_2 O₂, hv Degradation_Point_3 Photodegradation (UV Light) Compound->Degradation_Point_3 hv

Caption: Potential degradation pathways for this compound.

Part 2: Troubleshooting Guide - Addressing Experimental Issues

This section is designed to help you troubleshoot common experimental issues that may be related to the stability of this compound.

Observed Issue Potential Cause (Stability-Related) Recommended Action
Inconsistent biological activity or analytical results between experiments. Degradation of the compound in stock solutions or during the experiment.1. Prepare fresh stock solutions: Avoid using old stock solutions. If you must use them, verify the concentration and purity before each experiment. 2. Control experimental conditions: Maintain consistent pH, temperature, and light exposure during your assays.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Analyze a freshly prepared sample: Use this as a reference (t=0) to compare with your experimental samples. 2. Conduct a forced degradation study: Expose the compound to mild stress conditions (e.g., slightly acidic/basic pH, elevated temperature, light) to intentionally generate degradation products and identify their peaks.
Low recovery of the compound from a reaction mixture or biological matrix. Adsorption to surfaces or degradation during workup.1. Use silanized glassware or low-binding tubes. 2. Minimize workup time and exposure to harsh conditions. 3. Evaluate the stability of the compound in the specific matrix at the experimental temperature.
Color change of the compound in solid state or in solution. Oxidation or other degradation pathways.1. Store under an inert atmosphere. 2. Protect from light. 3. If in solution, consider de-gassing the solvent before use.

Part 3: Experimental Protocols

To assist in your investigations, here are step-by-step protocols for assessing the stability of your compound.

Protocol 1: Preparation of Stock Solutions

The careful preparation of stock solutions is the first line of defense against stability issues.

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many organic compounds.

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of solvent to achieve the target concentration. Use gentle vortexing or sonication to aid dissolution. Avoid excessive heating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Basic Stability Assessment Using HPLC

This protocol provides a framework for evaluating the stability of the compound under different conditions.

  • Preparation of Samples:

    • Prepare solutions of the compound at a known concentration in different buffers (e.g., pH 3, 7, 9) and in your typical experimental medium.

    • Prepare a control sample in a stable solvent (e.g., anhydrous DMSO).

  • Initial Analysis (t=0):

    • Immediately after preparation, analyze all samples by HPLC to determine the initial peak area and purity.

  • Incubation:

    • Store aliquots of each sample under different conditions:

      • Refrigerated (2-8°C)

      • Room temperature (~25°C)

      • Elevated temperature (e.g., 40°C)

      • Protected from light vs. exposed to ambient light

  • Time-Point Analysis:

    • Analyze the samples at various time points (e.g., 1, 4, 8, 24, 48 hours).

  • Data Analysis:

    • Compare the peak area of the parent compound and the appearance of any new peaks at each time point relative to the t=0 sample.

    • Calculate the percentage of the compound remaining at each time point.

The workflow for this stability assessment is visualized below.

G cluster_workflow HPLC-Based Stability Assessment Workflow Prep Prepare Samples (Different pH, Media) T0 Initial HPLC Analysis (t=0) Prep->T0 Incubate Incubate under Varied Conditions (Temp, Light) T0->Incubate Timepoints Analyze at Time Points (e.g., 1, 4, 8, 24h) Incubate->Timepoints Analysis Data Analysis (% Remaining, Degradants) Timepoints->Analysis

Caption: Workflow for assessing the stability of this compound via HPLC.

Part 4: Conclusion and Further Support

While this compound is a promising molecule for research, a thorough understanding of its stability is paramount for obtaining reliable and reproducible results. By proactively addressing the potential stability issues outlined in this guide, you can enhance the quality of your data and the overall success of your research endeavors.

For further assistance or to discuss your specific experimental challenges, please do not hesitate to contact our technical support team.

References

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  • Vertex AI Search. (n.d.). 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.
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  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res, 12:3.
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  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound.
  • BLDpharm. (n.d.). 1408282-26-7|this compound.
  • ChemicalBook. (n.d.). This compound , 97% , 1408282-26-7.
  • ChemicalBook. (2025). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7.
  • Singh, B., & Singh, R. K. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry, 19(4), 735-756.
  • Singh, B., & Singh, R. K. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward.
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  • National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PubMed Central.
  • Ossila. (n.d.). 4-Fluoroindole | CAS Number 387-43-9.
  • Core Pioneer 24. (n.d.).
  • PubChem. (n.d.). 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one.
  • PubChem. (n.d.). 8-Fluoro-2-(4-methylaminomethyl-phenyl)
  • Strekowski, L., Gulevich, Y., & Van Aken, K. J. (2000). A novel synthesis of 3-[(methylamino)methyl]-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd] indole.

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Technical Support Center: Solubility Profile of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical overview of the solubility characteristics of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS: 1408282-26-7). As researchers and drug development professionals, understanding a compound's solubility is a critical first step that influences everything from in vitro assay design to preclinical formulation.[1][2] This document addresses common questions, provides robust troubleshooting protocols, and details experimental methods to empower you to accurately determine the solubility profile of this compound in your specific experimental contexts.

While specific, validated solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge and practical workflows to generate this critical data in your own laboratory.

Section 1: Compound Profile & Predicted Solubility Characteristics

This compound is a heterocyclic compound containing a fluorinated indole core fused to an azepinone ring.[3] Its structural features—multiple rings, an amide group, and a fluorine atom—suggest it is a moderately polar molecule with a rigid structure. Such compounds are common in drug discovery and often exhibit poor aqueous solubility.

Key Physicochemical Properties:

Property Value Source
CAS Number 1408282-26-7 [4][5]
Molecular Formula C₁₁H₉FN₂O [6]
Molecular Weight 204.20 g/mol [4][6]
Appearance Off-white to white powder [6]
Predicted pKa 13.98 ± 0.20 [3]

| Predicted Density | 1.404 ± 0.06 g/cm³ |[6] |

Expert Interpretation: The high predicted pKa suggests the molecule has very weak acidic protons and is unlikely to ionize significantly in typical physiological pH ranges (1-8). Therefore, pH-mediated solubility enhancement may be limited unless highly acidic or basic conditions are used. The core structure is largely hydrophobic, predicting low intrinsic solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). For initial dissolution and the creation of stock solutions, a strong, polar aprotic solvent such as dimethyl sulfoxide (DMSO) is the recommended starting point.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

A: For creating high-concentration stock solutions (e.g., 10-50 mM) for screening and in vitro assays, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice.[7][8] Its strong solvating power overcomes the crystal lattice energy of solid compounds like this one. Always ensure the compound is fully dissolved before making serial dilutions. If solubility in DMSO is limited, Dimethylformamide (DMF) can be considered as an alternative.

Q2: I dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. Why did this happen?

A: This is a very common phenomenon known as kinetic precipitation. It occurs because you are moving the compound from a solvent where it is highly soluble (DMSO) into an "anti-solvent" (aqueous buffer) where its solubility is much lower.[7] The DMSO concentration in the final solution is often not high enough to keep the compound dissolved. This indicates that you have exceeded the compound's kinetic solubility limit in that specific buffer.

Q3: Should I measure "kinetic" or "thermodynamic" solubility? What's the difference?

A: The choice depends on your experimental stage.[9]

  • Kinetic Solubility: This is measured by diluting a DMSO stock solution into an aqueous buffer and observing the concentration at which precipitation occurs. It's a high-throughput method ideal for early drug discovery to quickly assess structure-solubility relationships and rank compounds.[1][2][9] It is the more relevant measurement for most high-throughput screening (HTS) assays.

  • Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after it has been allowed to reach equilibrium (typically by stirring the solid compound in the solvent for 24-48 hours).[1][8] This method is more time-consuming but provides the most accurate value, which is essential for pre-formulation and later-stage development activities.[9]

For most researchers, starting with a kinetic solubility measurement is the most practical approach.

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A: Improving solubility can be approached in several ways:

  • Use of Co-solvents: Adding a small percentage of an organic solvent (like ethanol or polyethylene glycol) to your aqueous buffer can sometimes increase solubility. However, you must first validate that the co-solvent does not interfere with your assay.

  • pH Adjustment: While the predicted pKa suggests limited impact, experimentally testing solubility in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0) is worthwhile, as small structural changes can influence ionization.

  • Temperature Control: For most compounds, solubility increases with temperature.[10][11] Running your experiment at 37°C instead of room temperature might improve solubility. However, be mindful of compound stability at higher temperatures.

  • Formulation Aids: For in vivo studies, excipients and formulation technologies (e.g., cyclodextrins, nanoparticles) can be used, but this is a specialized field requiring formulation expertise.

Section 3: Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy

This protocol describes a reliable method for determining the kinetic solubility of this compound in an aqueous buffer. The principle relies on preparing supersaturated solutions and, after precipitation and removal of the solid, quantifying the dissolved compound via its UV absorbance.[7]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom UV-transparent microplates

  • 96-well filter plates (e.g., 0.45 µm PVDF)

  • Microplate reader with UV-Vis capability

  • Multichannel pipette

Methodology:

Part A: Preparation of Calibration Curve

  • Prepare a 10 mM Stock: Accurately weigh ~2 mg of the compound and dissolve it in 1 mL of DMSO to create a stock solution of approximately 10 mM. Ensure it is fully dissolved.

  • Create Standards: Perform serial dilutions of the 10 mM stock in DMSO to prepare standards at 5 mM, 2.5 mM, 1.25 mM, etc., down to ~0.02 mM.

  • Measure Absorbance: Transfer a fixed volume of each DMSO standard and a DMSO blank to a UV-transparent plate. Measure the absorbance at the compound's maximum absorbance wavelength (λ-max). If λ-max is unknown, perform a wavelength scan from 230-400 nm first.

  • Plot Curve: Plot Absorbance vs. Concentration (µM) and perform a linear regression. This curve will be used to determine the concentration of your unknown samples.

Part B: Kinetic Solubility Assay

  • Prepare Test Plate: Add 98 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 200 µM solution in 2% DMSO.

  • Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next. This creates a concentration gradient (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Incubate & Equilibrate: Seal the plate and incubate at room temperature (or 37°C) for 2 hours on a plate shaker. This allows precipitation to occur and reach a state of kinetic equilibrium.

  • Remove Precipitate: Place the assay plate on top of a 96-well filter plate and centrifuge to collect the clear filtrate in the filter plate. Alternatively, centrifuge the assay plate itself at high speed (~3000 x g) for 15 minutes to pellet the precipitate.

  • Measure Concentration: Carefully transfer the clear supernatant/filtrate to a new UV-transparent plate. Measure the absorbance at the predetermined λ-max.

  • Calculate Solubility: Using your calibration curve, convert the absorbance values to concentrations. The kinetic solubility is the highest concentration at which the measured value remains constant before dropping off, indicating the point of saturation. A good goal for drug discovery compounds is a solubility of >60 µg/mL (~294 µM for this compound).[1][2]

Section 4: Visualized Experimental Workflow

The following diagram outlines the key steps in the kinetic solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis stock Prepare 10 mM Stock in 100% DMSO cal_curve Create Calibration Curve (Serial Dilution in DMSO) stock->cal_curve Use stock for dilutions add_stock Add DMSO stock to PBS (Creates concentration gradient) stock->add_stock Spike-in calculate Calculate Concentration (Using Calibration Curve) cal_curve->calculate Reference for Quantitation plate_prep Add PBS to 96-well plate plate_prep->add_stock incubate Incubate for 2 hours (Allows precipitation) add_stock->incubate filter Filter or Centrifuge (Remove precipitate) incubate->filter read_uv Measure UV Absorbance of Supernatant filter->read_uv read_uv->calculate cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Caption: Workflow for Kinetic Solubility Determination.

Section 5: Troubleshooting Guide

Issue Encountered Probable Cause(s) Recommended Solution(s)
Compound will not fully dissolve in 100% DMSO. 1. Compound has low purity or contains insoluble impurities.2. Compound has exceptionally high crystal lattice energy.1. Verify purity via LC-MS or NMR.2. Gently warm the solution (to 30-40°C) or use sonication to aid dissolution. If it still fails, a stronger solvent like NMP may be required, but check for assay compatibility.
Inconsistent or non-reproducible solubility results. 1. Incubation time is too short for equilibrium to be reached.2. Temperature fluctuations during incubation.3. Pipetting errors during serial dilution.1. Increase incubation time to 4 hours or even overnight.2. Use a temperature-controlled plate shaker/incubator.3. Use calibrated pipettes and ensure proper mixing at each dilution step.
Final absorbance reading is below the limit of detection. 1. The compound's aqueous solubility is extremely low.2. The compound has a weak UV chromophore.1. Use a more sensitive analytical method like LC-MS/MS instead of UV-Vis spectroscopy.2. If using LC-MS/MS is not possible, this result indicates very poor solubility (<1-5 µM).
Final DMSO concentration is affecting the assay. 1. The initial spike-in volume was too high.1. Ensure the final DMSO concentration is kept low, typically ≤1%, and that this concentration is consistent across all wells, including controls.

References

  • 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. (n.d.). Chemida.
  • In vitro solubility assays in drug discovery . (2008). PubMed. Retrieved January 7, 2026, from [Link]

  • Solubility Test . (n.d.). AxisPharm. Retrieved January 7, 2026, from [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . (2013, February 15). PharmaTutor. Retrieved January 7, 2026, from [Link]

  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS 1408282-26-7 . (n.d.). Home Sunshine Pharma. Retrieved January 7, 2026, from [Link]

  • 13.3: Factors Affecting Solubility . (2023, July 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Biochemistry, Dissolution and Solubility . (2023, March 20). NCBI Bookshelf. Retrieved January 7, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • 4 Factors Affecting Solubility of Drugs . (2021, July 5). Ascendia Pharma. Retrieved January 7, 2026, from [Link]

  • Solubility and Factors Affecting Solubility . (2023, January 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Factors Affecting Solubility . (2012, February 23). CK-12 Foundation. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for the unique purification challenges presented by fluorinated indole derivatives. The introduction of fluorine into the indole scaffold dramatically alters its physicochemical properties, often leading to non-intuitive behaviors during purification. This document will explain the causality behind these challenges and provide robust, field-proven protocols to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when working with fluorinated indoles.

Q1: Why is my fluorinated indole derivative significantly harder to purify by column chromatography than its non-fluorinated parent compound?

A1: The difficulty arises from the unique electronic properties of fluorine. While often considered a simple bioisostere of hydrogen, fluorine is highly electronegative and the carbon-fluorine (C-F) bond is highly polarized. This has several consequences:

  • Altered Polarity and Lipophilicity: Fluorination generally increases a molecule's lipophilicity (hydrophobicity), which would suggest stronger retention on reversed-phase columns and faster elution on normal-phase silica.[1][2] However, the polarized C-F bond can also engage in dipole-dipole interactions and act as a weak hydrogen bond acceptor, complicating predictable elution behavior on silica gel.

  • Modified Acidity/Basicity: Fluorine atoms, particularly on the indole ring, can alter the pKa of the N-H proton, affecting its interaction with the acidic silanol groups on silica gel, which can lead to peak tailing.

  • Conformational Rigidity: The introduction of fluorine can impact the conformational preferences of the molecule, which may affect how it interacts with stationary phases.[3]

Q2: I'm observing the loss of fluorine (defluorination) from my compound during workup or purification. Why is this happening and how can I stop it?

A2: Defluorination is a critical issue where a C-F bond is cleaved, leading to impurities and loss of the target compound.[4] This often occurs under conditions that are benign for non-fluorinated analogs. Key causes include:

  • Acidic or Basic Conditions: The stability of a C-F bond can be compromised by strong acids or bases, especially if the fluorine is located at a position that activates it toward nucleophilic or electrophilic attack.

  • Palladium-Catalyzed Reactions: Residual palladium from cross-coupling reactions (e.g., Suzuki, Heck) can catalyze defluorination, particularly at elevated temperatures.[4]

  • High Temperatures: Thermal stress during high-temperature reactions or distillation can promote defluorination pathways.[4]

Preventative measures are crucial and are discussed in detail in Section 3 .

Q3: Are there any specific analytical techniques I should use to confirm the purity and identity of my fluorinated indole?

A3: Yes, standard techniques are necessary, but some are particularly vital for fluorinated compounds.

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the presence and number of fluorine environments in your molecule. It is exceptionally sensitive and has a wide chemical shift range, making it ideal for identifying fluorinated impurities.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and ensuring the fluorine atom(s) have not been lost.

  • Combustion Ion Chromatography (CIC): While more specialized, this technique can be used to determine the total fluorine content in a sample, which is useful for bulk material characterization.[5]

Section 2: Troubleshooting Guide for Common Purification Techniques

This guide provides a systematic approach to resolving specific issues encountered during the purification of fluorinated indole derivatives.

Flash Column Chromatography (Normal Phase)

Flash chromatography on silica gel is the workhorse of purification, but fluorinated indoles can present unique challenges.

Problem 1: Poor separation of the product from closely-related impurities (e.g., starting material, regioisomers).

  • Potential Cause: The subtle changes in polarity induced by fluorination are not sufficient to achieve separation with standard solvent systems (e.g., Hexanes/Ethyl Acetate). The compound may have similar polarity to the impurity.

  • Recommended Solution & Rationale:

    • Change Solvent Selectivity: Instead of simply increasing or decreasing the eluent strength, change the nature of the solvents. The solvent selectivity triangle (solvents grouped by dipole moment, hydrogen bond acidity, and hydrogen bond basicity) is a key concept. If Hexanes/EtOAc (a hydrogen bond acceptor) fails, try a system with a different character, such as Hexanes/DCM or Toluene/Acetone. This exploits different intermolecular interactions between the analyte, stationary phase, and mobile phase.

    • Employ Additives: For indoles, which can be slightly basic, peak tailing is common due to interaction with acidic silanol groups on the silica surface. Adding 0.1-1% triethylamine (NEt₃) or a few drops of ammonia in methanol to the mobile phase can neutralize these sites, leading to sharper peaks and improved resolution.

    • Use a Different Stationary Phase: If silica gel fails, consider switching to neutral or basic alumina, which have different surface properties and may offer better separation for basic indoles.

Table 1: Troubleshooting Common Flash Chromatography Issues

SymptomPotential CauseRecommended Solution
Co-elution of spots Insufficient difference in polarity with standard eluents.Switch solvent system (e.g., from EtOAc to DCM-based).
Significant peak tailing Interaction of indole N-H with acidic silica.Add 0.5% triethylamine or ammonia to the eluent.
Product degradation on column Defluorination on acidic silica.[4]Use a neutralized silica gel or switch to alumina.
Product insoluble at top of column Poor solubility in the initial mobile phase.Use a stronger solvent for loading (e.g., minimal DCM).
Crystallization

Crystallization is an excellent method for obtaining high-purity material but can be challenging for fluorinated molecules.

Problem: Compound "oils out" or remains stubbornly soluble in a wide range of solvents.

  • Potential Cause: Fluorination often increases solubility in both polar and non-polar organic solvents. The rigidity of the C-F bond can also disrupt the efficient crystal lattice packing that is necessary for crystallization to occur.[3]

  • Recommended Solution & Rationale:

    • Systematic Solvent Screening: Do not rely on intuition alone. Set up a systematic screen using a variety of solvent classes. A good starting point is a 24-well plate with small amounts of your compound in each well, testing solvents from different classes (e.g., alcohols, esters, hydrocarbons, chlorinated solvents).

    • Utilize Anti-Solvent Addition: Dissolve the compound in a small amount of a good solvent (e.g., DCM or Acetone). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexanes or Pentane) dropwise until persistent cloudiness appears. Warm slightly to redissolve, then allow to cool slowly.

    • Vapor Diffusion: This is a gentle and effective method. Dissolve the compound in a small vial using a relatively volatile solvent (e.g., ethyl acetate). Place this open vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., hexanes). The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting crystal growth.

Table 2: Suggested Solvent Systems for Crystallization Screening

Solvent ClassGood Solvents (for dissolving)Anti-Solvents (for precipitating)
Hydrocarbons Toluene, Dichloromethane (DCM)Hexanes, Pentane, Heptane
Ethers Diethyl Ether, MTBE, THFHexanes
Esters Ethyl Acetate (EtOAc)Hexanes
Alcohols Methanol (MeOH), Ethanol, Isopropanol (IPA)Water, Diethyl Ether, Hexanes
Other Acetonitrile (MeCN), AcetoneWater, Diethyl Ether

Section 3: Special Topic - A Workflow for Preventing Defluorination

Defluorination is one of the most destructive challenges in the synthesis and purification of fluorinated indoles.[4] Preventing it is paramount.

Mechanism & Causality

The C-F bond is strong, but its stability is context-dependent. In many heterocyclic systems, it can be susceptible to cleavage under surprisingly mild conditions. This can be due to the formation of unstable intermediates or catalysis by residual reagents. For instance, in palladium-catalyzed reactions, oxidative addition of the catalyst into the C-F bond can initiate a defluorination cascade.[4]

Troubleshooting & Prevention Workflow

The following diagram outlines a decision-making process to diagnose and mitigate defluorination.

G cluster_0 Defluorination Troubleshooting Workflow start Defluorination Observed (by LC-MS / 19F NMR) q1 When is it occurring? start->q1 react During Reaction q1->react  During Synthesis workup During Workup q1->workup  Post-Reaction   purify During Purification q1->purify  On Column sol_react1 Lower Reaction Temp. react->sol_react1 sol_react2 Screen Catalyst/Ligand (e.g., for Pd-coupling) react->sol_react2 sol_workup1 Ensure Neutral pH (Use weak base like NaHCO3) workup->sol_workup1 sol_workup2 Avoid Strong Acids/Bases (e.g., HCl, NaOH washes) workup->sol_workup2 sol_purify1 Use Neutralized Silica or Alumina purify->sol_purify1 sol_purify2 Avoid Chlorinated Solvents (Can generate HCl) purify->sol_purify2 sol_purify3 Purify at Room Temp. purify->sol_purify3

Sources

side reactions in the synthesis of Rucaparib from its intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Rucaparib. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical PARP inhibitor. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the multi-step synthesis of Rucaparib, particularly focusing on the formation of its tricyclic azepino-indole core and the introduction of the side chain.

Q1: My indole cyclization step is giving low yields and a complex mixture of byproducts. What's going wrong?

A1: Cause & Troubleshooting

The formation of the indole core is a critical step, and its success is highly dependent on the chosen synthetic route (e.g., Leimgruber-Batcho, Larock, or Imino-Stetter). A common and significant side reaction is the formation of dimers or oligomers.[1]

Primary Cause: Dimerization

In many cyclization strategies, an intermolecular reaction can compete with the desired intramolecular cyclization. For example, in a route involving a palladium-catalyzed cyclization, an intermediate can react with another molecule of starting material instead of cyclizing with itself, leading to dimeric impurities like Byproduct 31 reported in process chemistry literature.[1]

Solutions & Optimization:

  • High Dilution: The most effective way to favor intramolecular reactions over intermolecular ones is to work under high dilution conditions. This reduces the probability of two reactant molecules encountering each other.

    • Protocol Insight: While process chemistry aims to minimize solvent volume, early-stage research should prioritize yield and purity. Start by doubling the solvent volume recommended in the initial procedure and observe the effect on the impurity profile. A high volume of solvent was noted as necessary for a related reduction step due to poor solubility, which also effectively creates dilution.[1]

  • Slow Addition of Reagents: Add a key reagent (e.g., the catalyst or the substrate) slowly over an extended period using a syringe pump. This maintains a low instantaneous concentration of the reactive species, further promoting intramolecular cyclization.

  • Temperature Optimization: The activation energy for dimerization may differ from that of the desired cyclization. Experiment with a range of temperatures. While higher temperatures can sometimes overcome activation barriers for the desired reaction, they can also accelerate side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended. For instance, a CuI-catalyzed cyclization was performed at 100°C.[1]

Q2: During the formation of the seven-membered azepinone ring (lactamization), I'm observing incomplete conversion and the formation of a ring-opened amino acid byproduct. How can I improve this cyclization?

A2: Cause & Troubleshooting

The formation of the tricyclic intermediate 8-fluoro-2,3,4,5-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one via lactamization is a challenging seven-membered ring closure.[1][2] Success hinges on effectively activating the carboxylic acid (or ester) and ensuring the nucleophilicity of the amine is not compromised.

Potential Causes:

  • Inefficient Coupling Reagents: The chosen peptide coupling reagent (e.g., HATU, HBTU, EDC) may be unsuitable or decomposing.

  • Steric Hindrance: The conformation of the precursor molecule may disfavor the cyclization, leading to a higher activation energy.

  • Hydrolysis: If the reaction is run for too long or under non-anhydrous conditions, the activated acid intermediate can revert to the carboxylic acid, or the ester precursor can hydrolyze.

  • Protonation of the Amine: Under acidic conditions, the amine can be protonated, rendering it non-nucleophilic.

Solutions & Optimization:

  • Choice of Coupling Reagent: For difficult lactamizations, more potent coupling reagents are often required. If you are using a standard carbodiimide like EDC, consider switching to a uronium-based reagent like HATU or HBTU, which are known to be highly efficient for amide bond formation.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Moisture can quench activated intermediates and hydrolyze ester precursors.[3]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred as it minimizes side reactions while scavenging the acid produced during the coupling.

  • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can lead to decomposition. A moderate temperature (e.g., 0°C to room temperature) is typically a good starting point.

Troubleshooting Workflow for Lactamization

G cluster_optimization Optimization Strategies start Low Yield in Lactamization Step check_reagents Verify Purity & Activity of Coupling Reagents & Base start->check_reagents check_conditions Ensure Strictly Anhydrous Conditions (Solvent, N2 atm) start->check_conditions reagent_ok Reagents OK check_reagents->reagent_ok conditions_ok Conditions OK check_conditions->conditions_ok reagent_ok->conditions_ok If problem persists optimize Systematically Vary Parameters conditions_ok->optimize If problem persists temp Screen Temperatures (e.g., 0°C, RT, 40°C) optimize->temp solvent Change Solvent (e.g., DMF, DCM, MeCN) optimize->solvent reagent_type Switch Coupling Reagent (e.g., EDC to HATU) optimize->reagent_type success Problem Resolved reagent_type->success Leads to improved yield

Caption: Troubleshooting workflow for poor lactamization.
Q3: The final deprotection step is causing hydrolysis of the lactam ring in my Rucaparib product. How can I prevent this?

A3: Cause & Troubleshooting

This is a known issue, particularly when removing protecting groups under alkaline conditions.[1] The amide bond of the seven-membered lactam ring in Rucaparib is susceptible to hydrolysis, which leads to the formation of a ring-opened carboxylic acid impurity.

Primary Cause: Basic Hydrolysis

Attempting to deprotect groups like Boc carbamates using strong bases (e.g., NaOH, K2CO3) or even milder ones under forcing conditions (heat, prolonged reaction time) can lead to saponification of the lactam amide bond.

Solutions & Optimization:

  • Switch to Acidic Deprotection: The most robust solution is to use an acid-labile protecting group for the side-chain amine (like a Boc group) and remove it under acidic conditions. A common and effective method is using HBr in acetic acid (HBr/HOAc) at ambient temperature.[1] This method was found to be effective while avoiding lactam hydrolysis.

  • Control Stoichiometry and Temperature: If acidic conditions are not viable, and a basic method must be used, carefully control the stoichiometry of the base (use the minimum required) and keep the temperature as low as possible. Monitor the reaction frequently and quench it as soon as the starting material is consumed to minimize product degradation.

  • Aqueous Workup pH: During the workup, ensure the pH is carefully controlled. Avoid exposing the final product to highly basic aqueous layers for extended periods. Neutralize the reaction mixture promptly before extraction.

Frequently Asked Questions (FAQs)

Q: What are the most critical impurities to control for in the Rucaparib synthesis?

A: Based on regulatory guidance and process development literature, key impurities include:

  • Residual Starting Materials and Intermediates: Such as methyl 6-fluoro-1H-indole-4-carboxylate.[4]

  • Process-Related Impurities: These arise from side reactions, such as dimers, products of incomplete reaction, or over-reduction.[1][5]

  • Degradation Products: Rucaparib is known to degrade under oxidative and certain hydrolytic conditions.[6][7] N-oxides and ring-opened species (e.g., Rucaparib Carboxylic Acid) are common degradants.[5]

ICH Q3A and Q3B guidelines typically require that any unspecified impurity be limited to ≤0.10% w/w.[5]

Q: My Suzuki coupling reaction to introduce the aryl side-chain is inefficient. What are common failure modes?

A: The Suzuki coupling of the brominated tricyclic indole with 4-formylbenzene boronic acid is a key final step in some routes.[1] Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or degrade, especially at high temperatures. Ensure high-purity reagents and degassed solvents.

  • Protodeborylation: The boronic acid can react with trace water or protic solvents, leading to the formation of benzene instead of the coupled product. Use anhydrous solvents and consider adding molecular sieves.

  • Homocoupling: Both the bromo-indole and the boronic acid can couple with themselves. This is often minimized by controlling stoichiometry and using an appropriate ligand for the palladium catalyst.

Q: How can I best monitor these reactions to identify the formation of side products early?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress. Use a multi-solvent system to achieve good separation between the starting material, product, and potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A well-developed HPLC method can resolve and quantify closely related impurities, giving you a precise picture of your reaction's purity profile.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks. The mass-to-charge ratio can give you the molecular weight of a side product, allowing you to propose a structure and understand the underlying side reaction.[6]

Experimental Protocols

Protocol: Reductive Amination for Rucaparib Side Chain Installation

This protocol describes the reductive amination of the aldehyde intermediate with methylamine to form the final Rucaparib product, a step where the choice of reducing agent is critical to avoid side reactions.

Background: The use of sodium cyanoborohydride (NaBH3CN) is common but undesirable on a large scale due to the potential release of toxic hydrogen cyanide (HCN).[1] Sodium triacetoxyborohydride (STAB) is a milder and safer alternative that is highly selective for the reduction of imines in the presence of aldehydes.

  • Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add the aldehyde intermediate 20 (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Imine Formation: Add methylamine (2.0 M solution in THF, 1.5 eq) dropwise at 0°C. Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitor by LC-MS).

  • Reduction: Cool the reaction mixture back to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until LC-MS analysis shows complete consumption of the imine intermediate.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield Rucaparib.

Data & Pathway Visualization

Table 1: Influence of Base and Solvent on Indole Alkylation Regioselectivity

The choice of base and solvent is critical in directing alkylation to the indole nitrogen (N-alkylation) versus the C3 position (C3-alkylation), a common competing side reaction.[3]

BaseSolventPredominant ProductRationaleReference
Sodium Hydride (NaH)DMF, THFN-AlkylationStrong base completely deprotonates the indole nitrogen, making it the most nucleophilic site.[3]
Potassium Carbonate (K2CO3)AcetoneMixture of N/C3Weaker base leads to an equilibrium, allowing the neutral indole (nucleophilic at C3) to react.[8]
Cesium Carbonate (Cs2CO3)MeCNN-AlkylationHigher solubility and "caesium effect" can promote N-selectivity over other alkali carbonates.[8]
Diagram: Rucaparib Synthesis vs. Dimerization Side Reaction

G cluster_main Desired Intramolecular Cyclization cluster_side Side Reaction: Dimerization A Precursor Intermediate B Tricyclic Indole Core (e.g., Intermediate 27) A->B [Pd] Catalyst High Dilution C Precursor Intermediate E Dimer Byproduct (e.g., Byproduct 31) C->E [Pd] Catalyst Low Dilution D Precursor Intermediate D->E [Pd] Catalyst Low Dilution start Starting Material start->A start->C start->D

Caption: Competing pathways in indole core synthesis.

References

  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. (2022). Organic & Biomolecular Chemistry.
  • Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry.
  • Rucaparib Impurities and Rel
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • The second-generation synthesis of rucaparib (1).
  • Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. Journal of Organic Chemistry.
  • Tummala, S., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
  • Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. (2020).
  • Luan, X., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination: Development and Total Synthesis of Rucaparib. Organic Letters.
  • Rucaparib-impurities.
  • Identification and Characterisation of Rucaparib Degradation Products and Their Comparison with Known Impurities. (2018).
  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. (2023). ACS Omega.
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.

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Technical Support Center: Large-Scale Purification of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the large-scale purification of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS No. 1408282-26-7).[1][2][3][4][5] As a critical intermediate in the synthesis of pharmaceuticals like Rucaparib, achieving high purity (>99%) and consistent yields is paramount.[2][6] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles that govern successful purification at scale.

Section 1: Compound Characteristics & Purification Fundamentals

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.

Q1: What are the key physicochemical properties of this compound that influence purification?

Answer: The purification strategy for this compound is dictated by its nature as a moderately polar, solid organic molecule. Key properties are summarized below. Its high boiling point and thermal sensitivity make distillation impractical, positioning chromatography and crystallization as the primary methods of choice.

PropertyValue / DescriptionImplication for Purification
CAS Number 1408282-26-7[3][4][5]Ensures correct compound identification.
Molecular Formula C₁₁H₉FN₂O[4][5][7]Indicates the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding and affect polarity.
Molecular Weight ~204.20 g/mol [4][8]Standard molecular weight for a small molecule pharmaceutical intermediate.
Appearance White to off-white powder[6][9]The solid state makes crystallization a viable and often preferred large-scale purification method.
Predicted Boiling Point 667.2±55.0 °C[1]Too high for purification by distillation without thermal degradation.
Predicted pKa 13.98±0.20[1]The molecule has weakly acidic/basic sites which can lead to peak tailing in chromatography if not addressed.
Solubility Generally soluble in polar organic solvents.Solvent selection is critical for both chromatography and crystallization.
Q2: What are the primary goals and challenges in the large-scale purification of this compound?

Answer: The primary goal is to consistently produce the compound with a purity level of ≥99.0%, while minimizing the presence of specific and unspecified impurities to acceptable levels (e.g., any single unspecified impurity ≤0.10%).[9]

Key Challenges:

  • Impurity Profile: Synthetic routes can produce structurally similar byproducts that are difficult to separate. These may include isomers or precursors from incomplete reactions.

  • Yield Loss: Each purification step carries the risk of yield loss. On a large scale, even a small percentage loss can be significant in terms of cost and material.

  • Scalability: A method that works flawlessly on a 100 mg scale may fail when scaled to 10 kg. Issues like heat transfer during crystallization or maintaining column bed integrity in chromatography become critical.

  • Physical Form: Controlling the crystalline form (polymorphism) can be crucial for the final product's stability and handling properties. Oiling out instead of crystallizing is a common physical separation challenge.[10]

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography, particularly normal-phase on silica gel, is a powerful tool for removing closely related impurities.[11] However, several issues can arise during scale-up.

Q3: My preparative HPLC/flash chromatography shows poor separation between the main product and a key impurity. How can I improve the resolution?

Answer: Poor resolution is typically due to suboptimal selectivity (separation factor), efficiency (peak width), or retention. The cause must be systematically identified.

  • Potential Cause 1: Suboptimal Mobile Phase Polarity.

    • The Science: In normal-phase chromatography, the mobile phase's role is to elute compounds from the stationary phase (silica). If the eluent is too strong (too polar), it will move all compounds, including impurities, too quickly, resulting in co-elution. If it's too weak, elution times will be excessively long.

    • Troubleshooting Protocol:

      • Re-optimize on TLC: Use Thin Layer Chromatography (TLC) to rapidly screen solvent systems. Aim for a retention factor (Rf) of 0.25-0.35 for the main product.

      • Introduce a Selectivity Modifier: If a binary system (e.g., Hexane/Ethyl Acetate) fails, introduce a third solvent with different properties. For example, adding dichloromethane can alter selectivity for compounds capable of dipole-dipole interactions.

      • Utilize Gradient Elution: On automated systems, a shallow gradient can effectively resolve closely eluting compounds.[11] A typical starting point could be a gradient from 10% to 40% of the more polar solvent over 15-20 column volumes.

  • Potential Cause 2: Column Overloading.

    • The Science: Each column has a finite capacity. Overloading the column with crude material saturates the stationary phase, leading to broad, asymmetric peaks that merge together.[12]

    • Solution: Reduce the sample load. As a rule of thumb for flash chromatography, aim for a load of 1-5% of the silica gel mass, depending on the separation difficulty. For preparative HPLC, this is typically much lower.

  • Potential Cause 3: Inappropriate Stationary Phase.

    • The Science: While silica gel is the default, it may not be suitable for all separations.

    • Solution: Consider alternative stationary phases. If the impurity is less polar than the product, reverse-phase (C18) chromatography might provide a better separation mechanism.[12]

G start Poor Peak Resolution Observed check_rf Is Product Rf between 0.25-0.35? start->check_rf adjust_solvent Adjust Mobile Phase Polarity (e.g., decrease polar solvent %) check_rf->adjust_solvent No check_loading Is Column Loading < 5% of Silica Mass? check_rf->check_loading Yes adjust_solvent->check_rf reduce_load Decrease Sample Load per Run check_loading->reduce_load No consider_phase Is Separation Still Poor? check_loading->consider_phase Yes reduce_load->check_loading change_phase Change Stationary Phase (e.g., Silica to C18) or use selectivity modifier consider_phase->change_phase Yes success Achieved Good Separation consider_phase->success No change_phase->success

Workflow for troubleshooting poor chromatographic separation.

Section 3: Troubleshooting Guide for Crystallization

Crystallization is the most economical and scalable method for purifying solid compounds and is highly effective for achieving high final purity.[10][13]

Q4: My compound is "oiling out" as a viscous liquid instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to high impurity levels, rapid cooling, or a suboptimal solvent system.

  • Potential Cause 1: Solution is Too Concentrated or Cooled Too Quickly.

    • The Science: The solution becomes supersaturated too quickly, and the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.

    • Troubleshooting Protocol:

      • Re-heat the Solution: Add a small amount of additional solvent to fully redissolve the oil.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, insulated if necessary. Do not move it directly to an ice bath.[12]

      • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation points for crystal growth.

  • Potential Cause 2: Presence of Impurities.

    • The Science: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."

    • Solution: Perform a preliminary purification step. Pass the crude material through a short plug of silica gel with a suitable eluent to remove the most polar or non-polar impurities before attempting crystallization.

  • Potential Cause 3: Poor Solvent Choice.

    • The Science: The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[10][12]

    • Solution: Screen for a new solvent or use a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, then heat to clarify and cool slowly.

G start Attempting Crystallization outcome Result? start->outcome oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Phase crystals_form Crystals Form outcome->crystals_form Solid Phase troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil check_purity Check Purity (HPLC) crystals_form->check_purity purity_ok Purity > 99%? check_purity->purity_ok final_product Final Product purity_ok->final_product Yes recrystallize Recrystallize or Use Chromatography purity_ok->recrystallize No add_solvent 1. Add more solvent 2. Re-heat to dissolve troubleshoot_oil->add_solvent slow_cool 3. Cool slowly 4. Scratch flask add_solvent->slow_cool slow_cool->outcome

Decision tree for crystallization outcomes.

Section 4: Frequently Asked Questions (FAQs)

Q5: What is a typical impurity profile for this compound and what are the acceptable limits?

Answer: While the exact profile depends on the synthetic route, industry standards for pharmaceutical intermediates are stringent. Purity is typically assessed by HPLC, and specifications are set for various impurities.

Impurity TypeTypical Specification LimitRationale
Total Impurities ≤1.0%Overall measure of product purity.
Any Single Unspecified Impurity ≤0.10%[9]Controls unknown substances to very low levels for safety.
Water Content ≤1.0%[9]Excess water can affect stability and reactivity in subsequent steps.
Sulphated Ash (Residue on Ignition) ≤0.5%[9]Measures the content of inorganic impurities.
Heavy Metals ≤10 ppm[9]Controls for toxic metal contaminants from reactors or catalysts.
Q6: How do I choose between chromatography and crystallization for large-scale purification?

Answer: The choice depends on the impurity profile, required purity, cost, and scale.

  • Choose Crystallization when:

    • The desired purity can be achieved in one or two recrystallizations.

    • A suitable solvent system that provides good recovery (>80%) is available.

    • The impurities have significantly different solubility profiles from the product.

    • Cost-effectiveness and operational simplicity are high priorities.[10]

  • Choose Chromatography when:

    • Impurities are very similar in structure and polarity to the product (e.g., isomers) and cannot be removed by crystallization.

    • Very high purity (>99.5%) is required and crystallization alone is insufficient.[11]

    • The amount of material is manageable for the available chromatography equipment.

  • Combined Approach: Often, the most robust process involves using both. A preliminary flash chromatography step can remove the bulk of impurities, followed by a final crystallization to achieve high purity and isolate the product in a stable, solid form.

Q7: What analytical methods are essential for confirming the purity and identity of the final product?

Answer: A combination of analytical techniques is required for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. An area-percent method is used to determine the purity and the percentage of each individual impurity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can help identify impurities if they are present at levels >1%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and to identify the mass of unknown impurities detected by HPLC.[9]

  • Karl Fischer Titration: Specifically used to accurately quantify the water content.

References

  • Benchchem.
  • FCDA. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. FCDA.
  • Lilly. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Moravek.
  • ChemicalBook. 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7. ChemicalBook.
  • CymitQuimica. This compound. CymitQuimica.
  • Tayana. Picking the best purification method for your API can be a tricky challenge. Tayana.
  • Allfluoro. This compound. Allfluoro Pharmaceutical Co., Ltd.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
  • Apollo Scientific. This compound. Apollo Scientific.
  • LookChem. 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS NO.1408282-26-7. LookChem.
  • ChemicalBook. 1408282-26-7(8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one). ChemicalBook.
  • PubMed.
  • Pharmaffiliates. 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one.
  • wlsunshine. 8-fluoro-1,3,4,5-tétrahydro-azepino [5,4,3-cd] Indol-6-one (CAS: 1408282-26-7). wlsunshine.
  • National Institutes of Health (NIH). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. PMC.
  • Echemi. 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][1]benzazepin -6-one CAS 1408282-26-7 high purity. Echemi.

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Technical Support Center: Catalyst Selection for Azepino[5,4,3-cd]indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepino[5,4,3-cd]indole scaffold is a privileged heterocyclic motif found in numerous bioactive natural products and pharmaceuticals, including the PARP inhibitor Rucaparib.[1] Its unique three-dimensional structure makes it a compelling target in drug discovery, but its synthesis presents significant challenges. The construction of the fused 3,4-tricyclic indole framework requires precise control over bond formation, often hinging on the strategic selection of a catalyst.[2][3]

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of catalyst selection in azepino[5,4,3-cd]indole synthesis. It is structured as a series of frequently asked questions and troubleshooting guides to address specific issues encountered during experimentation, blending established protocols with the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the choice of catalytic systems for constructing the azepino[5,4,3-cd]indole core.

Q1: What are the primary catalytic strategies for synthesizing the azepino[5,4,3-cd]indole core?

There are several primary catalytic routes, each suited for different starting materials and strategic goals. The choice depends on factors like desired molecular complexity, functional group tolerance, and whether the synthesis is part of an early discovery or late-stage functionalization effort. The main strategies include:

  • Gold-Catalyzed Domino Reactions: This modern approach often utilizes a post-Ugi dearomatization/Michael addition sequence. Gold catalysts, acting as soft Lewis acids, are particularly effective at activating alkyne functionalities within Ugi adducts to trigger the cascade cyclization, providing rapid access to densely functionalized scaffolds.[3][4]

  • Palladium-Catalyzed Domino Reactions & C-H Functionalization: Palladium catalysis is highly versatile. It can be used in domino reactions involving heterocyclization and Heck coupling to construct the core from simpler precursors like 2-alkynylanilines.[5] Critically, Pd/Cu co-catalytic systems are employed for the late-stage C-H arylation of the pre-formed azepinoindole scaffold, which is a powerful tool for analog synthesis, as demonstrated in a convergent synthesis of Rucaparib.[6]

  • Rhodium-Catalyzed Annulations: Rhodium(II) complexes are adept at generating α-imino carbene intermediates from precursors like N-sulfonyl-1,2,3-triazoles. These reactive intermediates can then undergo cascade reactions, such as carbene insertion and aza-Michael addition, to form the azepinoindole ring system under mild conditions.[2]

  • Brønsted/Lewis Acid Catalysis: Traditional acid catalysis, particularly through reactions like the Pictet-Spengler condensation, remains a cornerstone for indole alkaloid synthesis.[7][8] The choice of acid is critical; for instance, in certain multicomponent reactions, p-TsOH has been shown to be an effective promoter where other strong Brønsted acids (H₂SO₄) or Lewis acids (FeCl₃, ZnCl₂) fail.[1]

  • Cooperative Catalysis for Asymmetric Synthesis: For constructing enantioenriched azepinoindoles, which is crucial for pharmaceutical applications, cooperative catalytic systems are employed. A notable example is the use of Cu/Ir dual catalysis for asymmetric allylic alkylation followed by an intramolecular Friedel–Crafts reaction, allowing for high diastereo- and enantiocontrol.[9][10]

  • Catalyst-Free "Green" Approaches: In response to the demand for more sustainable synthetic methods, catalyst-free cascade cyclizations have been developed. These often rely on thermal conditions or the use of green solvents like ethanol to mediate hydride transfers and subsequent cyclizations.[11]

Q2: My synthesis requires high stereoselectivity. Which catalytic systems should I consider?

For stereocontrolled synthesis of azepinoindoles bearing multiple stereogenic centers, you must look beyond standard achiral catalysts. The most effective strategy reported is cooperative dual-metal catalysis .

A system using both Copper and Iridium catalysts with chiral ligands has been successfully developed for the formal (3+4) cycloaddition of azomethine ylides.[9][10] In this process:

  • A chiral Copper complex (e.g., Cu(OTf)₂ with a chiral phosphine ligand) coordinates with an aldimine ester to generate a chiral azomethine ylide.

  • Simultaneously, an Iridium complex with a different chiral ligand activates an indolyl allylic carbonate to form an ambiphilic π-allyl-iridium species.

  • These two activated species undergo an asymmetric allylic alkylation, followed by a diastereoselective intramolecular Friedel–Crafts reaction to close the seven-membered ring.

This approach provides excellent diastereo- and enantioselective control. Furthermore, by combining this synergistic catalysis with late-stage acid-promoted epimerization, it is possible to achieve a fully stereodivergent synthesis, granting access to all eight possible stereoisomers from the same starting materials.[9]

Q3: I am working on a late-stage functionalization of a pre-formed azepinoindole scaffold. What catalysts are suitable for this?

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly generating analogs without re-synthesizing the core structure from scratch.[12] For the azepino[5,4,3-cd]indole scaffold, direct C-H functionalization is the most efficient approach.

The premier catalytic system for this purpose is Palladium(II)/Copper(II) co-catalysis . This system has been successfully applied to the regiospecific C-H arylation of a highly functionalized azepinoindole, notably in an efficient synthesis of the drug Rucaparib.[6]

  • Catalyst: Pd(OAc)₂ or a similar Pd(II) source.

  • Co-catalyst/Oxidant: Cu(OAc)₂ or Cu(OTf)₂ is crucial. It often serves to regenerate the active Pd(II) catalyst and may also play a role in the C-H activation step.

  • Mechanism: The reaction proceeds via a concerted metalation-deprotonation pathway, where the indole C-H bond is activated directly. This method is advantageous as it does not require a directing group on the scaffold.[6]

  • Scope: This method is effective for coupling the azepinoindole core with various aryl boronic acids or other organometallic reagents.

When troubleshooting, pay close attention to the oxidant, solvent, and temperature, as these factors heavily influence the regioselectivity and yield of the C-H arylation.

Section 2: Visual Guides & Data Summaries

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting a suitable catalytic strategy based on your synthetic goals.

G start What is the primary synthetic goal? goal1 Rapid access to complex, functionalized core start->goal1 goal2 Enantioselective synthesis of chiral core start->goal2 goal3 Late-stage diversification of existing core start->goal3 goal4 Green/sustainable synthesis start->goal4 sub1 Is the starting material a Ugi-adduct with an alkyne? goal1->sub1 sub2 Is the goal to create multiple stereocenters with high ee? goal2->sub2 sub3 Is the goal direct C-H arylation of the azepinoindole? goal3->sub3 sub4 Are metal-free conditions a priority? goal4->sub4 cat1 Gold-Catalyzed Post-Ugi Cascade sub1->cat1 Yes cat2 Cooperative Cu/Ir Asymmetric Catalysis sub2->cat2 Yes cat3 Pd/Cu Co-catalyzed C-H Functionalization sub3->cat3 Yes cat4 Catalyst-Free Hydride Transfer Cascade sub4->cat4 Yes

Caption: Decision workflow for catalyst strategy.

Table 1: Comparison of Key Catalytic Methods
Catalytic SystemKey TransformationTypical CatalystsAdvantagesCommon ChallengesRef.
Gold (Au) Post-Ugi Dearomatization / Michael AdditionAuCl, AuCl₃, PPh₃AuCl/AgOTfHigh modularity, mild conditions, excellent functional group tolerance.Requires multi-component Ugi adducts as precursors; catalyst cost.[3],[4]
Palladium/Copper (Pd/Cu) Late-Stage C-H ArylationPd(OAc)₂, Cu(OAc)₂Enables rapid analog synthesis from a common core; no directing group needed.Regioselectivity can be an issue; optimization of oxidant/ligands required.[6]
Copper/Iridium (Cu/Ir) Asymmetric Allylic Alkylation / Friedel-CraftsCu(OTf)₂ + Chiral Ligand, [Ir(COD)Cl]₂ + Chiral LigandExcellent diastereo- and enantioselectivity; allows for stereodivergent synthesis.Requires complex chiral ligands; sensitive to substrate scope.[9],[10]
Brønsted Acid Pictet-Spengler Type Cyclizationp-TsOH, TFAOperationally simple, inexpensive reagents, well-established mechanism.Can suffer from side reactions (e.g., degradation); limited functional group tolerance.[1],[7]
None (Catalyst-Free) Hydride Transfer Cascade CyclizationHeat, EthanolEnvironmentally friendly ("green"), avoids metal contamination.Limited to specific substrate classes; may require higher temperatures/pressures.[11]

Section 3: Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Yield in Gold-Catalyzed Post-Ugi Cyclization

  • Possible Cause A: Inactive Gold Catalyst.

    • Why it happens: Gold catalysts, particularly Au(I) species, can be sensitive to air and moisture, leading to decomposition or formation of inactive gold clusters. The silver salt co-catalyst (e.g., AgOTf) used to generate the active cationic species can also degrade upon exposure to light.

    • Solution:

      • Use freshly purchased or properly stored catalysts. Store silver salts in the dark.

      • Set up the reaction under an inert atmosphere (Nitrogen or Argon).

      • Consider an in-situ activation protocol, such as reacting a stable precursor like PPh₃AuCl with a silver salt right before adding the substrate.

  • Possible Cause B: Suboptimal Reaction Conditions.

    • Why it happens: Gold-catalyzed reactions are sensitive to solvent polarity and temperature. The wrong solvent can fail to dissolve intermediates or inhibit the catalytic cycle. Temperature affects the rate of both the desired cyclization and potential decomposition pathways.

    • Solution:

      • Solvent Screen: Screen a range of solvents. Dichloromethane (DCM), dichloroethane (DCE), and toluene are common starting points.

      • Temperature Optimization: Start at room temperature. If no reaction occurs, gradually increase the temperature (e.g., to 40-80 °C). High temperatures can sometimes be detrimental.

      • Catalyst Loading: While typically 1-5 mol% is used, a low yield might be improved by increasing the loading to 10 mol%.

Problem 2: Side Product Formation in Acid-Catalyzed Cyclizations

  • Possible Cause A: Incorrect Acid Strength or Concentration.

    • Why it happens: The Pictet-Spengler reaction and related cyclizations rely on the formation of an electrophilic iminium ion.[7][8] If the acid is too strong (e.g., conc. H₂SO₄), it can promote side reactions like polymerization, sulfonation of the indole ring, or complete degradation of acid-sensitive functional groups. If it's too weak, the iminium ion may not form efficiently.[1][13]

    • Solution:

      • Switch to a Milder Acid: If using a strong mineral acid, switch to p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA).[1]

      • Use a Lewis Acid: In some cases, a Lewis acid (e.g., Zn(OTf)₂, Sc(OTf)₃) can promote the reaction more cleanly than a Brønsted acid by coordinating to the carbonyl or imine.

      • Control Stoichiometry: Use a catalytic amount of acid (10-30 mol%) rather than stoichiometric or excess amounts to minimize side reactions.

  • Possible Cause B: Competing Reaction Pathways.

    • Why it happens: The indole nucleus has multiple nucleophilic sites (C2, C3, N1). While cyclization at the desired position is often favored, alternative pathways can compete, especially with highly activated substrates or harsh conditions.

    • Solution:

      • Protecting Groups: Protect the indole nitrogen (e.g., with Boc or Ts groups) to prevent N-alkylation and modify the nucleophilicity of the ring.

      • Lower the Temperature: Running the reaction at 0 °C or even lower can often improve selectivity by favoring the pathway with the lower activation energy.

Section 4: Key Experimental Protocols

Protocol 1: Gold-Catalyzed Post-Ugi Dearomatization/Michael Addition (Based on the methodology described by Van der Eycken and co-workers)[3][4]

  • Preparation: To a flame-dried Schlenk tube under an Argon atmosphere, add the Ugi-adduct (1.0 equiv., e.g., 0.2 mmol).

  • Catalyst Addition: Add PPh₃AuCl (0.01 equiv., 2 mol%) and AgOTf (0.01 equiv., 2 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL).

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter through a short pad of Celite to remove catalyst residues, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure azepino[5,4,3-cd]indole product.

Protocol 2: Pd/Cu Co-catalyzed Late-Stage C-H Arylation (Adapted from the synthesis of Rucaparib)[6]

  • Preparation: To a microwave vial, add the azepinoindole scaffold (1.0 equiv.), the corresponding aryl boronic acid (1.5 equiv.), Pd(OAc)₂ (0.1 equiv., 10 mol%), and Cu(OAc)₂ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or acetic acid.

  • Reaction: Seal the vial and heat the reaction mixture. A typical condition is 100-120 °C. The reaction can be run using conventional heating or in a microwave reactor for accelerated reaction times. Monitor for consumption of the starting material by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude material by flash column chromatography or preparative HPLC to obtain the arylated product.

References

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  • Reddy, R., et al. (2014). Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. Chemical Communications, 50(50), 6589-6592. Available at: [Link]

  • Wang, Y., et al. (2022). Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. Chemical Science, 13(14), 4052-4059. Available at: [Link]

  • Wang, C., et al. (2023). Green and modular synthesis of azepino[4,3,2-cd]indoles and diazepino[6,5,4-cd]indoles via hydride transfer-involved cascade cyclization in ethanol. Organic Chemistry Frontiers, 10(10), 2495-2501. Available at: [Link]

  • Sandtorv, A. H. (2017). Late-Stage C–H Arylation of Azepinoindole via Pd/Cu Catalysis: A Step Efficient and Convergent Synthesis of Rucaparib. Organic Letters, 19(21), 5824–5827. Available at: [Link]

  • He, Y., et al. (2020). Access to Polycyclic Azepino[5,4,3- cd]indoles via a Gold-Catalyzed Post-Ugi Dearomatization Cascade. Journal of Organic Chemistry, 85(23), 15092-15103. Available at: [Link]

  • Wang, Y., et al. (2022). Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. Chemical Science, 13(14), 4052-4059. Available at: [Link]

  • ResearchGate. (n.d.). Access to Polycyclic Azepino[5,4,3-cd]indoles via a Gold-Catalyzed Post-Ugi Dearomatization Cascade | Request PDF. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of pyrazole-fused azepino[5,4,3- cd ]indoles | Request PDF. Retrieved from [Link]

  • Wang, Y., et al. (2023). Uncovering the Mechanism of Azepino‐Indole Skeleton Formation via Pictet–Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation. Chemistry – An Asian Journal, 18(13), e202300257. Available at: [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Johansson, M. J., et al. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 522-545. Available at: [Link]

  • Li, Y., et al. (2021). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers, 8(23), 6524-6530. Available at: [Link]

  • Wu, W., et al. (2014). Dearomatization strategy and palladium-catalyzed domino reaction: construction of azepino[5,4,3-cd]indoles from 2-alkynylanilines. Organic Letters, 16(4), 1270-1273. Available at: [Link]

  • ResearchGate. (n.d.). The formation of azepino[5,4,3‐cd]indole core by the use of 4‐substituted tryptophol. Retrieved from [Link]

Sources

managing impurities in 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one production

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of pharmaceutical development and manufacturing is the stringent control of impurities. For a complex active pharmaceutical ingredient (API) such as 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one, a robust strategy for managing impurities is not just a regulatory requirement but a cornerstone of product safety and efficacy.[1][2] Unwanted chemicals, even in trace amounts, can arise from numerous sources including raw materials, synthetic intermediates, by-products, or degradation, potentially impacting the quality and safety of the final drug product.[3][][5]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and managing impurities during the production of this compound. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of impurities we should be concerned with in API synthesis?

A1: According to International Council for Harmonisation (ICH) guidelines, impurities are classified into three main categories[3][6]:

  • Organic Impurities: These are process-related (starting materials, by-products, intermediates) or drug-related (degradation products). They are often structurally similar to the API.

  • Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts.[3]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[3]

Q2: Why is the control of impurities in this compound particularly critical?

A2: The presence of impurities can significantly compromise the final drug product.[1] For a potent molecule like this azepinoindolone derivative, even minor impurities can:

  • Impact Patient Safety: Some impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks.[1][2]

  • Alter Efficacy: Impurities may have their own pharmacological activity, which can interfere with the therapeutic effect of the API or lead to unexpected side effects.

  • Affect Stability and Shelf-Life: Reactive impurities can accelerate the degradation of the API, reducing the product's shelf-life.[]

  • Cause Regulatory Delays: Failure to adequately identify, quantify, and control impurities according to regulatory standards (e.g., ICH Q3A/B) can lead to significant delays in drug approval.[6][7]

Q3: What are the likely sources of impurities in the synthesis of this compound?

A3: Impurities can be introduced at nearly every stage of the manufacturing process.[1][] Key sources include:

  • Starting Materials and Reagents: Contaminants present in the initial raw materials can carry through the synthesis.[][5]

  • Side Reactions: The complexity of forming the tetracyclic azepinoindolone core can lead to competing reaction pathways, generating structurally related by-products.

  • Incomplete Reactions: Unreacted intermediates can remain in the final product if purification is inadequate.

  • Degradation: The API may degrade under certain conditions (e.g., exposure to heat, light, oxygen, or incompatible pH), forming degradation products.[]

  • Environmental and Equipment Contamination: Cross-contamination from other processes or leaching from manufacturing equipment can introduce impurities.[8]

Q4: What are the regulatory thresholds for impurities that I need to be aware of?

A4: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[6][9] The key thresholds are based on the maximum daily dose of the drug. For a typical drug with a maximum daily dose of ≤ 2g/day, the following thresholds apply:

Threshold TypeThresholdRequirement
Reporting ≥ 0.05%The impurity must be reported in regulatory submissions.
Identification ≥ 0.10%The structure of the impurity must be determined.
Qualification ≥ 0.15%Toxicological data is required to establish the biological safety of the impurity.[9]

Note: These are general thresholds and can vary based on the specific drug and its indication. Mutagenic impurities are addressed under ICH M7 and have much stricter control limits.[7]

Troubleshooting Guide for Impurity Management

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem Encountered Potential Root Cause Recommended Troubleshooting Actions & Rationale
High Levels of a Specific, Known By-product Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may favor the side reaction.Optimize Reaction Parameters: Systematically vary the temperature, concentration, and reaction time. Lowering the temperature, for instance, can often increase selectivity for the desired product over a kinetically favored by-product.[10]
Incorrect Stoichiometry: An excess of a particular reactant may be driving the formation of the by-product.Adjust Reagent Ratios: Carefully control the stoichiometry. A slight excess of the limiting reagent may be necessary, but a large excess of another can open alternative reaction pathways.
Appearance of New, Unidentified Peaks in HPLC Degradation of Product/Intermediates: The compound may be unstable to workup conditions (e.g., acidic/basic quench) or purification (e.g., heat during solvent evaporation).[11]Perform Stress Testing: Test the stability of the pure API and key intermediates under acidic, basic, oxidative, and thermal stress to identify potential degradation products. This helps in predicting and controlling them.
Contamination: Solvents, reagents, or glassware may be contaminated.Verify Reagent and Solvent Quality: Use high-purity, freshly opened solvents and reagents. Ensure all glassware is scrupulously cleaned and dried.[10]
Inconsistent Impurity Profile Between Batches Variability in Raw Materials: Different lots of starting materials may contain varying levels of their own impurities.Implement Stringent Raw Material QC: Qualify vendors and test incoming raw materials to ensure consistent quality. An impurity in a starting material can sometimes act as a catalyst poison or participate in side reactions.[5]
Poor Process Control: Minor deviations in temperature, addition rates, or mixing efficiency can alter the impurity profile.Standardize and Automate Processes: Use automated lab reactors to ensure precise control over reaction parameters. Ensure consistent stirring rates and heating profiles.
Difficulty Removing an Impurity by Crystallization Similar Solubility Profile: The impurity may have very similar solubility to the API in the chosen solvent system, leading to co-crystallization.Screen Multiple Solvents/Solvent Systems: Experiment with a wide range of solvents (polar, non-polar, protic, aprotic) and anti-solvents. A different solvent system may alter the relative solubilities enough to allow for effective separation.
"Oiling Out": The product separates as a liquid phase instead of forming crystals, trapping impurities.Modify Crystallization Conditions: This often happens when the solution is cooled too quickly or is too concentrated.[10] Try slower cooling, using a more dilute solution, or adding a co-solvent to prevent oiling out.
Difficulty Removing an Impurity by Chromatography Similar Polarity: The impurity and the API have very close retention times on the column.Optimize Chromatographic Method: Screen different stationary phases (e.g., C8, Phenyl-Hexyl instead of C18) or mobile phases. Adjusting the pH of the mobile phase can significantly alter the retention of ionizable compounds.

Visualizing the Workflow

A systematic approach is crucial for effective impurity management. The following workflow outlines the key stages from initial synthesis to final control.

Impurity_Management_Workflow Impurity Identification and Control Workflow cluster_synthesis Synthesis & Process Development cluster_analysis Analysis & Identification cluster_control Control & Qualification Synthesis Chemical Synthesis Workup Reaction Workup Synthesis->Workup Crude_Isolation Crude Product Isolation Workup->Crude_Isolation Profiling Impurity Profiling (HPLC) Crude_Isolation->Profiling Analyze Crude Isolation Impurity Isolation (Prep-HPLC) Profiling->Isolation Identification Structure Elucidation (LC-MS, NMR) Isolation->Identification Process_Opt Process Optimization Identification->Process_Opt Identify Source Qualification Toxicological Qualification Identification->Qualification Assess Safety Process_Opt->Synthesis Implement Controls Purification_Opt Purification Optimization Process_Opt->Purification_Opt Purification_Opt->Synthesis Final_API Qualified API Purification_Opt->Final_API

Caption: A typical workflow for identifying, characterizing, and controlling impurities in API manufacturing.

Analytical Methodologies for Impurity Profiling

Effective impurity control relies on precise and robust analytical methods capable of detecting, quantifying, and identifying contaminants.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying organic impurities in APIs.[12][13] A well-developed HPLC method is essential for routine quality control.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown impurities are detected by HPLC, LC-MS is used for identification. It provides crucial molecular weight information that helps in elucidating the structure of the impurity.[14][15]

  • Gas Chromatography (GC): GC is the preferred method for detecting and quantifying residual solvents due to their volatile nature.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities, providing detailed information about the molecule's carbon-hydrogen framework.[2][5]

Example Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a reverse-phase HPLC method for this compound.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of amine functionalities, leading to sharp peaks.
Mobile Phase B AcetonitrileA common organic modifier used in reverse-phase chromatography.
Gradient 5% to 95% B over 30 minA broad gradient is used initially to elute all potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and analysis time.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths and can help distinguish between impurities based on their UV spectra.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileThe diluent should be similar to the initial mobile phase composition to ensure good peak shape.

Protocol Steps:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the API in the diluent to a known concentration (e.g., 1.0 mg/mL).

  • Sample Preparation: Prepare the test sample at the same concentration as the standard. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.

  • System Suitability: Inject the standard solution five times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).

  • Analysis: Inject the sample solution and analyze the chromatogram.

  • Quantification: Calculate the percentage of each impurity based on the relative peak area compared to the main API peak, assuming a relative response factor of 1.0 unless otherwise determined.

Visualizing Impurity Formation

Understanding the potential chemical pathways that lead to impurities is key to preventing their formation.

Impurity_Formation SM Starting Material A + B Intermediate Key Intermediate SM->Intermediate Main Reaction Impurity1 Impurity 1 (From SM Impurity) SM->Impurity1 Carry-over API Target API (8-Fluoro-azepinoindolone) Intermediate->API Final Step Impurity2 Impurity 2 (Side Reaction Product) Intermediate->Impurity2 Side Reaction (e.g., over-oxidation) Impurity3 Impurity 3 (Unreacted Intermediate) Intermediate->Impurity3 Incomplete Conversion Impurity4 Impurity 4 (Degradation Product) API->Impurity4 Degradation (Heat, Light, pH)

Caption: Potential pathways for the formation of different types of impurities during synthesis.

By combining a thorough understanding of the synthetic chemistry, robust analytical techniques, and a systematic troubleshooting approach, researchers can effectively manage impurities in the production of this compound, ensuring the final product meets the highest standards of quality, safety, and purity.

References

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks.
  • Impurity Profiling in APIs: Str
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. AAPS PharmSciTech.
  • The control of API impurities - A critical issue to the pharmaceutical industry.
  • 5 Methods for Impurity Profiling in Pharmaceuticals. Toref.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for P
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis. Benchchem.
  • Quality: impurities. European Medicines Agency (EMA).
  • Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023). Premier Research.
  • Q3B(R) Impurities in New Drug Products (Revision 3). (2021). FDA.
  • 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one. BenchChem.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

Sources

Validation & Comparative

purity analysis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Analysis of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the development and comparison of analytical methods for determining the purity of this compound, a heterocyclic compound of interest in pharmaceutical development.[1] We will delve into the rationale behind methodological choices, present a detailed High-Performance Liquid Chromatography (HPLC) protocol, and compare its performance with viable alternatives. The methodologies described herein are grounded in established scientific principles and regulatory expectations to ensure robust and reliable data for researchers, scientists, and drug development professionals.

The Critical Role of Purity Analysis

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent purity control.[3] Impurity profiling—the identification, quantification, and control of impurities—is therefore a non-negotiable aspect of the drug development lifecycle.[3] This guide focuses on creating a stability-indicating method, one that can resolve the API from its potential degradation products and process-related impurities.

Understanding the Analyte: this compound

Before developing a separation method, understanding the analyte's physicochemical properties is paramount.[4]

  • Structure: The molecule possesses a complex, fused heterocyclic ring system containing nitrogen atoms.[5][6]

  • Heterocyclic Nature: The presence of nitrogen heteroatoms introduces basic properties to the molecule.[7] In acidic mobile phases, these nitrogens can become protonated, potentially leading to poor chromatographic peak shape (tailing). Method development must account for this to ensure symmetrical peaks for accurate quantification.[7]

  • Polarity: The structure suggests moderate polarity, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of pharmaceutical analysis.[8][9]

  • Chromophore: The conjugated indole ring system provides strong UV absorbance, making UV detection a suitable and straightforward choice for quantification.

Primary Technique: Reversed-Phase HPLC Method Development

RP-HPLC is the gold standard for purity analysis due to its versatility, robustness, and high resolving power.[2] Our objective is to develop a method that separates the main compound from all potential impurities.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process.[4] The key is to optimize parameters to achieve the desired separation (resolution), sensitivity, and analysis time.

MethodDevelopment Analyte Analyte Characterization (pKa, logP, UV Spectra) Column_Screen Column Screening (C18, Phenyl-Hexyl) Analyte->Column_Screen Informs initial column choice Mobile_Phase Mobile Phase Screening (pH, Organic Modifier) Column_Screen->Mobile_Phase Test different selectivities Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase->Gradient_Opt Optimize resolution of impurities Final_Params Final Parameter Tuning (Flow Rate, Temperature) Gradient_Opt->Final_Params Fine-tune for efficiency & runtime Validation Method Validation (ICH Q2(R1)) Final_Params->Validation Confirm method is fit for purpose

Caption: Workflow for systematic RP-HPLC method development.

  • Column Selection: A C18 (octadecylsilane) column is the first choice for moderately polar compounds. To explore different selectivity, a Phenyl-Hexyl phase can also be screened, which offers alternative π-π interactions with the aromatic indole ring.[4]

  • Mobile Phase pH: Due to the basic nitrogens in the analyte, controlling the mobile phase pH is critical. A pH between 3 and 4 is often optimal. This ensures consistent protonation of the basic sites, minimizing peak tailing and improving reproducibility. A phosphate buffer is an excellent choice for this pH range.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency. A gradient elution (gradually increasing the percentage of acetonitrile) is necessary to elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

Detailed Experimental Protocol: Optimized RP-HPLC Method

This protocol represents a well-optimized method for the purity analysis of this compound.

Parameter Condition Rationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution and peak shape for basic compounds over a wide pH range.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the system to ensure consistent analyte ionization and sharp peaks.[7]
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity and low viscosity.
Gradient Program Time (min)%B
0.010
25.090
30.090
30.110
35.010
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Detection UV at 254 nmThe conjugated system of the analyte provides strong absorbance at this common wavelength.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Sample Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Sample Conc. 0.5 mg/mLA standard concentration for API purity analysis.
System Suitability Testing (SST): Ensuring Trustworthiness

Before any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately. This is a core component of a self-validating and trustworthy protocol.

Parameter Acceptance Criterion Purpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Repeatability (%RSD of Peak Area) ≤ 2.0% (for n=5 injections)Confirms the precision of the injection and detection systems.

Method Validation through Forced Degradation

A purity method is only truly useful if it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[10] Forced degradation studies are performed to demonstrate this capability, as mandated by ICH guidelines.[11][12] In these studies, the drug substance is exposed to harsh conditions to intentionally generate degradation products.[13][14]

ForcedDegradation API API Sample (0.5 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) API->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal (80°C, 48h, Solid) API->Thermal Photo Photolytic (ICH Q1B, Solid & Solution) API->Photo Analysis Analyze All Samples by HPLC (vs. Control) Acid->Analysis Evaluate Degradation Base->Analysis Evaluate Degradation Oxidation->Analysis Evaluate Degradation Thermal->Analysis Evaluate Degradation Photo->Analysis Evaluate Degradation

Caption: Workflow for forced degradation studies as per ICH guidelines.

Forced Degradation Protocol
  • Control Sample: Dissolve the API in the diluent to 0.5 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.2 M HCl. Heat at 60°C. After the target time, cool and neutralize with 0.2 M NaOH.

  • Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 0.2 M NaOH. Heat at 60°C. After the target time, cool and neutralize with 0.2 M HCl.

  • Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.[13]

  • Thermal Degradation: Store the solid API in an oven at 80°C.

  • Photolytic Degradation: Expose the solid and solution API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12]

Interpreting Degradation Data

The goal is to achieve 5-20% degradation of the API.[13] The chromatograms from the stressed samples are then compared to the control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak.

Stress Condition % Assay of Main Peak Total Impurities (%) Observations
Control (Unstressed) 99.80.2No significant impurities detected.
Acid Hydrolysis 88.511.5Two major degradants at RRT 0.75 and 0.82.
Base Hydrolysis 92.17.9One major degradant at RRT 0.61.
Oxidative 85.314.7Multiple small degradant peaks observed.
Thermal 98.91.1Compound is highly stable to heat.
Photolytic 94.65.4One minor degradant at RRT 1.15.
(Data are hypothetical for illustrative purposes)

Comparison with Alternative Analytical Technologies

While RP-HPLC is the primary choice, other techniques offer distinct advantages and should be considered as orthogonal or complementary methods.

Technique Principle Advantages for this Analyte Disadvantages
HPLC (High-Performance Liquid Chromatography) Partitioning between a liquid mobile phase and a solid stationary phase.[9]Robust, versatile, well-understood, and widely available. Excellent for routine QC.Moderate solvent consumption and analysis times.
UHPLC (Ultra-High-Performance Liquid Chromatography) HPLC using columns with <2 µm particles at high pressures.[2]Higher resolution and throughput. Faster analysis times (~5-10x) and lower solvent use. Ideal for complex impurity profiles.Higher initial instrument cost; more susceptible to clogging.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.[15]"Green" alternative. Drastically reduces organic solvent consumption. Offers unique selectivity, especially for chiral separations.[15]Less common in QC labs; requires specialized equipment and expertise.
CE (Capillary Electrophoresis) Separation based on electrophoretic mobility in a capillary.[3]Extremely high efficiency. Minimal sample and solvent consumption. Orthogonal selectivity to HPLC.Lower concentration sensitivity; can be less robust for routine use compared to HPLC.

Conclusion

The purity analysis of this compound is reliably achieved using a well-developed, stability-indicating reversed-phase HPLC method. The presented protocol, built on a systematic understanding of the analyte's properties and chromatographic principles, provides a robust foundation for quality control and regulatory submission. The key to a successful method lies in controlling mobile phase pH to manage the basic heterocyclic nitrogens and demonstrating specificity through comprehensive forced degradation studies as outlined by ICH guidelines. While advanced techniques like UHPLC and SFC offer benefits in speed and sustainability, conventional HPLC remains the indispensable, foundational tool for ensuring the purity, safety, and efficacy of pharmaceutical compounds.

References

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances.
  • MedCrave. (2016). Forced Degradation Studies.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Technium Science. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
  • Gradiva Review Journal. (n.d.). Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Fm-chem.com. (n.d.). 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.
  • Alwsci.com. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Omicsonline.org. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • LookChem. (n.d.). 8-Fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one CAS NO.1408282-26-7.
  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • CymitQuimica. (n.d.). This compound.
  • Allfluoro. (n.d.). This compound.
  • BLDpharm. (n.d.). 1408282-26-7|this compound.
  • Clearsynth. (n.d.). CERTIFICATE OF ANALYSIS.
  • ChemicalBook. (2025). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.

Sources

A Comparative Guide to the Synthesis of Azepino[5,4,3-cd]indoles: Modern Domino and Post-Ugi Strategies vs. Biomimetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The azepino[5,4,3-cd]indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds, including the PARP inhibitor Rucaparib and the indole alkaloid Aurantioclavine.[1] The unique tricyclic structure, featuring a seven-membered azepine ring fused to an indole core, presents a compelling challenge for synthetic chemists. This guide provides an in-depth comparison of prominent synthetic routes to this valuable scaffold, offering insights into the strategic choices underpinning each methodology. We will delve into a modern four-component domino reaction, a sophisticated gold-catalyzed post-Ugi dearomatization cascade, and a biomimetic approach utilizing the classical Pictet-Spengler reaction.

Modern Multicomponent Strategy: The Four-Component Domino Reaction

Multicomponent reactions (MCRs) have emerged as a powerful tool in medicinal chemistry for the rapid generation of molecular complexity from simple starting materials in a single operation. A recently developed four-component domino reaction provides a convergent and efficient entry into the azepino[5,4,3-cd]indole core.[1][2]

Mechanistic Rationale and Strategic Overview

This strategy hinges on a clever sequence of intermolecular and intramolecular reactions, initiated by the condensation of an arylglyoxal monohydrate, a pyrazol-5-amine, and an aromatic amine. The choice of a domino reaction is deliberate; it minimizes purification steps, reduces waste, and allows for the construction of a complex tetracyclic system in a highly atom-economical fashion. The reaction is typically promoted by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), and accelerated by microwave irradiation, which often leads to shorter reaction times and improved yields.

The proposed mechanism is a testament to the elegance of domino reactions.[1] It commences with the p-TsOH-catalyzed dehydration of the arylglyoxal monohydrate, which then undergoes an addition reaction with the electron-rich pyrazol-5-amine. A series of subsequent intermolecular and intramolecular cyclizations and a ring-opening event ultimately lead to the formation of the tetracyclic pyrazolo[4',3':6,7]azepino[5,4,3-cd]indole skeleton.[1] A key insight from experimental observations is the crucial role of the electronic properties of the aromatic amine in directing the reaction pathway towards the desired azepinoindole.[1]

Four_Component_Domino_Reaction cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Arylglyoxal Arylglyoxal Monohydrate Catalyst p-TsOH Pyrazolamine Pyrazol-5-amine AromaticAmine Aromatic Amine Azepinoindole Azepino[5,4,3-cd]indole Derivative Catalyst->Azepinoindole Domino Sequence Solvent DMF Heating Microwave Heating Ugi_Post_Ugi_Workflow cluster_ugi Ugi Four-Component Reaction cluster_cyclization Gold-Catalyzed Cascade Aldehyde Aldehyde UgiProduct Linear Ugi Adduct Aldehyde->UgiProduct Amine Amine Amine->UgiProduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Isocyanide Isocyanide Isocyanide->UgiProduct GoldCatalyst Gold(I) Catalyst UgiProduct->GoldCatalyst Intramolecular Cyclization FinalProduct Polycyclic Azepino[5,4,3-cd]indole GoldCatalyst->FinalProduct Dearomatization/ Michael Addition Pictet_Spengler_Reaction cluster_inputs Reactants cluster_conditions Catalysis cluster_intermediates Key Intermediate cluster_output Product Tryptamine 4-Substituted Tryptamine Derivative Iminium Iminium Ion Tryptamine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Catalyst Acid Catalyst or Enzyme (STR) Azepinoindole Azepino[5,4,3-cd]indole Catalyst->Azepinoindole Intramolecular Cyclization

Sources

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one vs other Rucaparib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Rucaparib Intermediates: Focus on 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Introduction

Rucaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, approved for the treatment of certain types of ovarian and prostate cancers, particularly those with deleterious BRCA mutations.[1][2][3] The efficacy of this therapeutic agent has driven significant research into optimizing its chemical synthesis for industrial-scale production. A robust, efficient, and scalable synthetic route is paramount, and the choice of key chemical intermediates is a critical determinant of the overall process viability.

This guide provides a comprehensive comparison of synthetic strategies for Rucaparib, with a specific focus on the pivotal intermediate, This compound . We will dissect various synthetic pathways, compare their respective intermediates, and provide experimental data to guide researchers and drug development professionals in selecting the most effective route. Our analysis is grounded in principles of process chemistry, emphasizing yield, purity, scalability, and safety.

The Strategic Importance of the Tricyclic Core: An Overview of Synthetic Philosophies

The molecular architecture of Rucaparib is a tetracyclic lactam. The synthesis of this complex structure can be approached in several ways, but most routes converge on the formation of the tricyclic azepino[5,4,3-CD]indol-6-one core. The primary strategic divergence lies in when and how this core is assembled.

Early medicinal chemistry routes often involved a linear, step-by-step construction, sequentially adding substituents to a pre-formed indole scaffold.[4] While effective for initial discovery, these routes are often lengthy, suffer from low overall yields, and may not be suitable for large-scale manufacturing.[4]

More recent process chemistry approaches favor more convergent syntheses. These strategies aim to construct a highly functionalized intermediate that can be efficiently cyclized to form the key tricyclic core, This compound , or a close derivative thereof. This approach often leads to shorter synthetic sequences and higher overall yields.[4][5][6]

Featured Intermediate: this compound

This tricyclic lactam is the foundational backbone of Rucaparib. Its formation represents a critical milestone in the synthesis, after which only the introduction of the final side chain is required.

Chemical Properties:

  • Molecular Formula: C₁₁H₉FN₂O[7][8][9]

  • Molecular Weight: 204.20 g/mol [8][10]

  • Appearance: Typically an off-white to white powder[7][9]

  • CAS Number: 1408282-26-7[7][8][9][10][11]

The strategic advantage of targeting this intermediate lies in its stability and the relative simplicity of the subsequent transformations required to complete the synthesis of Rucaparib.

Synthetic Pathway to the Tricyclic Core

An efficient and scalable synthesis of this compound is a significant achievement in process chemistry. One patented method highlights a route that avoids harsh nitration conditions, improving safety and environmental impact.[12] The pathway involves the construction of a substituted indole followed by an intramolecular cyclization to form the seven-membered azepinone ring.

Synthesis_of_Core_Intermediate cluster_0 Pathway to this compound A Substituted Aniline Derivative B Methyl 7-fluoro-1H- indole-5-carboxylate A->B Indole Ring Formation C Methyl 3-(2-bromoethyl)-7- fluoro-1H-indole-5-carboxylate B->C Alkylation (e.g., with 1,2-dibromoethane) D Compound II (Intramolecular Cyclization Precursor) C->D Grignard Formation or similar activation E 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-CD]indol-6(3H)-one D->E Intramolecular Lactamization

Caption: A streamlined synthetic pathway to the core tricyclic intermediate of Rucaparib.

Comparative Analysis of Alternative Intermediates and Synthetic Routes

To fully appreciate the advantages of the featured pathway, it is essential to compare it with prominent alternatives.

Alternative 1: The Linear, Sequential Substitution Route

This approach begins with a simpler indole core and sequentially adds the necessary functional groups. A key intermediate in such a process is 6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole-4-carboxylic acid methyl ester .[13]

Synthesis Strategy: This route typically involves a Fischer indole synthesis to create a basic indole ring, followed by formylation and then a Henry reaction with nitromethane to install the nitrovinyl group.[13] This group is then reduced and cyclized to form the azepinone ring.

Linear_Route cluster_1 Linear Synthesis via Nitrovinyl Intermediate A Substituted Phenylhydrazine B Methyl 6-fluoro-1H- indole-4-carboxylate A->B Fischer Indole Synthesis C Methyl 6-fluoro-3-formyl- 1H-indole-4-carboxylate B->C Vilsmeier-Haack Formylation D 6-fluoro-3-[(E)-2-nitrovinyl]- 1H-indole-4-carboxylate C->D Henry Reaction (Nitromethane) E Reduction & Lactamization D->E F Tricyclic Core E->F

Caption: Linear synthesis pathway featuring a nitrovinyl indole intermediate.

Critique: While logical, this route has notable drawbacks. The use of nitromethane and subsequent reduction steps can be hazardous and low-yielding. The Vilsmeier-Haack reaction conditions can be harsh, and the overall process often requires more purification steps, leading to a lower overall yield.[13]

Alternative 2: The Convergent, Imino-Stetter Reaction Route

A more modern and highly efficient approach utilizes a cyanide-catalyzed imino-Stetter reaction to rapidly construct a complex, multi-substituted indole intermediate.[5][14][15] This intermediate already contains the necessary carbon framework for the subsequent azepinone ring formation.

Synthesis Strategy: This pathway involves the reaction of a 2-aminocinnamonitrile derivative with an appropriate aldehyde. The key intermediate formed is an indole-3-acetonitrile bearing all the required substituents.[5][6] This intermediate is then chemoselectively reduced and cyclized to yield the final tricyclic core.

Convergent_Route cluster_2 Convergent Synthesis via Imino-Stetter Reaction A 2-Aminocinnamonitrile Derivative C Substituted Indole-3- acetonitrile Intermediate A->C Cyanide-Catalyzed Imino-Stetter Reaction B Aldehyde B->C D Tricyclic Core C->D Reduction & Lactamization

Caption: Convergent synthesis featuring a highly functionalized indole-3-acetonitrile.

Critique: This route is exceptionally efficient, often achieving high overall yields in very few operational steps.[5][6] A reported synthesis of Rucaparib using this strategy achieved a 59% overall yield in just three separation operations.[5] The main consideration is the handling of cyanide catalysts, which requires stringent safety protocols. However, on an industrial scale, such processes are well-established and can be safely managed.

Quantitative Performance Comparison

The choice of a synthetic route in drug development is ultimately a data-driven decision. The following table summarizes the key performance indicators for the discussed pathways.

MetricFeatured Route (via Tricyclic Core)Alternative 1 (Linear/Nitrovinyl)Alternative 2 (Convergent/Imino-Stetter)
Key Intermediate This compound6-fluoro-3-[(E)-2-nitrovinyl]-1H-indole-4-carboxylateSubstituted Indole-3-acetonitrile
Typical Overall Yield High (Reported Rucaparib yield of 16% for a 6-step sequence to the core)[4]Low to Moderate (Often <10% for the full synthesis)[4]Very High (Reported Rucaparib yield of 59%)[5]
Number of Steps Moderate (e.g., 6 steps to core)[4]High (Often 10+ linear steps)[4]Low (Can be as few as 3-4 main operations)[5][6]
Scalability Good; avoids problematic reagents like nitromethane.[12]Moderate; concerns with nitration and reduction steps.[13]Excellent; highly convergent and efficient.
Safety & Environment Favorable; can avoid harsh nitration.[12]Concerns with nitromethane (explosive potential) and waste from multiple steps.Requires careful handling of cyanide catalyst.
Starting Materials Readily available substituted anilines and indoles.[16]Requires specific phenylhydrazines and multi-step preparations.Commercially available aryl iodides and acrylonitriles.[6]

Experimental Protocols

To provide actionable insights, we present detailed methodologies for key transformations.

Protocol 1: Synthesis of 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one

This protocol is adapted from a patented, scalable process.[16]

Step A: Synthesis of methyl 3-(2-bromoethyl)-7-fluoro-indole-5-carboxylate

  • Under a nitrogen atmosphere, add methyl 7-fluoro-indole-5-carboxylate (38.6g, 200mmol), palladium tetrakistriphenylphosphine (3.8g, 10 mol%), and cesium carbonate (130.3g, 400mmol) to a reaction vessel.

  • Add 200ml of acetonitrile, followed by 1,2-dibromoethane (22.6g, 120mmol).

  • Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter.

  • Wash the filtrate with water and extract three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to obtain methyl 3-(2-bromoethyl)-7-fluoro-indole-5-carboxylate.

    • Expected Yield: ~91-94%[16]

Step B: Intramolecular Cyclization to form 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one

  • Under a nitrogen atmosphere, add the product from Step A (6g, 20mmol), iodine (0.2g), and dry magnesium chips (0.5g, 21mmol) to 120ml of absolute diethyl ether.

  • Stir the mixture for 1.5 hours to facilitate the formation of the Grignard reagent intermediate.

  • Adjust the temperature of the reaction solution to 45°C and stir for 3 hours, monitoring for completion.

  • Cool the reaction in an ice bath and carefully quench by pouring it into a saturated ammonium chloride solution.

  • Extract the product with dichloromethane, wash the organic layer, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue to obtain 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.

    • Expected Yield: High (Specific yield for this step is not detailed in the abstract but is part of an efficient overall process).[16]

Protocol 2: Key Step for Alternative Route - Cyanide-Catalyzed Imino-Stetter Reaction

This protocol is based on a highly efficient total synthesis of Rucaparib.[5][15]

  • To a solution of the starting (E)-2-aminocinnamonitrile derivative and the desired aryl aldehyde (1.2 equivalents) in a suitable solvent (e.g., THF), add a cyanide catalyst such as sodium cyanide or a thiazolium salt precatalyst with a base.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the resulting indole-3-acetonitrile intermediate by column chromatography.

    • Expected Yield: Typically very high for this key coupling step.

Conclusion and Future Outlook

The synthesis of Rucaparib has evolved significantly from early, linear routes to highly convergent and efficient modern strategies. While multiple pathways exist, the synthetic route that proceeds through the key tricyclic intermediate, This compound , represents a balanced and industrially viable approach. It offers high yields and avoids many of the hazardous reagents and conditions associated with older methods.[12][16]

For ultimate efficiency and atom economy, the convergent imino-Stetter reaction pathway is arguably superior, delivering the final product in remarkable yield over very few steps.[5][6] The choice between these advanced routes may depend on a specific organization's expertise, available equipment, and comfort with handling specific reagents like cyanide catalysts.

As the demand for PARP inhibitors continues, research will undoubtedly focus on further refining these syntheses, potentially through the development of novel catalytic methods that enhance safety, reduce waste, and lower costs even further, ensuring that this critical medicine remains accessible to patients worldwide.

References

  • Park, J., & Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Journal of Organic Chemistry.
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  • Korea University Pure. (2022). Total Synthesis of Rucaparib.
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  • Google Patents. (n.d.). Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • NIH. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.
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  • ChemicalBook. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7.

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The Strategic Importance of Intermediate Selection in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Intermediates in PARP Inhibitor Synthesis

For researchers and professionals in drug development, the efficiency, scalability, and cost-effectiveness of a synthetic route are paramount. Poly(ADP-ribose) polymerase (PARP) inhibitors, a cornerstone in the treatment of cancers with DNA damage response deficiencies, are no exception.[1][2] This guide provides a comparative analysis of traditional versus alternative synthetic intermediates for leading PARP inhibitors, offering field-proven insights and detailed experimental data to inform your process development.

The initial synthetic routes for many pharmaceuticals, often termed "medicinal chemistry routes," are designed for rapid analogue synthesis and proof-of-concept studies.[1] However, these routes are frequently suboptimal for large-scale production due to factors like low overall yield, the use of expensive or hazardous reagents, and challenging purification steps.[3][4] Consequently, the development of "process chemistry routes" focuses on identifying alternative intermediates and reaction pathways that are more economical, environmentally benign, and scalable.[1][2] This guide will explore these advancements for Olaparib, Niraparib, and Talazoparib.

Olaparib: Shifting from Linear to Convergent and Greener Syntheses

Olaparib (Lynparza) was the first PARP inhibitor to receive regulatory approval, and its synthesis has been the subject of significant optimization.[2]

The Baseline: The Medicinal Chemistry Route

The original synthesis of Olaparib was a linear sequence that, while effective for initial studies, presented challenges for scale-up.[2] A key part of this route involved a Horner-Wadsworth-Emmons reaction to form an olefin, which was then converted to the phthalazinone core.[1][2]

Alternative Intermediate Strategy 1: Phthalhydrazide as a Cost-Effective Starting Material

A more practical and scalable approach utilizes the low-cost industrial byproduct phthalhydrazide to construct the phthalazinone moiety.[2] This strategy introduces a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , which can be accessed via a Negishi coupling reaction.[2] This avoids the multi-step process required to build the phthalazinone ring from 2-formylbenzoic acid.[2]

Alternative Intermediate Strategy 2: Benzotriazole for Safer Amide Coupling

A significant innovation in the final steps of Olaparib synthesis involves the activation of the carboxylic acid for amide bond formation with the piperazine moiety. An alternative process uses 1H-benzotriazole for this activation, creating the novel intermediate 4-[3-(1H-benzotriazol-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one .[5] This method is not only cost-effective but also enhances safety for commercial manufacturing compared to other coupling agents.[5] The subsequent reaction with piperazine yields 4-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]phthalazin-1(2H)-one , a direct precursor to Olaparib.[5][6][7]

Comparison of Olaparib Synthetic Routes
FeatureMedicinal Chemistry RouteAlternative Route (Phthalhydrazide)Alternative Route (Eco-Friendly)
Starting Materials 2-Formylbenzoic acid, 3-formylbenzonitrile derivative[1]Phthalhydrazide[2]2-Acetylbenzoic acid[8][9]
Key Transformation Horner-Wadsworth-Emmons[1][2]Negishi Coupling[2]Transition metal-free α-arylation[8][9]
Overall Yield ~34-46%[2]Not explicitly stated, but practical for scale-up[2]51%[9]
Number of Steps 6-7 steps[1][2]Optimized for fewer, more efficient steps[2]4 steps[9]
Advantages Good for initial analogue synthesis[1]Uses low-cost starting material, robust[2]High atom economy, environmentally benign, phosphonate-free[8][9]
Disadvantages Linear synthesis, potential for lower overall yield[2]Involves organometallic couplingNewer methodology
Visualizing the Synthetic Pathways for Olaparib

G cluster_0 Medicinal Chemistry Route cluster_1 Alternative Route 1 (Negishi Coupling) cluster_2 Alternative Route 2 (Eco-Friendly) A0 2-Formylbenzoic Acid A1 Phosphonate Intermediate A0->A1 w/ Dimethylphosphite A2 Olefin Intermediate A1->A2 Horner-Wadsworth-Emmons A3 Phthalazinone Core A2->A3 Hydrazinolysis A4 Olaparib A3->A4 Amide Coupling B0 Phthalhydrazide B1 Halogenated Phthalazinone B0->B1 B2 Key Benzoic Acid Intermediate B1->B2 Negishi Coupling B3 Olaparib B2->B3 Amide Coupling C0 2-Acetylbenzoic Acid C1 α-Arylated Intermediate C0->C1 Transition Metal-Free α-Arylation C2 Phthalazinone Scaffold C1->C2 Ring Construction C3 Olaparib C2->C3 Final Elaboration

Caption: Comparative workflows for Olaparib synthesis.

Experimental Protocol: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

This protocol describes the deprotection of a Boc-protected precursor, a common final step to yield a key intermediate.

  • Dissolve tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (13.6 g, 29 mmol) in 30 ml of ethanol at room temperature.[6]

  • Slowly add 6 ml of concentrated hydrochloric acid.[6]

  • Stir the reaction continuously for 3 hours.[6]

  • Once the reaction is complete (monitored by TLC or LC-MS), concentrate the solution to approximately 50 ml.[6]

  • Adjust the pH to 10 using a 4N ammonium hydroxide solution.[6]

  • Extract the aqueous mixture with dichloromethane (3 x 50 ml).[6]

  • Combine the organic phases and wash with 50 ml of water.[6]

  • Dry the organic phase with anhydrous sodium sulfate for 30 minutes, then filter.[6]

  • Allow the filtrate to stand overnight to precipitate the product.[6]

  • Collect the resulting white solid by filtration to yield 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (9.9 g, 92% yield).[6]

Niraparib: Overcoming Stereochemical and Process Challenges

The synthesis of Niraparib (Zejula) presents its own set of challenges, most notably the control of the C3 stereocenter on the piperidine ring and the reliance on expensive and hazardous reagents in early routes.[3][10]

The Baseline: Cross-Coupling and Chiral Separation

Early syntheses of Niraparib often involved Suzuki coupling with expensive pyridine-3-boronic acid and hydrogenation steps using costly platinum reagents.[3][4] A significant drawback was the need for chiral chromatography or classical resolution to separate the desired (S)-enantiomer, which is inefficient for large-scale production.[10][11]

Alternative Intermediate Strategy 1: Asymmetric Synthesis via Biocatalysis

A major advancement is the use of biocatalytic transamination to set the chiral center.[4][12] This approach uses a transaminase enzyme to asymmetrically synthesize key chiral intermediates, avoiding the need for downstream chiral separation. This method significantly improves the efficiency and cost-effectiveness of producing the enantiomerically pure piperidine core.

Alternative Intermediate Strategy 2: Early Introduction of the Amide

Many older processes convert an ester group to the final carboxamide in the last stages of the synthesis.[3][4] This can lead to yield loss on a highly elaborated molecule. Alternative routes introduce the 2H-indazole-7-carboxamide moiety earlier in the synthesis.[13][14] This strategy ensures that the more stable and often crystalline amide is carried through the synthetic sequence, which can simplify purification and improve overall process yield.[3][4]

Comparison of Niraparib Synthetic Routes
FeatureEarly Process RoutesAlternative Route (Biocatalysis)
Stereocenter Control Chiral separation (HPLC or resolution)[10][11]Asymmetric synthesis via transaminase enzyme[4][12]
Key Coupling Reaction Suzuki coupling with expensive boronic acids[3][4]Avoids some expensive metal-catalyzed couplings[4]
Purification Frequent use of column chromatography[3][4]Simplified due to higher purity of intermediates
Reagents Platinum catalysts, hazardous reagents[3][4]Milder, enzymatic conditions
Advantages Established chemistryHigh enantiomeric purity, cost-effective, scalable[15]
Disadvantages Low yield, expensive, not ideal for scale-up[3][4]Requires expertise in biocatalysis
Visualizing the Synthetic Pathways for Niraparib

G cluster_0 Early Route cluster_1 Alternative Route (Biocatalysis) A0 Pyridine & Nitrophenyl fragments A1 Racemic 3-(4-aminophenyl)piperidine A0->A1 Coupling & Reduction A2 Chiral Separation (HPLC) A1->A2 A3 (S)-3-(4-aminophenyl)piperidine A2->A3 A4 Niraparib A3->A4 Coupling with Indazole B0 Prochiral Ketone B1 Enantiopure Lactam Intermediate B0->B1 Biocatalytic Transamination & Cyclization B2 (S)-Piperidine Precursor B1->B2 Reduction B3 Niraparib B2->B3 Coupling with Indazole G A0 Starting Material 14 A2 Racemic Intermediate 16 A0->A2 A1 Starting Material 15 A1->A2 A4 Resolved Intermediate 17 A2->A4 A3 Chiral Resolving Agent (D-(-)-tartaric acid) A3->A4 A5 Elaborated Intermediate 13 A4->A5 A6 Talazoparib A5->A6 w/ Hydrazine Hydrate

Caption: A synthetic route for Talazoparib highlighting chiral resolution.

Conclusion: The Value of Process Innovation

The evolution of synthetic routes for PARP inhibitors like Olaparib and Niraparib demonstrates a clear trajectory towards more efficient, cost-effective, and environmentally sustainable manufacturing processes. By strategically selecting alternative intermediates, chemists can circumvent the challenges of early medicinal chemistry routes, such as difficult purifications, low yields, and the use of hazardous reagents. The adoption of novel strategies, including biocatalysis and the use of inexpensive starting materials, is crucial for meeting the demands of pharmaceutical production and ensuring broader patient access to these critical therapies. For researchers in the field, a deep understanding of these alternative pathways is essential for developing the next generation of scalable and robust syntheses.

References

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  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2021). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

  • Synthesis of talazoparib and its derivatives and radiosynthesis of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

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  • Process for preparing intermediate of anti-tumor drug niraparib and ... (n.d.). Google Patents.
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A Comparative Guide to the Quality Control of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for establishing a robust quality control (QC) strategy for the active pharmaceutical ingredient (API) 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one . As a member of the azepinoindolone class of compounds, this molecule represents a privileged scaffold in medicinal chemistry with potential applications in various therapeutic areas.[1][2] Ensuring its quality, safety, and efficacy through rigorous analytical oversight is paramount for drug development professionals.

This document moves beyond a simple listing of procedures to explain the scientific rationale behind method selection, comparing alternatives and providing the "why" that underpins a compliant and scientifically sound QC program.

The Regulatory Imperative: A Foundation of Quality

Any discussion of API quality control must begin with the regulatory landscape. Global bodies like the International Council for Harmonisation (ICH) have established guidelines to ensure that APIs are produced and controlled consistently.[3] Specifically, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the framework for managing risks such as impurities and contamination.[3][4] The objective is not merely to test a final product but to build quality into the entire manufacturing process, ensuring that every batch meets predefined critical quality attributes (CQAs).[4]

The following sections detail a multi-faceted analytical approach designed to meet and exceed these regulatory expectations.

A Multi-Modal Analytical Workflow for API Release

A comprehensive QC strategy does not rely on a single technique but rather on a suite of orthogonal methods that, together, provide a complete picture of the API's quality. Each technique serves a specific purpose, from confirming the molecule's identity to quantifying trace-level impurities. The general workflow for batch release is a self-validating system designed for maximum confidence.

QC_Workflow cluster_0 Batch Reception & Sampling cluster_1 Core Quality Control Testing cluster_2 Data Review & Disposition Start Receive API Batch Sample Representative Sampling Start->Sample Identity Identity Confirmation (FTIR, MS, NMR) Sample->Identity Purity Purity & Impurity Profile (HPLC/UPLC, LC-MS) Sample->Purity Assay Assay (Potency) (HPLC-UV) Sample->Assay Other Other Tests (GC-HS, Karl Fischer) Sample->Other Review Data Review & CQA Check Identity->Review Purity->Review Assay->Review Other->Review Decision Disposition Decision Review->Decision Release Batch Release Decision->Release Meets Spec Reject Batch Rejection / OOS Investigation Decision->Reject Fails Spec

Caption: High-level workflow for API batch release testing.

Unambiguous Identity Confirmation

Before any quantitative analysis, the identity of the API must be unequivocally confirmed. Relying on a single method, such as retention time in chromatography, is insufficient. A scientifically sound approach triangulates data from multiple spectroscopic techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This provides a molecular "fingerprint." The rationale is to compare the spectrum of the sample against a qualified reference standard. Key functional groups (e.g., C=O of the lactam, N-H stretches, C-F bond) must be present at the expected wavenumbers.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound (204.2 g/mol for C₁₁H₉FN₂O).[5] High-resolution mass spectrometry (HRMS) is preferred as it can provide an exact mass with sufficient accuracy to confirm the elemental composition, significantly reducing the possibility of misidentification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine QC test for every batch due to cost and time, ¹H and ¹³C NMR are indispensable for the initial structural confirmation of the reference standard and for investigating unknown impurities.[6][7] It provides definitive information about the molecular structure and connectivity of atoms.

Purity and Impurity Profiling: A Comparative Approach

Impurity profiling is arguably the most critical QC activity, as impurities can impact the safety and efficacy of the final drug product.[8] The goal is to detect, identify, and quantify any related substances, degradation products, or residual solvents.

Chromatographic Separation: HPLC vs. UPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[8][9] However, Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages. The choice between them is a trade-off between existing instrumentation and the need for higher throughput and resolution.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)Rationale for Choice
Particle Size 3 - 5 µm< 2 µmSmaller particles in UPLC provide significantly higher separation efficiency and resolution.
Typical Run Time 20 - 40 minutes5 - 15 minutesUPLC offers higher throughput, critical in a high-volume QC environment.
System Pressure 400 - 600 bar1000 - 1500 barRequires specialized UPLC hardware capable of handling higher backpressures.
Resolution GoodExcellentUPLC is superior for separating closely eluting or trace-level impurities from the main API peak.
Solvent Consumption HigherLower (up to 70-80% less)UPLC is a "greener" technology and offers significant cost savings on mobile phase solvents.

Causality: The superior performance of UPLC stems from the use of sub-2 µm stationary phase particles. According to the van Deemter equation, this reduces band broadening, leading to sharper, taller peaks and thus better resolution and sensitivity.

Detector Comparison: DAD vs. MS

The choice of detector is crucial and depends on the goal of the analysis.

  • Diode Array Detector (DAD) / UV-Vis Detector: This is the workhorse for routine quantification. Its strength lies in its robustness and linearity. A DAD provides UV spectra for each peak, which is invaluable for peak purity assessments—a key component of a self-validating method. If the spectrum is consistent across the peak, it provides confidence that the peak is a single component.

  • Mass Spectrometry (MS) Detector: When an unknown impurity is detected, a DAD cannot identify it. An LC-MS system is the definitive tool for this purpose.[7][9] It provides the molecular weight of the impurity, and tandem MS (MS/MS) can provide fragmentation data to elucidate its structure.[10]

The Synergistic Approach: For robust QC, a validated HPLC-DAD method is used for routine purity testing and assay of every batch. An LC-MS method is developed and used for characterization, identifying unknown peaks seen during routine analysis or forced degradation studies.

Tech_Relationship cluster_API API Quality Attributes cluster_Tech Analytical Techniques Identity Identity Purity Purity Assay Assay / Potency Volatiles Residual Solvents Water Water Content Spec Spectroscopy (NMR, FTIR) Spec->Identity HPLC HPLC / UPLC-DAD HPLC->Purity HPLC->Assay LCMS LC-MS LCMS->Identity Confirmatory LCMS->Purity Impurity ID GC Headspace GC GC->Volatiles KF Karl Fischer Titration KF->Water

Caption: Relationship between API attributes and analytical techniques.

Assay (Potency) Determination

The assay determines the amount of the active substance and is a critical measure of potency. This is typically performed using the same HPLC-DAD method developed for purity, but with a focus on precision and accuracy. The method must be stability-indicating , meaning it can resolve the API peak from all potential degradation products and impurities. This is validated through forced degradation studies (exposing the API to acid, base, oxidation, heat, and light) to ensure that any decrease in the API's potency is accurately measured.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: RP-HPLC Method for Purity and Assay
  • Rationale: A reversed-phase C18 column is a versatile and robust choice for indole-like compounds. A gradient elution is chosen to ensure elution of any late-eluting, more hydrophobic impurities while maintaining good resolution of early-eluting polar impurities.[11][12]

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).

  • Column: C18, 100 x 2.1 mm, 1.8 µm (for UPLC) or C18, 150 x 4.6 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 2 µL (UPLC) or 10 µL (HPLC).

  • Sample Preparation: Accurately weigh ~10 mg of the API into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

Protocol 2: LC-MS Method for Impurity Identification
  • Rationale: This method uses the same chromatographic principles as the purity method to ensure correlation of retention times but couples it to a mass spectrometer for identification.

  • Instrumentation: UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the same column and mobile phases as Protocol 1.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 50 - 1000.

    • Data Acquisition: Perform both full MS scans (to detect all ions) and data-dependent MS/MS scans (to fragment the most intense ions for structural information).

Protocol 3: Headspace GC for Residual Solvents
  • Rationale: Gas Chromatography (GC) with a headspace autosampler is the standard method for analyzing volatile organic impurities, such as solvents used in the final synthesis steps (e.g., Ethanol, Ethyl Acetate, Dichloromethane).[9]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: DB-624 or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

  • Injector/Detector Temp: 250 °C.

  • Sample Preparation: Accurately weigh ~100 mg of API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF). Crimp and seal.

  • Headspace Parameters: Equilibrate at 80 °C for 15 minutes before injection.

Method Validation and Data Interpretation

Every analytical method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity API peak is resolved from all impurities/degradants (Resolution > 2.0).Ensures the method is measuring only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and detector response.
Accuracy 98.0% - 102.0% recovery of spiked samples.Measures the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%Demonstrates consistency of results for repeated analyses of the same sample.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be ≤ 0.05% for impurity quantification.Defines the lowest concentration that can be reliably quantified.

Interpreting data requires a clear process, especially for out-of-specification (OOS) results, which must trigger a formal laboratory investigation to determine the root cause.

Conclusion

The quality control of this compound is a multifaceted process that relies on a well-designed, scientifically justified, and validated set of analytical procedures. The core of this strategy is the synergistic use of high-performance chromatography for separation and quantification, combined with spectroscopy for identity confirmation and structural elucidation. By comparing and selecting the appropriate technologies (e.g., UPLC over HPLC for higher throughput, MS for identification, DAD for routine quantification), drug development professionals can build a robust, efficient, and compliant QC system. This ensures that every batch of this promising API is safe, pure, and potent, forming a solid foundation for the development of new medicines.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). International Journal of Pharmaceutical Research.
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  • This compound , 97% , 1408282-26-7. AK Scientific, Inc..
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A Senior Application Scientist's Guide to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of core scaffolds is paramount to the successful discovery of novel therapeutics. The 8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one scaffold has emerged as a privileged structure, particularly in the design of potent enzyme inhibitors. This guide provides an in-depth characterization of this scaffold, focusing on its most prominent derivative, the PARP inhibitor Rucaparib, and offers a comparative analysis against other key players in the field. The experimental data and insights presented herein are intended to empower researchers to make informed decisions in their drug discovery endeavors.

The Azepinoindolone Core: A Scaffold of Significance

The tricyclic framework of this compound presents a unique spatial arrangement of atoms, providing a rigid and versatile platform for the introduction of various pharmacophoric features. The incorporation of a fluorine atom at the 8th position is a strategic choice, often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This core structure is the foundation of Rucaparib (marketed as Rubraca), a clinically approved inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and prostate cancers.[1]

Synthesis of a Key Derivative: The Path to Rucaparib

The synthesis of Rucaparib from the core this compound scaffold is a multi-step process that has been optimized for scalability and efficiency.[2][3] Understanding this synthetic route is crucial for chemists aiming to create novel analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Rucaparib

A concise and practical synthesis of Rucaparib has been developed, which is amenable to large-scale production.[2][3][4][5] The following is a generalized protocol based on published literature:

  • Indole Core Formation: The synthesis typically begins with the construction of a substituted indole ring, which will ultimately form part of the azepinoindolone core.

  • Azepino Ring Annulation: A key step involves the formation of the seven-membered azepino ring fused to the indole core. This is often achieved through an intramolecular cyclization reaction.

  • Introduction of the Phenyl Moiety: A substituted phenyl group is introduced, typically via a cross-coupling reaction, at a specific position on the indole nucleus.

  • Functional Group Interconversion and Final Assembly: The final steps involve the manipulation of functional groups to install the requisite side chain and complete the synthesis of Rucaparib.

Synthetic_Pathway_of_Rucaparib A Substituted Indole Precursor B 8-Fluoro-4,5-dihydro-1H- azepino[5,4,3-CD]indol-6(3H)-one A->B Azepino Ring Formation C Intermediate with Phenyl Moiety B->C Suzuki or other Cross-Coupling D Rucaparib C->D Side Chain Installation & Final Modifications PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitors A DNA Single-Strand Break B PARP1 Binds to DNA A->B C PARP1 Synthesizes PAR Chains B->C D Recruitment of Repair Proteins C->D E DNA Repair D->E F DNA Single-Strand Break G PARP1 Binds to DNA F->G H PARP Inhibitor (e.g., Rucaparib) Binds to PARP1 G->H I Inhibition of PAR Synthesis & PARP Trapping H->I J Stalled Replication Fork -> Double-Strand Break I->J K Cell Death in HR-Deficient Cells J->K

Caption: Mechanism of PARP inhibition and synthetic lethality.

Clinical Performance and Safety Profile: A Comparative Overview

While in vitro potency is a critical starting point, the clinical performance and safety profile ultimately determine a drug's utility.

  • Efficacy: All four PARP inhibitors—Rucaparib, Olaparib, Niraparib, and Talazoparib—have demonstrated significant clinical efficacy, particularly in patients with BRCA-mutated cancers, leading to improved progression-free survival. [6][7][8]* Safety and Tolerability: The adverse event profiles of these inhibitors are broadly similar, with common side effects including nausea, fatigue, and hematological toxicities such as anemia and thrombocytopenia. [9][6]The specific incidence and severity of these side effects can vary between the different drugs, which may influence treatment decisions for individual patients. [6]

Future Directions and Conclusion

The this compound scaffold has proven to be a highly successful core for the development of potent PARP inhibitors, as exemplified by Rucaparib. While Talazoparib often shows superior in vitro potency, the clinical efficacy of Rucaparib is well-established, making this scaffold a valuable starting point for the design of next-generation enzyme inhibitors.

Future research in this area could focus on:

  • Synthesis of Novel Derivatives: Exploring a wider range of substitutions on the azepinoindolone core to improve potency, selectivity, and pharmacokinetic properties.

  • Targeting Other Enzymes: Investigating the potential of this scaffold to inhibit other enzymes involved in DNA damage repair or other disease pathways.

  • Combination Therapies: Evaluating the synergistic effects of novel 8-fluoro-azepinoindolone derivatives with other anticancer agents.

References

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). National Institutes of Health. [Link]

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  • Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis. (2022). National Institutes of Health. [Link]

  • Practical and Efficient Approach to Scalable Synthesis of Rucaparib. (2024). ACS Publications. [Link]

  • Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. (2012). ACS Publications. [Link]

  • Types of PARP inhibitors a Olaparib, b Niraparib, c Rucaparib, d Talazoparib. (n.d.). ResearchGate. [Link]

  • Rucaparib and Niraparib in Advanced Ovarian Cancer. (n.d.). PubMed Central. [Link]

  • REVIEW Impact of Olaparib, Niraparib, Rucaparib therapies on Newly Diagnosed and Relapsed Ovarian Cancer. (2025). ResearchSquare. [Link]

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  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. (2022). RSC Publishing. [Link]

  • Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. (n.d.). PubMed Central. [Link]

  • Practical and Efficient Approach to Scalable Synthesis of Rucaparib. (2024). American Chemical Society. [Link]

  • Total Synthesis of Rucaparib. (2022). PubMed. [Link]

  • Total Synthesis of Rucaparib. (2022). ACS Publications. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Pathways to 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS 1408282-26-7) is a tricyclic indole derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of several potent therapeutic agents, most notably as a precursor to the poly (ADP-ribose) polymerase (PARP) inhibitor Rucaparib, which is utilized in the treatment of certain types of ovarian cancer.[1][2] The efficient and cost-effective synthesis of this intermediate is therefore a critical consideration for the large-scale production of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this target molecule. We will evaluate a patented industrial route alongside two plausible alternative strategies based on modern synthetic methodologies. The comparison will be grounded in factors such as the number of synthetic steps, overall yield, cost of starting materials and reagents, and considerations of scalability, safety, and environmental impact.

Pathway 1: The Patented Industrial Route

A known industrial synthesis of this compound is detailed in Chinese patent CN108752353B.[3] This linear synthesis commences from the readily available 2-bromo-4-fluoroaniline and proceeds through six steps.

Synthetic Workflow

Patented_Industrial_Route A 2-Bromo-4-fluoroaniline B Nitration A->B KNO3, H2SO4 C Sonogashira Coupling B->C Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI D Hydrogenation & Deprotection C->D H2, Pd/C E Intramolecular Cyclization D->E Heat F Michael Addition E->F Nitroethylene G Reductive Cyclization F->G H2, Raney Ni H Target Molecule G->H

Caption: Patented industrial synthesis of the target molecule.

Analysis of Causality in Experimental Choices

This pathway is a classical example of a robust, albeit lengthy, industrial process designed for scalability. The initial nitration is a standard method to introduce a nitro group ortho to the bromine, which is a key precursor for the subsequent indole ring formation. The Sonogashira coupling provides a convergent and reliable method to install the alkyne necessary for the indole synthesis. The choice of trimethylsilylacetylene allows for a controlled reaction, with the silyl group being readily removed during the subsequent hydrogenation step. The intramolecular cyclization to form the indole core is a thermal process, which can be energy-intensive on a large scale. The Michael addition with nitroethylene, a highly reactive but hazardous reagent, serves to introduce the two-carbon unit required for the azepino ring. Finally, a reductive cyclization using Raney Nickel simultaneously reduces the nitro group and the indole double bond, leading to the formation of the target tricyclic system. The use of hydrogen and metal catalysts in multiple steps requires specialized high-pressure equipment and careful handling.

Pathway 2: Convergent Approach via Ugi Multicomponent Reaction and Gold-Catalyzed Cyclization

A more modern and convergent approach can be envisioned utilizing a combination of a Ugi four-component reaction (U-4CR) followed by a gold-catalyzed post-Ugi dearomatization/cyclization cascade.[4][5] This strategy significantly reduces the number of linear steps.

Synthetic Workflow

Ugi_Gold_Route cluster_0 Ugi Four-Component Reaction cluster_1 Post-Ugi Transformation A 6-Fluoro-1H-indole-4-carbaldehyde Ugi_Product Ugi Adduct A->Ugi_Product B Propargylamine B->Ugi_Product C tert-Butyl isocyanide C->Ugi_Product D Acetic Acid D->Ugi_Product Gold_Cyclization Gold-Catalyzed Dearomatization/Cyclization Ugi_Product->Gold_Cyclization Au(I) catalyst Target Target Molecule (after hydrolysis and reduction) Gold_Cyclization->Target

Caption: Convergent synthesis via Ugi reaction and gold catalysis.

Analysis of Causality in Experimental Choices

This pathway prioritizes efficiency and convergence. The Ugi reaction is a powerful tool for rapidly assembling complex molecules from simple building blocks.[6] The choice of 6-fluoro-1H-indole-4-carbaldehyde as the aldehyde component directly incorporates the required fluorinated indole core. Propargylamine is selected as the amine component to introduce the necessary alkyne functionality for the subsequent cyclization. tert-Butyl isocyanide is a common and commercially available isocyanide. The resulting Ugi adduct contains all the necessary atoms for the target's core structure.

The subsequent gold-catalyzed cyclization is a key step, enabling the formation of the azepino ring through a dearomatization/Michael addition sequence.[7][8] Gold catalysts are known for their unique ability to activate alkynes under mild conditions. This intramolecular cyclization is expected to be highly efficient. The final steps would involve hydrolysis of the amide and reduction of the resulting enamine to afford the target molecule. This approach offers a significant reduction in step count compared to the linear patented route.

Pathway 3: Rhodium-Catalyzed [4+3] Annulation

A third plausible route involves a rhodium-catalyzed [4+3] annulation between a 4-vinylindole derivative and an N-sulfonyl-1,2,3-triazole. This methodology provides a direct entry into the azepinoindole core.

Synthetic Workflow

Rhodium_Annulation_Route A 6-Fluoro-4-vinyl-1H-indole C Rh(II)-Catalyzed [4+3] Annulation A->C B N-Tosyl-1,2,3-triazole B->C Rh2(OAc)4 D Intermediate C->D E Desulfonylation & Reduction D->E F Target Molecule E->F

Caption: Rhodium-catalyzed [4+3] annulation approach.

Analysis of Causality in Experimental Choices

This pathway leverages the power of transition metal catalysis to construct the challenging seven-membered azepine ring in a single step. The rhodium-catalyzed reaction between a vinylindole and a triazole is an efficient method for forming the azepinoindole skeleton.[9] The synthesis of the required 6-fluoro-4-vinyl-1H-indole precursor would likely involve a Wittig or similar olefination reaction from 6-fluoro-1H-indole-4-carbaldehyde. The N-sulfonyl-1,2,3-triazole serves as a carbene precursor upon reaction with the rhodium catalyst. The subsequent annulation is expected to proceed with good regioselectivity. The final steps would involve removal of the sulfonyl protecting group and reduction of the resulting enamine to yield the target molecule. While this route is also convergent, the synthesis of the vinylindole precursor adds to the overall step count. The high cost of rhodium catalysts is a significant factor to consider for large-scale production.[10][11]

Cost-Benefit Analysis

FeaturePathway 1: Patented Industrial RoutePathway 2: Ugi/Gold-Catalyzed RoutePathway 3: Rhodium-Catalyzed Annulation
Number of Steps 63-4 (including precursor synthesis)3-4 (including precursor synthesis)
Estimated Overall Yield ModeratePotentially HighModerate to High
Starting Materials Cost Low to ModerateModerateModerate to High
Key Reagents Cost Moderate (Pd catalyst)High (Gold catalyst)Very High (Rhodium catalyst)
Scalability ProvenPotentially challenging due to catalyst cost and turnoverChallenging due to catalyst cost
Safety & Environment Use of hazardous reagents (nitroethylene, H2 gas)Milder conditions, but requires handling of isocyanidesUse of expensive and potentially toxic heavy metal catalysts
Convergence LinearHighly ConvergentConvergent

Experimental Protocols

Pathway 1: Key Step - Reductive Cyclization (Step 6)

To a solution of the Michael addition product (1 equivalent) in methanol is added Raney Nickel (10% by weight). The mixture is hydrogenated under a hydrogen atmosphere (1-20 atm) at a temperature of 20-80 °C for 6-24 hours.[3] The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to afford this compound.

Pathway 2: Key Step - Ugi Four-Component Reaction

To a solution of 6-fluoro-1H-indole-4-carbaldehyde (1 equivalent) in methanol are added propargylamine (1 equivalent), acetic acid (1 equivalent), and tert-butyl isocyanide (1.1 equivalents).[6] The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the Ugi adduct.

Pathway 3: Key Step - Rhodium-Catalyzed [4+3] Annulation

In a flame-dried flask under an inert atmosphere, 6-fluoro-4-vinyl-1H-indole (1 equivalent), N-tosyl-1,2,3-triazole (1.2 equivalents), and a rhodium catalyst such as Rh2(OAc)4 (2 mol%) are dissolved in a suitable solvent like dichloroethane. The mixture is heated to 80 °C for 12-24 hours. The reaction is monitored by TLC. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash column chromatography to give the azepinoindole intermediate.

Conclusion

Each of the analyzed synthetic pathways to this compound presents a unique set of advantages and disadvantages.

  • Pathway 1 (Patented Industrial Route) is a well-established, albeit lengthy, process that is proven to be scalable. Its main drawbacks are the number of steps and the use of hazardous reagents.

  • Pathway 2 (Ugi/Gold-Catalyzed Route) offers a highly convergent and efficient synthesis with a significantly reduced step count. The high cost of the gold catalyst is a major consideration, but the potential for high overall yield and milder reaction conditions makes it an attractive alternative for process optimization.

  • Pathway 3 (Rhodium-Catalyzed Annulation) also provides a convergent route to the core structure. However, the very high cost of rhodium catalysts and the need to synthesize a specific vinylindole precursor may limit its industrial applicability unless catalyst loading can be minimized and recycling is highly efficient.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific project goals. For large-scale industrial production, a thorough process optimization of the patented route or the development of a highly efficient and recyclable catalytic system for the convergent pathways would be necessary to ensure economic viability.

References

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  • Bandini, M. (2014). Gold-catalyzed Dearomatization Reactions. CHIMIA, 68(1), 23-27. [Link]

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  • Walmart. (n.d.). Seed Ranch Potassium Nitrate Fertilizer Powder, 99.8% Pure 5 lbs with Plant Growth Nutrients. Retrieved from [Link]

  • CN108752353B - Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib. (2020).
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  • Money Metals. (n.d.). Rhodium Price Chart. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Multicomponent Ugi Reaction of Indole- N -carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one. Retrieved from [Link]

  • Journal of the American Chemical Society. (2018). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. 140(4), 1485–1492. [Link]

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A Senior Application Scientist's Guide to Analytical Standards for 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Intermediate in Rucaparib Synthesis

In the intricate landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide focuses on 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one (CAS No. 1408282-26-7), a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Rucaparib is a crucial therapeutic agent for the treatment of ovarian and prostate cancers, making the stringent quality control of its synthetic precursors a non-negotiable aspect of drug manufacturing.

This document provides a comparative analysis of the analytical standards for this pivotal intermediate. As a Senior Application Scientist, my objective is to move beyond a simple listing of specifications and delve into the causality behind the analytical choices, empowering you to make informed decisions when sourcing and utilizing this compound. We will explore the common analytical techniques employed for its characterization, compare the quality attributes of commercially available standards, and provide detailed experimental protocols.

Defining a High-Quality Analytical Standard: Key Quality Attributes

An analytical standard is not merely a bottle of chemical with a stated purity. It is a highly characterized material intended for quantitative and qualitative analysis. The reliability of your research and manufacturing processes is directly linked to the quality of your standards. For this compound, the following critical quality attributes (CQAs) should be considered:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity: Quantitation of the main component and identification and quantification of all significant impurities.

  • Potency: The amount of the main component, often determined by a mass balance approach.

  • Characterization: Comprehensive data from multiple analytical techniques.

  • Documentation: A detailed Certificate of Analysis (CoA) that provides all relevant data and methodologies.

Comparative Analysis of Analytical Techniques

The structural complexity of this compound, a heterocyclic indole derivative, necessitates a multi-pronged analytical approach for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity determination and assay of pharmaceutical intermediates. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Causality Behind Method Development: The choice of a reversed-phase C18 column is standard for compounds of intermediate polarity like our target molecule. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. The pH of the aqueous phase is critical for controlling the ionization state of the molecule, which influences its retention. UV detection is suitable due to the chromophoric nature of the indole ring system.

Workflow for HPLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Column & Mobile Phase Selection Column & Mobile Phase Selection Gradient Optimization Gradient Optimization Column & Mobile Phase Selection->Gradient Optimization Wavelength Selection Wavelength Selection Gradient Optimization->Wavelength Selection Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD/LOQ LOD/LOQ Precision->LOD/LOQ Robustness Robustness LOD/LOQ->Robustness Method Development Method Development Method Validation (ICH Q2(R1)) Method Validation (ICH Q2(R1)) Method Development->Method Validation (ICH Q2(R1))

Caption: A streamlined workflow for HPLC method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC with UV detection is excellent for quantification, LC-MS is indispensable for the structural elucidation of unknown impurities.

Expertise in Practice: In the context of Rucaparib synthesis, potential impurities could arise from starting materials, by-products of the reaction, or degradation. LC-MS, particularly with high-resolution mass spectrometry (HRMS), provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. This is crucial for building a comprehensive impurity profile of the analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is the most powerful technique for the unambiguous identification of a chemical structure. Both ¹H and ¹³C NMR are essential for a complete characterization of this compound.

Trustworthiness Through Data: A high-quality analytical standard will be accompanied by fully interpreted NMR spectra. The proton NMR should show the expected chemical shifts, coupling constants, and integration values for all protons in the molecule. The carbon NMR provides complementary information on the carbon skeleton. The presence of a fluorine atom will introduce characteristic splitting patterns in both ¹H and ¹³C spectra, which serves as a key diagnostic feature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Although less common for a non-volatile compound like this, GC-MS can be employed to analyze for volatile organic impurities that may be present from the synthesis process (e.g., residual solvents). The analysis of indole alkaloids by GC-MS has been established and can be adapted for related compounds.[1]

Comparison of Commercially Available Analytical Standards

A direct comparison of commercially available standards for this compound is challenging without access to the full Certificate of Analysis from each supplier. However, we can establish a framework for comparison based on the level of information provided.

FeatureSupplier A (Exemplary)Supplier B (Typical)Supplier C (Minimal)
Stated Purity ≥99.0% (by HPLC)97%95%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS-
Impurity Profile Known and unknown impurities identified and quantified--
Residual Solvents GC-MS data provided--
Water Content Karl Fischer data provided--
Certificate of Analysis Comprehensive, with spectra and methodsBasic, with purity value-

Authoritative Grounding: A high-quality standard, like that from "Supplier A," provides a self-validating system. The comprehensive data allows the end-user to independently verify the identity and purity of the material, which is a cornerstone of scientific integrity.

Logical Relationship of Analytical Data for Standard Qualification

Identity Identity Qualified_Standard Qualified_Standard Identity->Qualified_Standard Purity Purity Purity->Qualified_Standard Potency Potency Potency->Qualified_Standard NMR NMR NMR->Identity MS MS MS->Identity IR IR IR->Identity HPLC HPLC HPLC->Purity GC-MS GC-MS GC-MS->Purity Karl_Fischer Karl_Fischer Karl_Fischer->Purity

Caption: Interrelation of analytical techniques for qualifying a reference standard.

Experimental Protocols

The following are representative protocols that can be adapted for the analysis of this compound, based on established methods for Rucaparib and its impurities.

Protocol 1: HPLC Purity Determination
  • Chromatographic System:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes, then hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of diluent (e.g., 50:50 water:acetonitrile) to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis:

    • Inject the sample and a blank (diluent) into the HPLC system.

    • Integrate all peaks and calculate the area percent purity.

Protocol 2: ¹H NMR for Structural Confirmation
  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of the standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

  • Interpretation:

    • Integrate all signals and assign them to the corresponding protons in the structure.

    • Analyze the coupling patterns to confirm the connectivity of the protons.

Conclusion: A Foundation for Quality in Drug Development

The selection of a high-quality, well-characterized analytical standard for this compound is a critical step in the development of Rucaparib. This guide has provided a framework for understanding the key analytical techniques and quality attributes that define a reliable standard. By demanding comprehensive characterization data, researchers and drug developers can ensure the integrity of their results and contribute to the production of safe and effective medicines. The principles of scientific integrity and trustworthiness, grounded in robust analytical data, are the bedrock of successful pharmaceutical development.

References

  • Szczepankiewicz, W., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2), 55-65. [Link]

  • Al-Warhi, T., et al. (2021). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules, 26(16), 4994. [Link]

  • Gueritte, F., et al. (1981). Gas chromatography-mass spectrometry of indole alkaloids. Journal of Chromatography A, 219(2), 265-276. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification and characterization of novel chemical entities are paramount. This guide provides an in-depth comparison and analytical workflow for confirming the identity of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one , a significant heterocyclic compound often utilized as a pharmaceutical intermediate. We will explore its structural features in comparison to a relevant analogue and detail the necessary experimental protocols for its unambiguous characterization.

Core Compound Profile and a Comparative Analogue

This compound (CAS 1408282-26-7) belongs to the azepino[5,4,3-cd]indole class of compounds, which are noted for their presence in various biologically active molecules.[1] The core structure is a tricyclic system with an azepino ring fused to an indole moiety. The fluorine substitution at the 8-position is a critical feature, as fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

For a meaningful comparison, we will consider 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one as a structural analogue. This compound shares the same core scaffold and fluorine substitution but introduces a bromine atom at the 2-position of the indole ring. This substitution provides a valuable point of comparison for spectroscopic and chromatographic analyses.

FeatureTarget CompoundComparative Analogue
IUPAC Name This compound2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one
CAS Number 1408282-26-7[2][3][4]22266717 (CID)
Molecular Formula C₁₁H₉FN₂OC₁₁H₈BrFN₂O[5]
Molecular Weight 204.20 g/mol 283.10 g/mol [5]
Key Structural Difference Hydrogen at the 2-positionBromine at the 2-position

Synthetic Pathways: A Generalized Approach

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, the synthesis of the azepino[5,4,3-cd]indole core is an area of active research.[1][5] A general and plausible synthetic strategy would involve a multi-step sequence, likely culminating in an intramolecular cyclization to form the characteristic seven-membered azepino ring.

A conceptual workflow for the synthesis is outlined below:

G A Starting Material: Substituted Indole Derivative B Functional Group Interconversion A->B e.g., Nitration, Halogenation C Side Chain Elongation B->C e.g., Suzuki or Heck Coupling D Intramolecular Cyclization C->D e.g., Reductive Amination, Amide Coupling E Final Product: 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-CD]indol-6(3H)-one D->E Final Purification

Caption: Conceptual synthetic workflow for the azepino[5,4,3-cd]indole core.

Analytical Workflow for Structural Confirmation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the target compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Analysis: Acquire the mass spectrum in positive ion mode.

Expected Results:

  • Target Compound: A prominent peak at m/z 205.0721 corresponding to the [M+H]⁺ ion.

  • Comparative Analogue: A characteristic isotopic pattern for bromine with peaks at m/z 282.9826 and 284.9805 for the [M+H]⁺ ions of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, which is crucial for unambiguous structure elucidation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY and HSQC.

Expected Spectral Features:

NucleusTarget CompoundComparative AnalogueRationale for Difference
¹H NMR Aromatic protons in the 7-9 ppm range. Aliphatic protons of the dihydroazepine ring in the 2-4 ppm range. A distinct doublet for the proton at the 2-position.Absence of the doublet for the proton at the 2-position. Potential downfield shift of adjacent aromatic protons due to the electron-withdrawing effect of bromine.Substitution of a proton with a bromine atom at the 2-position.
¹³C NMR Aromatic and aliphatic carbon signals.A signal for the carbon at the 2-position will be significantly shifted due to the direct attachment of bromine.The heavy atom effect of bromine will influence the chemical shift of the C2 carbon.
¹⁹F NMR A single resonance corresponding to the fluorine atom at the 8-position.A similar single resonance for the fluorine atom, with a potentially minor shift due to the distant bromine substitution.The fluorine environment is largely unchanged between the two compounds.
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound and can be used for purification.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in methanol/water).

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength where the chromophore absorbs (e.g., 254 nm).

Expected Results:

  • A single major peak in the chromatogram, indicating a high degree of purity. The retention time will be characteristic of the compound under the specific chromatographic conditions. The brominated analogue is expected to have a longer retention time due to its increased hydrophobicity.

The logical flow for compound verification is as follows:

G A Synthesized Compound B Mass Spectrometry (Molecular Weight Confirmation) A->B C NMR Spectroscopy (Structural Elucidation) B->C D HPLC (Purity Assessment) C->D E Confirmed Identity: 8-Fluoro-4,5-dihydro-1H-azepino [5,4,3-CD]indol-6(3H)-one D->E

Caption: Analytical workflow for the confirmation of the target compound's identity.

Conclusion

The definitive identification of This compound relies on a multi-pronged analytical approach. By combining mass spectrometry for molecular weight determination, NMR spectroscopy for detailed structural mapping, and HPLC for purity assessment, researchers can confidently confirm the identity of this important pharmaceutical intermediate. The comparison with a structurally similar analogue, such as its 2-bromo derivative, further strengthens the characterization by highlighting the expected differences in their analytical data. This rigorous validation is a cornerstone of reliable and reproducible research in the field of drug discovery and development.

References

  • PubChem. 2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one. [Link]

  • ResearchGate. The formation of azepino[5,4,3‐cd]indole core by the use of 4‐substituted tryptamine/tryptophan. [Link]

  • National Center for Biotechnology Information. "Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines." PubMed Central, National Institutes of Health. [Link]

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Safety Operating Guide

Navigating the Disposal of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive framework for the proper disposal of the research chemical 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one, a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) should always be consulted as the primary source of information, this document outlines the essential steps and guiding principles for its safe handling and disposal, grounded in established laboratory safety protocols and regulatory standards.

Immediate Safety Considerations: Your First Line of Defense

Before initiating any handling or disposal procedures, it is imperative to have a clear understanding of the potential hazards associated with this compound. While comprehensive toxicological data may be limited for a research chemical, the available information indicates that this compound is harmful if swallowed and may cause an allergic skin reaction. Therefore, stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[1][2] When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Given the potential for skin sensitization, it is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A lab coat should be worn to protect against spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

Emergency Preparedness:

Proactive planning is a cornerstone of a safe laboratory environment.[2] Ensure that you are familiar with the location and operation of emergency equipment, including:

  • Eyewash Stations and Safety Showers: For immediate decontamination in case of skin or eye contact.

  • Fire Extinguishers: Appropriate for chemical fires.

  • Spill Kits: Equipped with absorbent materials suitable for chemical spills.

In the event of a spill, the area should be cordoned off, and spill cleanup procedures should be followed in accordance with your institution's safety guidelines.

A Step-by-Step Guide to the Disposal of this compound

The proper disposal of chemical waste is a regulated process designed to prevent harm to human health and the environment. The following steps provide a logical workflow for the disposal of this compound.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste. Based on its chemical structure, this compound is classified as a halogenated organic compound . This classification is key to its proper disposal.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4] Never mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[3]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Action: Use a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks. The responsibility for providing suitable containers often lies with the department or research group.[5]

  • Labeling: Proper labeling is a regulatory requirement and essential for safety.[6][7] The label on your halogenated waste container must include:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "this compound" and any other constituents of the waste stream.

    • The associated hazards (e.g., "Toxic," "Skin Sensitizer").

    • The date the waste was first added to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7][8]

  • Action: Store the sealed and labeled waste container in your designated SAA. The SAA must be under the control of the laboratory personnel generating the waste. Ensure the container is kept closed except when adding waste.[3]

Step 4: Disposal Request and Pickup

Once the waste container is full or is ready for disposal, it must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5] Even small quantities of chemical waste must be collected for proper disposal.[5]

The following flowchart illustrates the decision-making process for the disposal of this compound:

Disposal_Workflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_accumulation Accumulation cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic Compound ppe->classify select_container Select Compatible, Labeled Waste Container classify->select_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) select_container->add_waste seal_container Securely Seal Container When Not in Use add_waste->seal_container request_pickup Request Pickup by EHS or Licensed Contractor seal_container->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Summary of Key Disposal Information

For quick reference, the table below summarizes the critical information for the disposal of this compound.

ParameterGuidelineRationale
Waste Classification Halogenated Organic WasteThe presence of a fluorine atom necessitates segregation into this waste stream.
Primary Hazards Harmful if swallowed, May cause an allergic skin reaction.Dictates the required level of personal protective equipment.
Required PPE Safety goggles, chemical-resistant gloves, lab coat.To prevent eye and skin contact.[1][2]
Container Type Chemically compatible, securely sealed container.To prevent leaks and spills during storage and transport.
Labeling Requirements "Hazardous Waste," full chemical name, hazards, date.Ensures proper identification and handling by all personnel.[7][8]
Disposal Method Collection by institutional EHS or a licensed waste contractor.Adherence to federal and local environmental regulations.[6]
Prohibited Actions Do not dispose of down the drain or in regular trash. Do not mix with non-halogenated waste.To prevent environmental contamination and ensure proper final treatment.[3][5]

The Role of Authoritative Regulations

The disposal of hazardous waste in a laboratory setting is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA).[7][8] These regulations ensure that chemical waste is managed in a way that is safe for human health and the environment. It is the responsibility of every researcher to be aware of and compliant with both these national standards and their own institution's specific policies. Adherence to these guidelines is not just a matter of best practice; it is a legal requirement.

By following the procedures outlined in this guide, researchers can confidently manage the disposal of this compound, ensuring a safe and compliant laboratory environment.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.).
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Vertex AI Search. (n.d.). 1408282-26-7 | 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.
  • Society for Science. (n.d.). Hazardous chemicals, activities or devices.
  • ChemicalBook. (2025, September 18). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one | 1408282-26-7.
  • ChemicalBook. (n.d.). 1408282-26-7(8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one).
  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound.
  • Braun Research Group. (n.d.).
  • BLDpharm. (n.d.). 1408282-26-7|this compound.
  • Unknown. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (2017, June 4).
  • Apollo Scientific. (n.d.). This compound.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ChemScene. (n.d.). 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][1]benzazepin-6-one.

  • ChemicalBook. (n.d.). 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.
  • Pharmaffiliates. (n.d.). 8-Fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one.

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Personal protective equipment for handling 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to the Safe Handling of 8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 1408282-26-7), a fluorinated heterocyclic compound utilized as a pharmaceutical intermediate[1][2]. Given its intended application, it is prudent to treat this compound as potentially biologically active and hazardous. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of all laboratory personnel.

Hazard Assessment and Precautionary Principle

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure[6]. The minimum required PPE is detailed below.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides protection against incidental splashes and contact. The outer glove should be removed immediately upon any known contamination[7][8].
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes, sprays, and airborne particulates. Standard safety glasses are insufficient[7][9].
Face Protection Face shield (in addition to goggles)Required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing[8].
Body Protection Flame-resistant lab coat, fully buttonedProtects skin and personal clothing from contamination. A flame-resistant coat is a best practice when working with any organic compound[9][10].
Footwear Closed-toe shoesPrevents injuries from spills and dropped objects[10].
Respiratory Protection NIOSH-approved respiratorMay be required if there is a risk of aerosolization and work cannot be conducted in a certified chemical fume hood. Use of a respirator requires prior medical evaluation and fit-testing[9][11].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow should be strictly adhered to.

Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[8].

  • Gather Materials: Before starting, ensure all necessary equipment (glassware, spatulas, etc.) and waste containers are inside the fume hood.

  • Pre-Donning PPE: Don all required PPE as outlined in the table above before handling the compound.

Handling
  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared container to avoid contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., powder-free spatulas, cannulas for solutions) to transfer the compound. Avoid creating dust or aerosols.

Post-Handling and Decontamination
  • Surface Decontamination: After completing your work, decontaminate all surfaces within the fume hood. A suitable solvent, such as isopropanol, followed by a detergent solution, is recommended.

  • Equipment Cleaning: All glassware and equipment should be thoroughly cleaned. If possible, rinse with a suitable solvent to remove any residual compound before standard washing procedures.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Dispose of single-use PPE immediately.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Prep1 Assess Hazards & Review Protocol Prep2 Designate Work Area (Fume Hood) Prep1->Prep2 Prep3 Gather All Materials & Waste Containers Prep2->Prep3 Prep4 Don Appropriate PPE Prep3->Prep4 Handling1 Perform All Manipulations in Fume Hood Prep4->Handling1 Proceed to Handling Handling2 Weighing & Transferring Handling1->Handling2 Handling3 Solution Preparation Handling2->Handling3 Cleanup1 Segregate & Label Waste Handling3->Cleanup1 Work Complete Cleanup2 Decontaminate Surfaces & Equipment Cleanup1->Cleanup2 Cleanup3 Properly Doff & Dispose of PPE Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal of hazardous waste is a critical component of laboratory safety. All materials contaminated with this compound must be treated as hazardous waste[12].

  • Solid Waste: Contaminated solid waste, including gloves, bench paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues while advancing your critical research.

References

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  • Allfluoro pharmaceutical co .ltd. This compound.
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  • Apollo Scientific. This compound.
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